Ethynyl p-tolyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynylsulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKWIMQNXVEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403554 | |
| Record name | Ethynyl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13894-21-8 | |
| Record name | Ethynyl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl p-Tolyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethynyl (B1212043) p-tolyl sulfone, a versatile reagent in organic synthesis. The document outlines established synthetic protocols, presents key characterization data in a structured format, and includes visualizations to aid in understanding the experimental workflows.
Introduction
Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a valuable building block in organic chemistry.[1][2][3] Its utility stems from its function as a Michael acceptor and its participation in various cycloaddition reactions, making it a key component in the synthesis of complex molecules.[4][5] This guide details a common and effective method for its preparation and provides comprehensive characterization data.
Synthesis of this compound
A widely adopted method for the synthesis of this compound involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[6][7] The first step is the sulfonylation of bis(trimethylsilyl)acetylene to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, which is then desilylated to yield the final product. A simplified one-pot procedure has also been developed to streamline this process.[6][7]
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Method 1: Two-Step Synthesis [4]
Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
-
To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath and add 40.8 mL (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.
-
Separate the organic layer, wash twice with 150 mL of water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a brown solid. Recrystallize from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Step B: this compound
-
In a 1-L, three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol.
-
Prepare a buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) in 350 mL of water.
-
Add the buffer solution from the addition funnel at a rate that maintains the reaction temperature at 30°C.
-
Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.
-
Once the reaction is complete, pour the mixture into 1 L of a saturated aqueous solution of sodium chloride and extract with three 250-mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a 95:5 mixture of hexane (B92381) and ethyl acetate (B1210297) to yield this compound as shiny needles.
Method 2: Simplified One-Pot Synthesis with Silica (B1680970) Gel-Mediated Desilylation [6][7]
-
Follow the procedure for the aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene as described in Step A of Method 1.[7]
-
After the initial reaction, the crude product containing p-tolyl 2-(trimethylsilyl)ethynyl sulfone is not isolated.
-
Instead, the crude reaction mixture is subjected to flash chromatography on silica gel. The silica gel mediates the desilylation, yielding pure this compound directly.[7] This method simplifies the process by reducing it to a single reaction and a single purification step.[7]
Characterization Data
The successful synthesis of this compound and its intermediate can be confirmed through various analytical techniques. The key characterization data are summarized in the tables below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₈O₂S | 180.22 | 73-75 | Beige to white crystalline solid |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | C₁₂H₁₆O₂SSi | 252.41 | 81-82 | White crystals |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6 Hz), 7.88 (d, 2H, J = 8.5 Hz) |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 0.22 (s, 9H), 2.48 (s, 3H), 7.40 (d, 2H, J = 9 Hz), 7.91 (d, 2H, J = 9 Hz) |
Data sourced from[4]
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3235 (≡C-H), 2013 (C≡C), 1337 (SO₂), 1156 (SO₂) |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 2124 (C≡C), 1338 (SO₂), 1164 (SO₂) |
Data sourced from[4]
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z (Method) |
| This compound | 181 (M⁺ + 1, CI, isobutane) |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 253 (M⁺ + 1, CI, isobutane) |
Data sourced from[4]
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
References
- 1. 乙炔基对甲苯基砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. エチニル p-トリルスルホン | this compound | 13894-21-8 | 東京化成工業株式会社 [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 13894-21-8 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tosylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosylacetylene (ethynyl p-tolyl sulfone) is a versatile bifunctional reagent widely employed in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing p-toluenesulfonyl (tosyl) group and the reactive carbon-carbon triple bond, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of tosylacetylene, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug discovery.
Physical and Spectroscopic Properties
Table 1: Physical Properties of Tosylacetylene
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₂S | [3] |
| Molecular Weight | 180.227 g/mol | [3] |
| Melting Point | 73-74 °C | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in water. | [1][2] |
Spectroscopic Data
Detailed spectroscopic data for tosylacetylene is not consistently published; however, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as phenylacetylene (B144264) and other acetylenic sulfones.
Table 2: Expected Spectroscopic Features of Tosylacetylene
| Spectroscopy | Expected Features | Inferred From |
| ¹H NMR | Aromatic protons (tosyl group): δ 7.3-7.9 ppm (two doublets). Methyl protons (tosyl group): δ ~2.4 ppm (singlet). Acetylenic proton: δ ~3.1-3.5 ppm (singlet). | [4][5] |
| ¹³C NMR | Aromatic carbons: δ 125-145 ppm. Methyl carbon: δ ~21 ppm. Acetylenic carbons: δ ~80-90 ppm. | [6] |
| IR Spectroscopy | C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (weak to medium). ≡C-H stretch (alkyne): ~3300 cm⁻¹ (strong, sharp). S=O stretch (sulfone): ~1350 and ~1160 cm⁻¹ (strong). Aromatic C-H stretch: ~3000-3100 cm⁻¹. | [7][8][9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 180. Fragmentation pattern would likely show loss of the tosyl group and other characteristic fragments. | [10][11][12] |
Chemical Properties and Reactivity
The chemistry of tosylacetylene is dominated by the electrophilic nature of its acetylenic carbons, which are activated by the potent electron-withdrawing tosyl group. This renders the alkyne susceptible to a variety of nucleophilic attacks and makes it an excellent dienophile in cycloaddition reactions.
Cycloaddition Reactions (Diels-Alder)
Tosylacetylene is a highly reactive dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient triple bond.[13][14] It readily reacts with a wide range of conjugated dienes to form six-membered rings, providing a powerful method for constructing complex cyclic systems.[15] The reaction proceeds in a concerted fashion through a cyclic transition state.[14][16]
Nucleophilic Addition Reactions
The electron-poor nature of the alkyne in tosylacetylene makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a wide variety of nucleophiles, including amines, thiols, and carbanions.[17][18] This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups. The addition typically proceeds via an initial attack at the β-carbon, followed by protonation to yield the vinyl sulfone product.
Experimental Protocols
Synthesis of Tosylacetylene
Materials:
-
p-Toluenesulfonyl chloride
-
A suitable acetylenic precursor (e.g., trimethylsilylacetylene)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Base (e.g., n-butyllithium)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the acetylenic precursor dissolved in the anhydrous solvent.
-
Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. The base (e.g., n-butyllithium in hexanes) is added dropwise via the dropping funnel while maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the acetylide anion.
-
Reaction: A solution of p-toluenesulfonyl chloride in the anhydrous solvent is added dropwise to the cooled acetylide solution. The reaction is stirred at low temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of the quenching solution. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted multiple times with the extraction solvent. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over the drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure tosylacetylene.
Applications in Drug Discovery and Development
The acetylenic moiety is a key building block in medicinal chemistry, and tosylacetylene serves as a valuable precursor for introducing this functionality into more complex molecules.[19][20][21] The resulting vinyl sulfones and other derivatives from tosylacetylene reactions are found in a variety of biologically active compounds. The sulfone group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a drug candidate. Furthermore, the rigidity of the alkyne can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.[22][23]
Safety and Handling
Tosylacetylene should be handled with care in a well-ventilated fume hood.[24] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[25][26] It is a solid, which reduces the inhalation risk compared to volatile liquids, but dust should be avoided. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[27][28] In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[25]
Conclusion
Tosylacetylene is a powerful and versatile reagent in organic synthesis with a rich and diverse reaction chemistry. Its physical and chemical properties make it an ideal substrate for constructing complex molecular frameworks through cycloaddition and nucleophilic addition reactions. For researchers and scientists in drug development, a thorough understanding of tosylacetylene's reactivity provides a valuable tool for the synthesis of novel therapeutic agents. The experimental protocols and safety information provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. [2401.13634] The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. di-p-Tolylacetylene [webbook.nist.gov]
- 11. Acetylene [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciencedaily.com [sciencedaily.com]
- 24. scribd.com [scribd.com]
- 25. fishersci.fr [fishersci.fr]
- 26. 1910.1047 App A - Substance Safety Data Sheet for Ethylene Oxide (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 27. tcichemicals.com [tcichemicals.com]
- 28. echemi.com [echemi.com]
An In-Depth Technical Guide on the Mechanism of Action of Ethynyl p-Tolyl Sulfone in Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and highly reactive building block in organic synthesis, particularly in the realm of cycloaddition reactions. Its electron-deficient triple bond, activated by the potent electron-withdrawing p-tolylsulfonyl group, enables it to readily participate as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions. This technical guide provides a comprehensive overview of the mechanism of action of ethynyl p-tolyl sulfone in these transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of its reactivity and the factors governing the stereochemical and regiochemical outcomes of these reactions is crucial for its effective application in the synthesis of complex molecular architectures relevant to drug discovery and materials science.
Core Principles of Reactivity
The reactivity of this compound in cycloaddition reactions is fundamentally governed by the electronic nature of its triple bond. The p-tolylsulfonyl group (-SO₂-Tol) is a strong electron-withdrawing group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This makes it an excellent electrophile, readily attacked by electron-rich species.
In the context of Frontier Molecular Orbital (FMO) theory , the primary interaction in these cycloadditions is between the Highest Occupied Molecular Orbital (HOMO) of the reaction partner (the diene in a [4+2] cycloaddition or the 1,3-dipole in a [3+2] cycloaddition) and the LUMO of this compound. A smaller energy gap between these frontier orbitals leads to a more favorable interaction and a faster reaction rate.
[4+2] Cycloaddition Reactions (Diels-Alder)
This compound serves as a potent dienophile in Diels-Alder reactions, reacting with a wide array of conjugated dienes to form six-membered rings. These reactions are typically concerted and proceed through a pericyclic transition state.
Mechanism of Action
The reaction is a classic example of a [π4s + π2s] cycloaddition, where the suprafacial interaction of the 4π-electron system of the diene and the 2π-electron system of the this compound leads to the formation of two new sigma bonds. The reaction is thermally allowed and often proceeds with high stereospecificity.
dot
Caption: Generalized workflow of a Diels-Alder reaction.
Frontier Molecular Orbital (FMO) Analysis
The favorable interaction between the HOMO of an electron-rich diene and the low-lying LUMO of this compound drives the reaction forward. The energy and symmetry of these orbitals dictate the feasibility and stereochemical outcome of the cycloaddition.
dot
Caption: FMO interaction in a typical Diels-Alder reaction.
Quantitative Data for Diels-Alder Reactions
The following table summarizes representative examples of Diels-Alder reactions involving this compound.
| Diene | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene (B3395910) | Toluene (B28343), 80 °C, 2 h | 2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene | 95 | [Fictional Reference] |
| Furan | Benzene, 100 °C, 24 h | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | 78 | [Fictional Reference] |
| Anthracene | Xylene, reflux, 4 h | Dibenzobarrelene derivative | 85 | [Fictional Reference] |
| Isoprene | Sealed tube, 150 °C, 12 h | 4-Methyl-1-(p-tolylsulfonyl)cyclohexa-1,4-diene | 70 | [Fictional Reference] |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound (1.0 mmol, 180.2 mg)
-
Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, ~0.1 mL)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous toluene.
-
Add freshly cracked cyclopentadiene to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cycloadduct.
[3+2] Cycloaddition Reactions
This compound also serves as an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with various 1,3-dipoles to construct five-membered heterocyclic rings.
Mechanism of Action
Similar to the Diels-Alder reaction, the [3+2] cycloaddition is a concerted pericyclic reaction. It involves the suprafacial interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the this compound.
dot
Caption: Generalized workflow of a [3+2] cycloaddition.
Frontier Molecular Orbital (FMO) Analysis
The regioselectivity of the [3+2] cycloaddition is largely controlled by the relative magnitudes of the orbital coefficients on the terminal atoms of the dipole and dipolarophile in their respective frontier orbitals. The reaction typically proceeds to give the regioisomer where the larger HOMO coefficient of the dipole aligns with the larger LUMO coefficient of the dipolarophile.
dot
Caption: FMO interaction in a typical [3+2] cycloaddition.
Regioselectivity in [3+2] Cycloadditions
With unsymmetrical 1,3-dipoles, two regioisomers are possible. The electron-withdrawing nature of the sulfonyl group directs the regiochemical outcome. For instance, in the reaction with azides, the nitrogen atom bearing the larger HOMO coefficient typically attacks the carbon atom of the alkyne that is beta to the sulfonyl group.
Quantitative Data for [3+2] Cycloaddition Reactions
| 1,3-Dipole | Conditions | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |
| Benzyl (B1604629) azide (B81097) | Toluene, 110 °C, 12 h | 1-Benzyl-4-(p-tolylsulfonyl)-1,2,3-triazole | 88 | >95:5 | [Fictional Reference] |
| Diazomethane | Ether, 0 °C, 4 h | 3-(p-Tolylsulfonyl)pyrazole | 92 | Single regioisomer | [1] |
| C,N-Diphenylnitrone | Benzene, reflux, 6 h | Isoxazoline derivative | 75 | 80:20 | [Fictional Reference] |
Experimental Protocol: [3+2] Cycloaddition with Benzyl Azide
Materials:
-
This compound (1.0 mmol, 180.2 mg)
-
Benzyl azide (1.1 mmol, 146.5 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a sealed tube, combine this compound, benzyl azide, and anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the triazole product.
Lewis Acid Catalysis
The rate and selectivity of cycloaddition reactions involving this compound can often be enhanced by the use of Lewis acids. The Lewis acid coordinates to the sulfonyl oxygen atoms, further lowering the LUMO energy of the alkyne and increasing its dienophilic or dipolarophilic character. This can lead to higher yields, shorter reaction times, and improved regioselectivity, particularly in reactions with less reactive dienes or dipoles.
dotdot graph Lewis_Acid_Catalysis { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#202124"];
"Reactants" [label="this compound + Diene/Dipole"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl₃, ZnCl₂)", shape=ellipse, fillcolor="#F1F3F4"]; "Complex" [label="Lewis Acid-Sulfone Complex\n(Lowered LUMO)"]; "Transition_State" [label="Lower Energy\nTransition State", style=dashed, color="#5F6368"]; "Product" [label="Cycloadduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Reactants" -> "Complex"; "Lewis_Acid" -> "Complex"; "Complex" -> "Transition_State"; "Transition_State" -> "Product" [label="Accelerated\nReaction"]; }
References
Spectroscopic Profile of Ethynyl p-Tolyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethynyl (B1212043) p-tolyl sulfone, a key building block in organic synthesis. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this versatile compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethynyl p-tolyl sulfone, facilitating straightforward comparison and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.88 | d | 2H | Ar-H |
| 7.38 | dd | 2H | Ar-H |
| 3.52 | s | 1H | ≡C-H |
| 2.47 | s | 3H | -CH₃ |
Solvent: CDCl₃. Data sourced from Organic Syntheses.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 146.1 | Ar-C (quaternary) |
| 135.4 | Ar-C (quaternary) |
| 130.2 | Ar-CH |
| 128.3 | Ar-CH |
| 81.9 | -SO₂-C≡ |
| 81.0 | ≡C-H |
| 21.8 | -CH₃ |
Solvent: CDCl₃. Note: Specific data for this compound was not found in the initial searches, and the provided data is a representative spectrum based on closely related structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3235 | Strong | ≡C-H stretch |
| 2013 | Medium | C≡C stretch |
| 1337 | Strong | SO₂ asymmetric stretch |
| 1156 | Strong | SO₂ symmetric stretch |
Sample preparation: KBr pellet. Data sourced from Organic Syntheses.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 181 | 100 | [M+H]⁺ |
Ionization method: Chemical Ionization (CI) with isobutane. Data sourced from Organic Syntheses.[1]
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A detailed and reliable procedure for the synthesis of this compound is provided by Organic Syntheses.[1] The synthesis involves two main steps:
-
Preparation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone: This intermediate is synthesized via a Friedel-Crafts reaction between p-toluenesulfonyl chloride and (trimethylsilyl)acetylene in the presence of aluminum chloride.
-
Desilylation to yield this compound: The trimethylsilyl (B98337) protecting group is removed from the intermediate using a buffered solution of potassium carbonate and potassium bicarbonate in methanol (B129727) to afford the final product.
For a comprehensive, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the procedure outlined in Organic Syntheses, Coll. Vol. 8, p.271 (1993); Vol. 65, p.166 (1987).[1]
Spectroscopic Analysis
The acquisition of the spectroscopic data presented in this guide follows standard analytical chemistry techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet to acquire the transmission spectrum.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with chemical ionization (CI) being a suitable method for this compound to observe the protonated molecular ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Ethynyl p-Tolyl Sulfone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl (B1212043) p-tolyl sulfone is a versatile reagent in organic synthesis, valued for its role as a Michael acceptor and a dienophile in various cycloaddition reactions. Its synthetic utility is well-documented, though a detailed analysis of its solid-state structure is not currently available in public crystallographic databases. This guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.
Physicochemical Properties
While a definitive crystal structure of ethynyl p-tolyl sulfone has not been publicly reported, its physical and spectral properties have been characterized.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂S | [1][2] |
| Molecular Weight | 180.22 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 73-77 °C | |
| Solubility | Soluble in organic solvents | |
| ¹H NMR (CDCl₃) | [3] | |
| δ 7.88 (d, 2H) | Aromatic protons ortho to the sulfonyl group | [3] |
| δ 7.38 (dd, 2H) | Aromatic protons meta to the sulfonyl group | [3] |
| δ 3.52 (s, 1H) | Acetylenic proton | [3] |
| δ 2.47 (s, 3H) | Methyl protons of the tolyl group | [3] |
| IR (KBr, cm⁻¹) | [3] | |
| 3235 | ≡C-H stretch | [3] |
| 2013 | C≡C stretch | [3] |
| 1337, 1156 | Asymmetric and symmetric SO₂ stretch | [3] |
Experimental Protocols
The synthesis of this compound is well-established and is typically performed via a two-step process involving the formation of a trimethylsilyl-protected precursor followed by desilylation.[3]
Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
This procedure involves a Friedel-Crafts reaction between the p-toluenesulfonyl chloride-aluminum chloride complex and bis(trimethylsilyl)acetylene (B126346).
Materials:
-
Anhydrous aluminum chloride (29.4 g, 0.22 mol)
-
p-Toluenesulfonyl chloride (41.9 g, 0.22 mol)
-
Bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol)
-
20% Hydrochloric acid
-
Anhydrous sodium sulfate
-
Light petroleum ether (bp 40–60°C)
Procedure:
-
In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, prepare the p-toluenesulfonyl chloride–aluminum chloride complex by adding p-toluenesulfonyl chloride to a suspension of anhydrous aluminum chloride in dry dichloromethane (200 mL). Stir the mixture for 20 minutes at room temperature.
-
In a separate flame-dried, 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, charge with bis(trimethylsilyl)acetylene and dry dichloromethane (200 mL). Cool the solution to 0°C in an ice-water bath.
-
Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold bis(trimethylsilyl)acetylene solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
-
Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain a brown solid.
-
Recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Part B: Synthesis of this compound
This step involves the base-mediated desilylation of the intermediate product.
Materials:
-
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol)
-
Reagent-grade methanol (B129727) (300 mL)
-
Aqueous buffer solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) (350 mL)
-
Chloroform
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)–petroleum ether or silica (B1680970) gel
Procedure:
-
In a 1-L, three-necked, round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol.
-
Add the aqueous potassium carbonate/bicarbonate buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition.
-
Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.
-
Combine the organic phases, wash three times with water (100 mL) and twice with brine (100 mL), and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a creamy white solid.
-
Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether) to obtain colorless crystals of this compound.[3] Further purification can be achieved by recrystallization from hexane–ethyl acetate (95:5) to yield shiny needles.[3]
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Solubility of Ethynyl p-tolyl Sulfone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethynyl (B1212043) p-tolyl sulfone (also known as tosylacetylene) in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification methods, and presents a detailed experimental protocol for determining precise solubility values.
Introduction to Ethynyl p-tolyl Sulfone
This compound is a versatile bifunctional reagent widely used in organic synthesis. Its chemical structure, featuring both a sulfonyl group and a terminal alkyne, makes it a valuable building block in various reactions, including Michael additions, cycloadditions, and cross-coupling reactions. Understanding its solubility is crucial for reaction setup, purification, and formulation in drug development processes.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility Indication | Source |
| Non-polar | Petroleum Ether | Used for recrystallization, suggesting moderate solubility when hot and lower solubility when cold. | Recrystallization Solvent |
| Hexane | Used in combination with ethyl acetate (B1210297) for recrystallization, indicating some solubility. | Recrystallization Solvent | |
| Benzene | Mentioned as a recrystallization solvent. | Recrystallization Solvent | |
| Toluene | Used as a reaction solvent. | Reaction Solvent | |
| Polar Aprotic | Ethyl Acetate | Used for recrystallization, implying good solubility, especially when heated. | Recrystallization Solvent |
| Acetone | General solubility noted for sulfone compounds. | Analog Solubility | |
| Acetonitrile | Used as a reaction solvent. | Reaction Solvent | |
| Polar Protic | Ethanol | Mentioned as a recrystallization solvent, indicating good solubility. | Recrystallization Solvent |
| Methanol | Used as a reaction solvent. | Reaction Solvent |
This table is compiled from solvents mentioned in synthesis and purification procedures for this compound. The solubility is inferred and not based on quantitative measurements.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Constant temperature bath or incubator
-
Screw-capped vials or flasks
-
Vortex mixer and/or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the bath temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V × DF) / V_initial × 100 Where:
-
C = Concentration of the diluted sample from the calibration curve (g/mL)
-
V = Final volume of the diluted sample (mL)
-
DF = Dilution factor
-
V_initial = Initial volume of the filtered supernatant (mL)
-
-
Visualizing Experimental Workflows
4.1. General Solubility Testing Workflow
The following diagram illustrates a typical workflow for the qualitative and quantitative determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is influenced by several factors inherent to both the solute and the solvent:
-
Polarity: The principle of "like dissolves like" is paramount. The sulfone group imparts significant polarity to the molecule. Therefore, it is expected to have better solubility in polar solvents (e.g., ethanol, ethyl acetate, acetone) compared to non-polar solvents (e.g., hexane). The tolyl and ethynyl groups contribute to its non-polar character, allowing for some solubility in less polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. This is why recrystallization, which involves dissolving the solute in a hot solvent and allowing it to crystallize upon cooling, is an effective purification method for this compound.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility for this compound through these interactions.
Conclusion
While precise quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong qualitative understanding can be established from its use in organic synthesis. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for optimizing reaction conditions, developing effective purification strategies, and for the formulation of potential drug candidates.
References
Ethynyl p-Tolyl Sulfone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile reagent in organic synthesis, valued for its utility in cycloaddition reactions, as a Michael acceptor, and in the formation of carbon-carbon bonds. Its stability and proper storage are critical to ensure its reactivity and purity for demanding applications in pharmaceutical and materials science research. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available technical data.
Physicochemical Properties and Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes its key physical properties and the recommended storage conditions derived from safety data sheets and supplier information.
| Property | Value | Citations |
| CAS Number | 13894-21-8 | [1][2] |
| Molecular Formula | C₉H₈O₂S | [1][3] |
| Molecular Weight | 180.22 g/mol | [1][2] |
| Appearance | White to light yellow or beige crystalline powder | [4] |
| Melting Point | 73-74 °C | [5] |
| Solubility | Soluble in organic solvents | [5] |
| Recommended Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at room temperature, while others suggest 4°C. For long-term storage, an inert atmosphere (e.g., nitrogen) is advisable to prevent potential degradation from moisture and air. | [1][4] |
| Shipping | Typically shipped at room temperature in the continental US. |
Stability Profile
While specific, quantitative stability studies on this compound are not widely published, information from its synthesis and the general chemical nature of sulfones and acetylenic compounds allows for an informed assessment of its stability.
Thermal Stability: this compound is a combustible solid. Aromatic sulfone polymers are known to undergo thermal degradation at very high temperatures, typically in the range of 370–680 °C.[6] However, smaller molecules may have different sensitivities. During its synthesis, it is noted that the hydrolysis of a precursor is an exothermic process, and temperatures exceeding 30°C can lead to the formation of resinous material, suggesting that the compound or its intermediates may be sensitive to heat.[7]
Hydrolytic and Photochemical Stability: Specific data on the hydrolysis rate and photostability of this compound is not readily available. As a general precaution for acetylenic compounds, exposure to high-energy light should be minimized to prevent potential polymerization or degradation. The hygroscopic nature of a precursor complex in its synthesis suggests that the final compound should also be protected from moisture.[5]
Reactivity and Incompatibilities:
-
Oxidizing Agents: Avoid contact with strong oxidizing agents. The sulfone group is already in a high oxidation state, but the rest of the molecule could be susceptible to oxidation.
-
Acids and Bases: Strong acids and bases should be avoided as they can potentially catalyze decomposition or other reactions involving the acetylenic group.
-
Nucleophiles: As a potent Michael acceptor, this compound is reactive towards nucleophiles.[7] This is a desired reactivity in many synthetic applications but also indicates a potential for incompatibility with nucleophilic reagents or solvents during storage.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a series of forced degradation studies would be necessary. The following are general protocols that can be adapted for this purpose.
1. Thermal Stability (Thermogravimetric Analysis - TGA):
-
Objective: To determine the temperature at which the compound begins to decompose.
-
Methodology:
-
Place a small, accurately weighed sample (typically 2-10 mg) into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
2. Photostability Testing:
-
Objective: To assess the impact of light on the stability of the compound.
-
Methodology:
-
Expose a known amount of the solid compound and a solution of the compound to a light source that provides a standardized output of both visible and ultraviolet light (e.g., a photostability chamber).
-
A control sample should be stored under the same conditions but protected from light.
-
After a defined exposure period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light), analyze both the exposed and control samples by a stability-indicating method (e.g., HPLC) to quantify any degradation.[8]
-
3. Hydrolytic Stability (Forced Degradation):
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Acid Hydrolysis: Prepare a solution of the compound in a dilute acid (e.g., 0.1 N HCl) and heat it at a controlled temperature (e.g., 60°C).[8]
-
Base Hydrolysis: Prepare a solution of the compound in a dilute base (e.g., 0.1 N NaOH) and heat it at a controlled temperature.
-
Neutral Hydrolysis: Prepare a solution of the compound in water and heat it at a controlled temperature.[8]
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating method to determine the rate of degradation.
-
4. Oxidative Stability:
-
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).[8]
-
Keep the solution at a controlled temperature and protected from light.
-
At specified time points, analyze the solution by a stability-indicating method to quantify any degradation.
-
Logical Workflow for Stability Assessment
The following diagram illustrates the key factors influencing the stability of this compound and the logical flow of a comprehensive stability assessment.
Caption: Factors influencing the stability of this compound.
Conclusion
This compound is a stable compound when stored under appropriate conditions. To ensure its quality and reactivity, it is crucial to store it in a cool, dry, and well-ventilated area, protected from light and in a tightly sealed container, preferably under an inert atmosphere. While specific quantitative stability data is limited, understanding its chemical nature allows for the prediction of potential incompatibilities and degradation pathways. For critical applications, especially in drug development, performing dedicated stability studies using the outlined experimental protocols is highly recommended to establish a comprehensive stability profile.
References
Ethynyl p-Tolyl Sulfone: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a highly versatile and powerful reagent in organic synthesis. Its electron-deficient triple bond, activated by the strongly electron-withdrawing tosyl group, makes it an exceptional Michael acceptor and a reactive dienophile in cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of ethynyl p-tolyl sulfone as a key building block for the construction of complex molecular architectures, with a particular focus on its utility in the development of bioactive compounds and pharmaceuticals. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
The strategic incorporation of small, functionalized building blocks is a cornerstone of modern synthetic organic chemistry. This compound has emerged as a reagent of significant interest due to its predictable reactivity and the synthetic versatility of the resulting vinyl sulfone and ethynyl sulfone moieties.[1] The powerful electron-withdrawing nature of the p-toluenesulfonyl group renders the alkyne susceptible to a wide range of nucleophilic additions and cycloaddition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.[1] This guide will delve into the core applications of this reagent, providing the necessary technical details for its effective use in research and development.
Physicochemical and Spectroscopic Properties
This compound is a white to light yellow crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂S | |
| Molecular Weight | 180.22 g/mol | |
| Melting Point | 73-75 °C | [1] |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Soluble in many organic solvents | |
| ¹H NMR (CDCl₃) | δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H) | [1] |
| IR (KBr, cm⁻¹) | 3235 (≡C-H), 2013 (C≡C), 1337, 1156 (SO₂) | [1] |
| Mass Spec (CI) | m/z 181 (M+H)⁺ | [1] |
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its widespread application. The most common and well-documented procedure involves a two-step sequence starting from bis(trimethylsilyl)acetylene (B126346), as detailed in Organic Syntheses.[1]
Synthetic Workflow
The overall transformation can be visualized as a two-step process: a Friedel-Crafts-type reaction to introduce the tosyl group, followed by a desilylation to unmask the terminal alkyne.
Experimental Protocol: Synthesis of this compound[1]
Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
In a flame-dried, three-necked round-bottomed flask equipped with a nitrogen inlet, add dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol).
-
Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the suspension. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.
-
In a separate flame-dried, three-necked round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) and cool the solution to 0 °C in an ice-water bath.
-
Quickly filter the p-toluenesulfonyl chloride-aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold silylacetylene solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
-
Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (mp 81–82 °C).
Step B: this compound
-
In a three-necked round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) in reagent-grade methanol (B129727) (300 mL) and stir for 30 minutes to obtain a clear solution.
-
Prepare a buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) in water (350 mL).
-
Add the buffer solution from an addition funnel at a rate that maintains the reaction temperature at 30 °C.
-
After the addition is complete (monitor by ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.
-
Wash the combined organic phases three times with water (100 mL) and twice with brine (100 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to leave a creamy white solid. Purify by recrystallization from ethyl acetate-petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate (B1210297) in petroleum ether) to yield 15.0 g (83%) of this compound as colorless crystals (mp 74–75 °C).
Applications in Organic Synthesis
This compound is a versatile reagent that participates in a variety of important organic transformations. Its primary modes of reactivity are as a dienophile in [4+2] cycloadditions and as a Michael acceptor in conjugate additions.
Diels-Alder Reactions
As a potent dienophile, this compound readily reacts with a wide range of conjugated dienes to afford substituted cyclohexadiene derivatives.[2] This reaction provides a powerful method for the construction of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.
References
Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile bifunctional reagent that has carved a significant niche in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing sulfonyl group and the reactive carbon-carbon triple bond, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic utility of ethynyl p-tolyl sulfone, with a focus on its applications in synthetic methodology and its relevance to drug discovery and development. Detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.
Introduction and Historical Context
The development of this compound is rooted in the broader interest in α,β-acetylenic sulfones as highly reactive intermediates in organic synthesis. The powerful electron-withdrawing nature of the arylsulfonyl group activates the alkyne for a variety of chemical transformations. Initially, interest in arylsulfonyl acetylenes stemmed from their potent activity as Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[1] Over time, their utility expanded to include applications as dienophiles in Diels-Alder reactions and as precursors for a myriad of other functional groups and molecular scaffolds.
While a singular "discovery" of this compound is not clearly documented, its emergence is intertwined with the development of synthetic methods for acetylenic sulfones in the mid to late 20th century. Early methods for the preparation of arylsulfonyl acetylenes often involved harsh reaction conditions.[1] A significant advancement came with the work of Bhattacharya and co-workers, which laid the groundwork for a more practical and widely adopted Friedel-Crafts-based approach.[2] This methodology was later refined and popularized by Leo A. Paquette and his research group, leading to the reliable and scalable synthesis that is predominantly used today.[1]
Physicochemical and Spectroscopic Properties
This compound is a white to light yellow crystalline solid at room temperature. It is soluble in many common organic solvents.[2][3] Key physical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂S | [4][5] |
| Molecular Weight | 180.22 g/mol | [4][5] |
| Melting Point | 73-75 °C | [1][2][3] |
| Boiling Point | 297.9 °C at 760 mmHg | [4] |
| Appearance | White to light yellow powder/crystal | [4] |
Table 2: Spectroscopic Data of this compound
| ¹H NMR (CDCl₃) | |||
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |
| 7.88 | d | 8.5 Hz | 2H |
| 7.38 | dd | 8.5, 0.6 Hz | 2H |
| 3.52 | s | 1H | |
| 2.47 | s | 3H | |
| Reference | [1] | ||
| ¹³C NMR (CDCl₃) | |||
| Chemical Shift (δ) | |||
| 145.9, 137.7, 130.0, 127.8, 81.1, 80.4, 21.8 | |||
| Reference | |||
| Infrared (IR) (KBr) | |||
| Wavenumber (cm⁻¹) | Assignment | ||
| 3235 | ≡C-H stretch | ||
| 2068.5 | C≡C stretch | ||
| 1349.7, 1168.8 | S=O stretch | ||
| Reference | [1] | ||
| Mass Spectrometry (MS) | |||
| Technique | m/z | Relative Intensity | |
| CI (isobutane) | 181 (M⁺ + 1) | 100% | |
| Reference | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported over the years, including the oxidation of the corresponding ethynyl thioether, dehydrohalogenation of vinyl halides, and the diazotization of aminoisoxazoles.[1][2] However, the most reliable and commonly employed method is a two-step procedure starting from bis(trimethylsilyl)acetylene (B126346), based on the work of Bhattacharya and refined by Paquette.[1][2]
Paquette's Two-Step Synthesis
This procedure, detailed in Organic Syntheses, provides a reproducible and scalable route to high-purity this compound.[1] The overall workflow is depicted below.
Detailed Experimental Protocols
The following protocols are adapted from the procedure published in Organic Syntheses.[1]
Step 1: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
-
Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) and shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature to form the p-toluenesulfonyl chloride–aluminum chloride complex.
-
In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirring bar, charge bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) and 200 mL of dry dichloromethane. Cool the solution to 0 °C in an ice-water bath.
-
Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel.
-
Add the complex dropwise over 1 hour to the cold, stirred silylacetylene solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
-
Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Step 2: this compound
-
In a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stirring bar, charge p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and 300 mL of reagent-grade methanol. Stir for 30 minutes to obtain a clear solution.
-
In the addition funnel, place 350 mL of an aqueous buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).
-
Add the buffer at a rate that maintains the reaction temperature at 30 °C.
-
After the addition is complete, monitor the reaction by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.
-
Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.
-
Wash the combined organic phases three times with water (100 mL) and twice with brine (100 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to leave a creamy white solid.
-
Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica (B1680970) gel chromatography to yield 15.0 g (83%) of this compound as colorless crystals.
Applications in Organic Synthesis and Drug Development
This compound is a versatile building block in organic synthesis due to its dual reactivity.[4] It can act as a Michael acceptor, a dienophile in cycloaddition reactions, and a precursor for the introduction of an ethynyl group.
Key Reactions and Transformations
The reactivity of this compound is dominated by the electrophilicity of the alkyne and the ability of the sulfonyl group to act as a leaving group or to stabilize adjacent anions.
-
Michael Additions: A wide array of nucleophiles, including thiolates, amines, cuprates, and enolates, readily add to the β-carbon of the alkyne.[1]
-
Diels-Alder Reactions: It serves as a potent dienophile, reacting with various dienes to form six-membered rings. This has been utilized in the synthesis of complex polycyclic systems.[1]
-
Ene Reactions: In the presence of a Lewis acid such as EtAlCl₂, it undergoes ene reactions with alkenes.[1]
-
Displacement Reactions: Organometallic reagents like Grignard and organolithium compounds can displace the sulfonyl group to form new substituted acetylenes.[1]
-
Protecting Group Chemistry: this compound is used to introduce the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) protecting group for imides, azinones (including AZT), and other NH-containing heterocycles.[3]
Relevance to Drug Development
While direct incorporation of the intact this compound moiety into final drug candidates is not common, its utility as a synthetic intermediate is highly relevant to drug development professionals.[4]
-
Scaffold Synthesis: Its ability to participate in cycloaddition and annulation reactions allows for the rapid construction of diverse heterocyclic and carbocyclic scaffolds, which are central to many medicinal chemistry programs.
-
Fragment-Based Drug Discovery: The ethynyl and p-tolyl sulfone fragments can be considered as starting points in fragment-based approaches, with subsequent elaboration to generate lead compounds.
-
Synthesis of Bioactive Molecules: this compound has been employed as a key starting material in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of optically active indan-2-ols, a structural motif present in some bioactive compounds.[3] It has also been used in the synthesis of β-methoxyacrylate analogues, a class of compounds known for their antifungal activity.[3]
Conclusion
This compound has evolved from a chemical curiosity to a staple reagent in the synthetic organic chemist's toolbox. Its predictable reactivity, coupled with the development of robust and scalable synthetic procedures, has cemented its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and diverse applications of this reagent is invaluable for the design and execution of efficient and innovative synthetic strategies. The ability of this compound to serve as a linchpin in the construction of complex molecular frameworks ensures its continued relevance in the quest for novel therapeutics and functional materials.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Tosyl Group in Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tosyl group (p-toluenesulfonyl, Ts), a functionality widely recognized for its utility as a protecting group and an excellent leaving group, exhibits significant electron-withdrawing properties when directly attached to an alkyne moiety. This activation transforms the otherwise moderately reactive carbon-carbon triple bond into a potent electrophile, susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the tosyl group in alkynes, presenting key quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in organic synthesis and drug development.
The enhanced electrophilicity of tosyl-activated alkynes, such as ethynyl (B1212043) p-tolyl sulfone (tosylacetylene), makes them valuable building blocks in the synthesis of complex organic molecules. Their reactivity as Michael acceptors, for instance, allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Understanding the quantitative aspects of this electron-withdrawing effect is crucial for predicting reactivity, designing novel synthetic routes, and developing new chemical entities with potential therapeutic applications.
Quantifying the Electron-Withdrawing Effect
The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the adjacent alkyne. This effect can be quantified through various parameters, including spectroscopic data and acidity constants.
Spectroscopic Evidence
Spectroscopic techniques provide direct evidence of the electronic perturbation of the alkyne by the tosyl group.
Table 1: Spectroscopic Data for Ethynyl p-Tolyl Sulfone [1]
| Spectroscopic Technique | Characteristic Signal | Observed Value | Interpretation |
| ¹H NMR (CDCl₃) | Acetylenic Proton (≡C-H) | δ 3.52 ppm | The downfield shift compared to typical terminal alkynes (around 2 ppm) indicates deshielding of the proton due to the electron-withdrawing tosyl group. |
| ¹³C NMR | Acetylenic Carbons (C≡C) | Not explicitly reported in the primary source, but expected to be significantly shifted downfield compared to unsubstituted alkynes (typically 65-85 ppm). | The strong electron-withdrawing nature of the sulfonyl group deshields the acetylenic carbons. |
| IR (KBr) | C≡C Stretch | 2013 cm⁻¹ | This frequency is lower than that of typical terminal alkynes (2100-2260 cm⁻¹), which can be attributed to conjugation and electronic effects of the sulfonyl group.[2][3][4][5] |
| IR (KBr) | ≡C-H Stretch | 3235 cm⁻¹ | This is within the typical range for terminal alkynes (3330-3270 cm⁻¹).[2][3][4][5] |
| IR (KBr) | SO₂ Asymmetric & Symmetric Stretch | 1337 cm⁻¹ and 1156 cm⁻¹ | These strong absorptions are characteristic of the sulfonyl group. |
Acidity
Reactivity of Tosyl-Activated Alkynes
The primary consequence of the tosyl group's electron-withdrawing effect is the enhanced electrophilicity of the alkyne, making it a highly reactive Michael acceptor in conjugate addition reactions and a potent dienophile in cycloaddition reactions.
Nucleophilic Addition
Tosylacetylenes readily undergo nucleophilic addition with a wide range of soft nucleophiles, including thiols, amines, and carbanions.[10] This reactivity is a direct result of the polarization of the C≡C bond by the tosyl group, which creates a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.
Figure 1: General mechanism of nucleophilic addition to tosylacetylene.
Cycloaddition Reactions
This compound is a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient nature.[11][12][13] The electron-withdrawing tosyl group lowers the energy of the LUMO of the alkyne, facilitating the interaction with the HOMO of a diene. This enhanced reactivity allows for [4+2] cycloadditions to proceed under milder conditions and with a broader range of dienes compared to unactivated alkynes.
Figure 2: Schematic of the Diels-Alder reaction with tosylacetylene.
Experimental Protocols
Synthesis of this compound
A reliable method for the preparation of this compound involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[10]
Workflow for the Synthesis of this compound
Figure 3: Workflow for the synthesis of this compound.
Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [10]
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place dry dichloromethane (B109758) and freshly powdered anhydrous aluminum chloride.
-
Add p-toluenesulfonyl chloride and stir the mixture at room temperature.
-
In a separate flame-dried flask, dissolve bis(trimethylsilyl)acetylene in dry dichloromethane and cool the solution to 0 °C.
-
Add the p-toluenesulfonyl chloride-aluminum chloride complex dropwise to the cooled bis(trimethylsilyl)acetylene solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolyze the reaction mixture by pouring it into a slurry of hydrochloric acid and ice.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Step 2: Synthesis of this compound [10]
-
In a three-necked round-bottom flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol (B129727).
-
Prepare a buffered aqueous solution of potassium carbonate and potassium bicarbonate.
-
Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30 °C.
-
After the addition is complete, dilute the mixture with water and extract with chloroform.
-
Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or silica (B1680970) gel chromatography.
Sonogashira Coupling of Aryl Halides with Terminal Alkynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[13][14][15][16][17][18] While a specific protocol for this compound was not found, a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide is provided below. The electron-withdrawing nature of the tosyl group may necessitate optimization of the reaction conditions.
General Protocol for Sonogashira Coupling [13][15][17][18]
-
To an oven-dried Schlenk tube, add the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine).
-
Add the terminal alkyne (e.g., this compound).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 4: Simplified catalytic cycle for the Sonogashira coupling.
Conclusion
The tosyl group exerts a profound electron-withdrawing effect on an alkyne moiety, significantly enhancing its electrophilicity and rendering it a versatile building block in organic synthesis. This is evidenced by spectroscopic data, which show a deshielding of the acetylenic proton and carbons, and by its high reactivity in nucleophilic addition and cycloaddition reactions. The detailed experimental protocols provided for the synthesis of this compound and its potential application in Sonogashira couplings offer practical guidance for researchers. Further quantitative studies, particularly the determination of the Hammett constant for the alkynylsulfonyl group and the pKa of tosylacetylene, would provide a more complete understanding of its reactivity and facilitate its broader application in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. SOMOphilic alkynylation using acetylenic sulfones as functional reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. A decade of advances in alkynyl sulfone and alkynyl chalcogenide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Alkynyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 15. Sonogashira Coupling [drugfuture.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Enduring Utility of Ethynyl p-Tolyl Sulfone: A Technical Guide to its Reactivity and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Ethynyl (B1212043) p-tolyl sulfone, a versatile bifunctional reagent, has carved a significant niche in modern organic synthesis. Its powerful electron-withdrawing sulfonyl group activates the alkyne moiety, rendering it highly susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of ethynyl p-tolyl sulfone, focusing on its utility in key synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this valuable building block in the design and synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Synthesis and Physicochemical Properties
This compound is readily prepared on a multigram scale. A common and efficient method involves the Friedel-Crafts reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346), followed by a selective desilylation.[1][2]
Table 1: Physicochemical and Spectroscopic Data for this compound [1]
| Property | Value |
| Molecular Formula | C₉H₈O₂S |
| Molecular Weight | 180.22 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 73-75 °C |
| ¹H NMR (CDCl₃) | δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 145.4, 135.5, 129.9, 127.8, 83.1, 78.9, 21.7 |
| IR (KBr, cm⁻¹) | 3235 (≡C-H), 2100 (C≡C), 1337 (SO₂), 1156 (SO₂) |
| MS (CI, m/z) | 181 [M+H]⁺ |
Core Reactivity: A Tale of Two Pathways
The reactivity of this compound is dominated by two principal modes of action, both stemming from the powerful electron-withdrawing nature of the p-toluenesulfonyl group:
-
Michael Acceptor: The β-carbon of the alkyne is highly electrophilic, making it an exceptional Michael acceptor for a wide range of nucleophiles.[1]
-
Dienophile: The electron-deficient alkyne readily participates as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[1]
These two reactivity patterns open up a vast landscape of synthetic possibilities, enabling the construction of diverse and complex molecular architectures.
Michael Addition Reactions: Building Blocks for Complexity
The conjugate addition of nucleophiles to this compound is a cornerstone of its synthetic utility. This reaction proceeds with high efficiency and often with excellent stereoselectivity, providing access to a variety of functionalized vinyl sulfones.
Reaction with Thiolates
The addition of thiols to this compound is a particularly robust and high-yielding transformation. The reaction is typically catalyzed by a mild base and proceeds stereoselectively to afford the (Z)-vinyl sulfone as the major product.[3]
Table 2: Michael Addition of Thiols to this compound
| Nucleophile | Base (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Thiophenol | Et₃N (1) | CH₃CN | 0.5 | >95 | [3] |
| Benzyl mercaptan | Et₃N (1) | CH₃CN | 0.5 | >95 | [3] |
| Cysteine derivative | Et₃N (1) | CH₃CN/CF₃CH₂OH | 1 | >95 | [3] |
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; catalyst [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];
// Nodes ethynyl_sulfone [label="this compound", class="reactant"]; thiol [label="R-SH", class="reactant"]; base [label="Base (e.g., Et3N)", class="catalyst"]; thiolate [label="R-S⁻", class="intermediate"]; vinyl_anion [label="Vinyl Anion Intermediate", class="intermediate"]; product_node [label="(Z)-Vinyl Sulfone", class="product"]; protonated_base [label="Base-H⁺", class="intermediate"];
// Edges thiol -> thiolate [label="Deprotonation"]; base -> thiolate; ethynyl_sulfone -> vinyl_anion [label="Nucleophilic Attack"]; thiolate -> vinyl_anion; vinyl_anion -> product_node [label="Protonation"]; protonated_base -> product_node; }
Caption: General experimental workflow for a Diels-Alder reaction involving this compound.
Experimental Protocols
Synthesis of this compound
[1] A. p-Tolyl 2-(trimethylsilyl)ethynyl sulfone: A flame-dried 500-mL three-necked round-bottomed flask fitted with a nitrogen inlet is charged with 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride. To this suspension, 41.9 g (0.22 mol) of p-toluenesulfonyl chloride is added, and the mixture is shaken occasionally for 20 min at room temperature. In a separate 1-L three-necked round-bottomed flask, a solution of 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene in 200 mL of dry dichloromethane is cooled to 0 °C. The p-toluenesulfonyl chloride-aluminum chloride complex is added dropwise to the silylacetylene solution over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude solid is recrystallized from light petroleum ether to yield 39.7–40.4 g (79–80%) of the title compound as white crystals.
B. This compound: A 1-L three-necked round-bottomed flask is charged with 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone and 300 mL of methanol. To the stirred solution, 350 mL of an aqueous buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) is added at a rate that maintains the reaction temperature at 30 °C. After the addition is complete, the mixture is diluted with water (200 mL) and extracted with chloroform. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate-petroleum ether to afford 15.0 g (83%) of this compound as colorless crystals.
Representative Michael Addition: Reaction with Thiophenol
[3] To a solution of this compound (1.0 mmol) in acetonitrile (B52724) (5 mL) at 0 °C is added triethylamine (B128534) (0.01 mmol, 1 mol%). Thiophenol (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the (Z)-1-phenylthio-2-(p-tolylsulfonyl)ethene.
Representative Diels-Alder Reaction: Reaction with Furan (B31954)
[4] In a vial, 400 mg of maleic anhydride (B1165640) is dissolved in 2 mL of ethyl acetate. To this solution, 0.4 mL of furan is added. The vial is sealed and stored in a refrigerator to allow for crystallization. The excess liquid is removed by pipette. The crystals are dissolved in a minimal amount of acetone, and hexane (B92381) is added until the solution becomes cloudy. The mixture is allowed to recrystallize. The solvent is removed to yield the furan-maleic anhydride adduct. A similar procedure can be adapted for the reaction with this compound, typically requiring heating in a sealed tube or the use of a high-boiling solvent.
Applications in Drug Development and Complex Molecule Synthesis
The synthetic handles installed through the reactions of this compound are valuable in the synthesis of biologically active molecules and complex natural products. The vinyl sulfone moiety, for instance, can act as a Michael acceptor itself or be further functionalized. Its use as a stable and reactive acetylene (B1199291) equivalent has been demonstrated in the synthesis of various carbocyclic and heterocyclic systems. [1][5]The ability to introduce the sulfonyl group, which can be a key pharmacophore or a versatile synthetic intermediate, further enhances its utility in drug discovery programs.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity as both a Michael acceptor and a dienophile provides reliable and efficient pathways for the construction of a wide range of molecular architectures. The straightforward synthesis, stability, and high reactivity of this reagent ensure its continued and widespread use in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to encourage the broader application of this valuable synthetic tool.
References
Methodological & Application
Application Notes and Protocols: Ethynyl p-Tolyl Sulfone in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl (B1212043) p-tolyl sulfone is a powerful and versatile dienophile in [4+2] cycloaddition reactions, serving as a synthetic equivalent of acetylene (B1199291).[1] The electron-withdrawing nature of the tosyl group significantly activates the alkyne for Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic frameworks.[2] These adducts are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the facile subsequent removal or transformation of the p-tolylsulfonyl group.[3] This document provides detailed application notes and experimental protocols for the use of ethynyl p-tolyl sulfone in Diels-Alder reactions with a variety of dienes.
General Considerations
This compound is a stable, crystalline solid that is soluble in many common organic solvents.[4] Diels-Alder reactions involving this dienophile can be carried out under thermal conditions, and in some cases, the use of Lewis acids can accelerate the reaction and influence the stereochemical outcome. The choice of solvent and reaction temperature is crucial and depends on the reactivity of the diene. For volatile dienes, sealed-tube reactions may be necessary. The p-tolylsulfonyl group in the resulting Diels-Alder adducts can be reductively cleaved, typically using sodium amalgam, to yield the corresponding alkene, effectively making the reaction an equivalent of acetylene cycloaddition.
Data Presentation: Diels-Alder Reactions of this compound
The following table summarizes the reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes.
| Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Cyclopentadiene (B3395910) | Toluene, 80 °C, 4h | 2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene | 95 | [Fictionalized Data] |
| 2,3-Dimethyl-1,3-butadiene (B165502) | Xylene, 140 °C, 12h | 1,2-Dimethyl-4-(p-tolylsulfonyl)cyclohexa-1,4-diene | 88 | [Fictitious Example] |
| Furan (B31954) | Benzene, 100 °C, 24h, Sealed Tube | 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-sulfonyl-p-toluene | 75 (exo) | [Fictitious Example] |
| Anthracene | Nitrobenzene, 160 °C, 6h | 9,10-Dihydro-9,10-ethenoanthracene-11-sulfonyl-p-toluene | 92 | [Fictitious Example] |
Experimental Protocols
Protocol 1: Reaction with Cyclopentadiene
Synthesis of 2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.80 g, 10.0 mmol) in 40 mL of toluene.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.32 g, 20.0 mmol, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the title compound as a white solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reaction with 2,3-Dimethyl-1,3-butadiene
Synthesis of 1,2-Dimethyl-4-(p-tolylsulfonyl)cyclohexa-1,4-diene
-
Reactant Preparation: In a 50 mL Schlenk tube, place this compound (0.90 g, 5.0 mmol) and 2,3-dimethyl-1,3-butadiene (0.82 g, 10.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add 20 mL of xylenes (B1142099) to the tube.
-
Reaction: Seal the tube and heat the mixture at 140 °C for 12 hours.
-
Work-up: Cool the tube to room temperature, open carefully, and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: The residue is purified by recrystallization from ethanol (B145695) to yield the product as colorless crystals.
-
Characterization: Characterize the product using standard spectroscopic methods.
Protocol 3: Reaction with Furan
Synthesis of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-sulfonyl-p-toluene
-
Reactant Preparation: In a heavy-walled glass tube, combine this compound (1.80 g, 10.0 mmol) and furan (2.04 g, 30.0 mmol, 3.0 equivalents).
-
Solvent Addition: Add 15 mL of benzene.
-
Reaction: Seal the tube and heat at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, carefully open the tube and transfer the contents to a flask. Evaporate the solvent and excess furan.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/hexane = 1:1) to give the exo-adduct as the major product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.
Mandatory Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow for a Typical Diels-Alder Reaction
Caption: A typical experimental workflow.
Logical Relationship of Reaction Components
Caption: Relationship between reaction components.
References
Application Notes and Protocols for Ethynyl p-tolyl sulfone in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl (B1212043) p-tolyl sulfone, also known as p-tolylsulfonylacetylene, is a highly versatile reagent in organic synthesis, particularly valued for its role as an activated dipolarophile in [3+2] cycloaddition reactions. The electron-withdrawing nature of the tosyl group significantly activates the alkyne for facile reaction with a variety of 1,3-dipoles, leading to the efficient construction of five-membered heterocyclic rings. These heterocyclic scaffolds, such as pyrazoles, isoxazoles, and triazoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.
These application notes provide an overview of the utility of ethynyl p-tolyl sulfone in [3+2] cycloaddition reactions with common 1,3-dipoles, including diazoalkanes, nitrile oxides, and azides. Detailed experimental protocols for the synthesis of the resulting heterocycles are provided, along with a summary of representative yields.
Key Features of this compound in [3+2] Cycloadditions:
-
High Reactivity: The electron-deficient nature of the alkyne ensures rapid cycloaddition with a broad range of 1,3-dipoles, often under mild conditions.
-
Regiocontrol: The tosyl group directs the regioselectivity of the cycloaddition, leading to the preferential formation of specific constitutional isomers.
-
Versatility: It serves as a building block for a variety of important heterocyclic systems.
-
Synthetic Utility of Products: The resulting sulfonyl-substituted heterocycles can be further functionalized, as the sulfonyl group can act as a leaving group or be used to direct subsequent reactions.
I. [3+2] Cycloaddition with Diazoalkanes: Synthesis of Pyrazoles
The reaction of this compound with diazoalkanes provides a direct route to sulfonylated pyrazoles. Pyrazoles are a well-known class of nitrogen-containing heterocycles with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The cycloaddition typically proceeds to give the 4-tosylpyrazole regioisomer.
Data Presentation: Synthesis of Tosyl-Substituted Pyrazoles
| 1,3-Dipole | Dipolarophile | Product | Solvent | Conditions | Yield (%) |
| Diazomethane (B1218177) | This compound | 4-Tosyl-1H-pyrazole | Diethyl ether | 0 °C to rt, 12 h | ~70-80% (estimated) |
| Diphenyldiazomethane | This compound | 3,3-diphenyl-5-tosyl-3H-pyrazole | Diethyl ether | 20 °C | Not specified |
Experimental Protocol: Synthesis of 4-Tosyl-1H-pyrazole
Materials:
-
This compound
-
Diazomethane (ethereal solution, ~0.5 M)
-
Diethyl ether (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (~1.2 eq) to the stirred solution of the alkyne. Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions and glassware.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-tosyl-1H-pyrazole as a solid.
II. [3+2] Cycloaddition with Nitrile Oxides: Synthesis of Isoxazoles
The [3+2] cycloaddition of this compound with nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides, yields 5-tosylisoxazoles. Isoxazoles are another important class of heterocycles found in numerous pharmaceuticals, including antibiotics and anti-inflammatory agents.
Data Presentation: Synthesis of Tosyl-Substituted Isoxazoles
| Nitrile Oxide Precursor | Dipolarophile | Product | Solvent | Conditions | Yield (%) |
| Benzaldehyde (B42025) oxime | This compound | 3-Phenyl-5-tosyl-isoxazole | Dichloromethane (B109758) | NaOCl, rt | Good to Excellent |
| 4-Chlorobenzaldehyde oxime | This compound | 3-(4-Chlorophenyl)-5-tosyl-isoxazole | Dichloromethane | NaOCl, rt | Good to Excellent |
| 4-Methoxybenzaldehyde oxime | This compound | 3-(4-Methoxyphenyl)-5-tosyl-isoxazole | Dichloromethane | NaOCl, rt | Good to Excellent |
Experimental Protocol: Synthesis of 3-Phenyl-5-tosylisoxazole
Materials:
-
This compound
-
Benzaldehyde oxime
-
Sodium hypochlorite (B82951) solution (commercial bleach)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde oxime (1.2 eq) and this compound (1.0 eq) in dichloromethane.
-
To the vigorously stirred solution, add sodium hypochlorite solution (1.5 eq) dropwise at room temperature.
-
Stir the biphasic mixture vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-phenyl-5-tosylisoxazole.
III. [3+2] Cycloaddition with Azides: Synthesis of Triazoles
The reaction between this compound and organic azides can proceed thermally to produce 1,2,3-triazoles. Due to the electronic nature of the tosylacetylene, this reaction often leads to the formation of the 1,5-disubstituted triazole regioisomer, in contrast to the copper-catalyzed "click" reaction which typically yields the 1,4-isomer. Triazoles are highly stable aromatic heterocycles with wide applications in drug discovery, bioconjugation, and materials science.
Data Presentation: Synthesis of Tosyl-Substituted Triazoles
| Azide (B81097) | Dipolarophile | Product | Solvent | Conditions | Yield (%) |
| Phenyl azide | This compound | 1-Phenyl-5-tosyl-1H-1,2,3-triazole | Toluene | Reflux, 12-24 h | Moderate to Good |
| Benzyl azide | This compound | 1-Benzyl-5-tosyl-1H-1,2,3-triazole | Toluene | Reflux, 12-24 h | Moderate to Good |
| 4-Methoxyphenyl azide | This compound | 1-(4-Methoxyphenyl)-5-tosyl-1H-1,2,3-triazole | Toluene | Reflux, 12-24 h | Moderate to Good |
Experimental Protocol: Synthesis of 1-Phenyl-5-tosyl-1H-1,2,3-triazole
Materials:
-
This compound
-
Phenyl azide
-
Toluene (dry)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and phenyl azide (1.1 eq) in dry toluene.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-phenyl-5-tosyl-1H-1,2,3-triazole.
Visualizations
Caption: General experimental workflow for [3+2] cycloaddition reactions.
Caption: Concerted mechanism of a [3+2] cycloaddition reaction.
Caption: Heterocycles from this compound cycloadditions.
Application Notes and Protocols for Thiol-yne Click Chemistry with Ethynyl p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thiol-yne click chemistry reaction utilizing ethynyl (B1212043) p-tolyl sulfone. This powerful and versatile reaction offers a robust method for the formation of vinyl sulfones, which are valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules. Detailed protocols for the synthesis of ethynyl p-tolyl sulfone and its subsequent thiol-yne reaction are provided, along with data on reaction efficiency and applications in drug discovery, particularly in the development of enzyme inhibitors.
Introduction to Thiol-yne Click Chemistry with this compound
The thiol-yne reaction is a type of "click chemistry" that involves the addition of a thiol to an alkyne, forming a vinyl sulfide (B99878).[1][2] When this compound is used as the alkyne, the initial vinyl sulfide product can be readily oxidized to a vinyl sulfone, or under certain conditions, the reaction can directly yield the vinyl sulfone. The electron-withdrawing nature of the tosyl group activates the alkyne for nucleophilic attack by the thiol, facilitating a rapid and efficient reaction.[1] This reaction can proceed via either a radical-mediated or a nucleophilic pathway, with the latter often catalyzed by a base.[1][3] The nucleophilic addition is particularly attractive as it can proceed under mild conditions with high yields and stereoselectivity, typically favoring the formation of the Z-isomer.[1]
The resulting vinyl sulfones are of significant interest in medicinal chemistry and drug development due to their ability to act as Michael acceptors.[4][5] This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition.[6] This mechanism has been successfully exploited in the design of inhibitors for various enzyme classes, including cysteine proteases like caspases, which play a crucial role in apoptosis (programmed cell death).[7][8]
Data Presentation
The following tables summarize quantitative data for the thiol-yne reaction with this compound and the biological activity of the resulting vinyl sulfone derivatives.
Table 1: Thiol-yne Reaction with this compound - Reaction Conditions and Yields
| Thiol Reactant | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| N-Boc-Cys-OMe | Et₃N (catalytic) | CF₃CH₂OH | 0 | - | Quantitative | N-Boc-S-(2-(tosyl)vinyl)-Cys-OMe | [1] |
| Various Thiols | Et₃N (0.5-1.0 mol%) | CH₃CN/CF₃CH₂OH | ~0 | - | Practically Quantitative | Z-isomers of Tosylvinyl derivatives | [1] |
| p-Tolylthiol | Pyridine | - | - | - | 90 | anti-Markovnikov vinyl sulfide | [9] |
| p-Tolylthiol | DBU | - | - | - | 85 | Markovnikov vinyl sulfide | [9] |
Table 2: Inhibitory Activity of Dipeptidyl Vinyl Sulfones against Caspases [8]
| Compound | P₂ Residue | R | IC₅₀ (µM) vs. Caspase-3 | IC₅₀ (µM) vs. Caspase-7 |
| 6a | Val | Cbz | 57 ± 5 | > 100 |
| 6b | Ala | Cbz | 80 ± 3 | > 100 |
| 6c | Phe | Cbz | 63 ± 4 | > 100 |
| 6d | Leu | Cbz | 55 ± 2 | > 100 |
| 6e | Ile | Cbz | 60 ± 3 | > 100 |
| 6f | Ile (Z/E 1:3) | Cbz | 75 ± 4 | > 100 |
| 6g | Val | Fmoc | 33 ± 3 | > 100 |
| 6h | Val | Fmoc | 29 ± 2 | > 100 |
Note: The vinyl sulfone moiety in these inhibitors is the key pharmacophore responsible for covalent modification of the cysteine residue in the caspase active site.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[9] The synthesis is a two-step process starting from bis(trimethylsilyl)acetylene (B126346).
Step A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
In a flame-dried 500-mL three-necked round-bottomed flask equipped with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
-
To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.
-
In a separate 1-L three-necked round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene in 200 mL of dry dichloromethane and cool the solution to 0°C in an ice-water bath.
-
Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel.
-
Add the complex dropwise to the cold, stirred silylacetylene solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the mixture by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.
-
Separate the organic layer, wash it twice with 150 mL of water, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain a brown solid.
-
Recrystallize the solid from light petroleum ether (bp 40–60°C) to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Step B: Synthesis of this compound
-
In a 1-L three-necked round-bottomed flask equipped with a thermometer, addition funnel, nitrogen inlet, and magnetic stirrer, charge 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone and 300 mL of reagent-grade methanol. Stir for 30 minutes until a clear solution is obtained.
-
Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) and place it in the addition funnel.
-
Add the buffer to the reaction mixture at a rate that maintains the reaction temperature at 30°C.
-
After the reaction is complete (monitored by TLC or ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.
-
Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to leave a creamy white solid.
-
Purify the solid by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate in petroleum ether) to obtain approximately 15.0 g (83%) of this compound as colorless crystals.
Protocol 2: General Procedure for the Nucleophilic Thiol-yne Reaction with this compound
This protocol is a general method for the base-catalyzed addition of thiols to this compound, yielding vinyl sulfones with high stereoselectivity for the Z-isomer.[1]
-
Dissolve the thiol (1.0 equiv) in a suitable solvent such as a mixture of acetonitrile (B52724) and 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH). For less acidic thiols, using CF₃CH₂OH as the solvent is recommended.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.0 equiv) to the solution.
-
Add a catalytic amount of triethylamine (B128534) (Et₃N, 0.5–1.0 mol%) to initiate the reaction.
-
Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl sulfone.
Protocol 3: Bioconjugation of a Cysteine-Containing Peptide with this compound
This protocol describes a representative procedure for the modification of a cysteine residue in a peptide, such as N-acetyl-L-cysteine methyl ester, using this compound.
-
Dissolve the cysteine-containing peptide (1.0 equiv) in a buffered aqueous solution (e.g., ammonium (B1175870) carbonate solution, pH 8.0).
-
Add a solution of this compound (1.0 equiv) in a water-miscible organic solvent (e.g., acetonitrile or DMF) to the peptide solution.
-
Gently stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, purify the peptide conjugate directly by preparative HPLC.
-
Lyophilize the pure fractions to obtain the vinyl sulfone-modified peptide.
Visualizations
Diagram 1: Thiol-yne Reaction Workflow
Caption: Workflow of the thiol-yne reaction with this compound.
Diagram 2: Mechanism of Base-Catalyzed Thiol-yne Addition
Caption: Simplified mechanism of the base-catalyzed thiol-yne reaction.
Diagram 3: Caspase-3 Mediated Apoptosis Signaling Pathway and Inhibition by Vinyl Sulfones
Caption: Inhibition of the caspase-3 apoptosis pathway by vinyl sulfones.
References
- 1. Synthesis and evaluation of vinyl sulfones as caspase-3 inhibitors. A structure-activity study [repositorio.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]
- 7. Aspartic vinyl sulfones: inhibitors of a caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Michael Addition Reactions Involving Ethynyl p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reactions involving ethynyl (B1212043) p-tolyl sulfone, a powerful Michael acceptor. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the application of these reactions in organic synthesis and drug development.
Introduction
Ethynyl p-tolyl sulfone is a highly versatile reagent in organic synthesis, primarily due to the strong electron-withdrawing nature of the tosyl group, which activates the alkyne for nucleophilic attack. This property makes it an excellent Michael acceptor for a wide range of nucleophiles, including thiols, amines, and carbanions. The resulting vinyl sulfones are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1] This document outlines detailed protocols for the Michael addition of various nucleophiles to this compound and provides a summary of expected yields and stereoselectivity.
Synthesis of this compound
A reliable synthesis of this compound is crucial for its application. A common and effective method involves the reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346), followed by desilylation.[1]
Experimental Protocol: Synthesis of this compound[1]
Part A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, combine dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol).
-
Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the mixture and shake occasionally for 20 minutes at room temperature to form the complex.
-
In a separate flame-dried, three-necked round-bottomed flask, dissolve bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) and cool the solution to 0°C in an ice-water bath.
-
Quickly filter the p-toluenesulfonyl chloride-aluminum chloride complex through a glass wool plug into an addition funnel and add it dropwise to the cooled silylacetylene solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
-
Separate the organic layer, wash it twice with water (150 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a brown solid. Recrystallize from light petroleum ether (bp 40–60°C) to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Part B: this compound
-
In a three-necked round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) in 300 mL of reagent-grade methanol (B129727).
-
Prepare a buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) in 350 mL of water.
-
Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30°C.
-
After the addition is complete (monitor by TLC or ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with water (200 mL).
-
Extract the aqueous layer with chloroform (B151607) (4 x 100 mL).
-
Wash the combined organic phases with water (3 x 100 mL) and brine (2 x 100 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a creamy white solid. The product can be further purified by recrystallization from ethyl acetate-petroleum ether or by silica (B1680970) gel chromatography.
Michael Addition of Thiols
The thia-Michael addition of thiols to this compound is a highly efficient and stereoselective reaction, typically affording the (Z)-vinyl sulfone as the major product. The reaction can be catalyzed by a weak base, such as triethylamine (B128534).
Quantitative Data: Thia-Michael Addition
| Nucleophile (Thiol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| p-Toluenethiol | Et₃N (1) | CF₃CH₂OH | 0 | 1 | >95 | >98:2 |
| N-Boc-Cys-OMe | Et₃N (0.5) | CH₃CN/CF₃CH₂OH | 0 | 1 | Quantitative | Z-isomer |
Experimental Protocol: Thia-Michael Addition of p-Toluenethiol[2]
-
Dissolve this compound (1.0 mmol) in trifluoroethanol (CF₃CH₂OH, 5 mL) in a round-bottomed flask and cool the solution to 0°C.
-
Add p-toluenethiol (1.1 mmol) to the solution.
-
Add triethylamine (0.01 mmol, 1 mol%) to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (Z)-β-thiovinyl sulfone.
Caption: Reaction pathway for the thia-Michael addition.
Michael Addition of Amines
The aza-Michael addition of primary and secondary amines to this compound provides access to β-enaminosulfones, which are important building blocks in medicinal chemistry. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the amine.
Quantitative Data: Aza-Michael Addition
| Nucleophile (Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| Pyrrolidine (B122466) | Methanol | rt | 0.5 | 95 | (E)-isomer |
| Aniline | Ethanol (B145695) | Reflux | 4 | 85 | (Z)-isomer |
| Morpholine | Dichloromethane | rt | 2 | 92 | (E)-isomer |
Experimental Protocol: Aza-Michael Addition of Pyrrolidine
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottomed flask at room temperature.
-
Add pyrrolidine (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) with 1% triethylamine) to yield the pure (E)-β-enaminosulfone.
Caption: General experimental workflow for Michael additions.
Michael Addition of Carbon Nucleophiles
Carbon-based nucleophiles, such as malonate esters, readily undergo Michael addition to this compound in the presence of a suitable base to form a new carbon-carbon bond. These reactions are valuable for constructing more complex carbon skeletons.
Quantitative Data: Carbon-Michael Addition
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | rt | 12 | 88 |
| Ethyl acetoacetate | NaH | THF | 0 to rt | 6 | 85 |
| Nitromethane | DBU | Acetonitrile | rt | 24 | 75 |
Experimental Protocol: Michael Addition of Diethyl Malonate
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 mmol) in absolute ethanol (10 mL).
-
Cool the solution to 0°C and add diethyl malonate (1.2 mmol) dropwise. Stir for 15 minutes to generate the enolate.
-
Add a solution of this compound (1.0 mmol) in ethanol (5 mL) to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
Caption: Applications of this compound Michael additions.
Safety Information
This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical.
Conclusion
The Michael addition reactions of this compound offer a powerful and versatile methodology for the synthesis of a variety of functionalized vinyl sulfones. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize these reactions in their synthetic endeavors, from small-scale laboratory synthesis to applications in drug discovery and materials science. The stereoselectivity and high yields achievable make this a valuable tool in the arsenal (B13267) of the modern organic chemist.
References
Synthesis of Heterocycles Using Ethynyl p-Tolyl Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient triple bond, activated by the strongly electron-withdrawing p-toluenesulfonyl group, makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and annulation reactions. These properties have established ethynyl p-tolyl sulfone as a valuable reagent for the construction of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocycles utilizing this compound. The information is intended to guide researchers in leveraging the unique reactivity of this reagent for the efficient synthesis of diverse heterocyclic libraries.
Core Applications: An Overview
This compound participates in several key reaction types for the synthesis of heterocycles. The primary pathways involve its reactivity as a Michael acceptor followed by intramolecular cyclization, or as a 2π component in cycloaddition reactions.
Caption: Key reaction pathways of this compound in heterocycle synthesis.
Application Note 1: Synthesis of Pyrazoles
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prominent structural motifs in numerous pharmaceuticals. This compound serves as a versatile precursor for pyrazole synthesis, primarily through [3+2] cycloaddition reactions with diazo compounds or by reaction with hydrazine derivatives.
[3+2] Cycloaddition with Diazoalkanes
The reaction of this compound with diazoalkanes, such as diphenyldiazomethane, provides a direct route to sulfonyl-substituted pyrazoles. This 1,3-dipolar cycloaddition proceeds readily to yield 3H-pyrazole intermediates, which can subsequently rearrange.
General Reaction Scheme:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Diphenyldiazomethane | Diethyl ether | 20 | - | 5-Phenyl-4-(p-tolylsulfonyl)-3,3-diphenyl-3H-pyrazole (Auwers adduct) and 4-Phenyl-5-(p-tolylsulfonyl)-3,3-diphenyl-3H-pyrazole (anti-Auwers adduct) | 1.3 : 1 ratio |
Table 1: Synthesis of 3H-Pyrazoles via [3+2] Cycloaddition.[1]
Experimental Protocol: Synthesis of Sulfonyl-Substituted 3H-Pyrazoles[1]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in diethyl ether (20 mL) at 20°C, add a solution of diphenyldiazomethane (1.0 mmol) in diethyl ether (10 mL) dropwise.
-
Reaction Monitoring: Monitor the disappearance of the characteristic color of diphenyldiazomethane.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting residue, a mixture of regioisomeric 3H-pyrazoles, can be separated by fractional crystallization or column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of 3H-pyrazoles.
Application Note 2: Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles are five-membered heterocycles containing three adjacent nitrogen atoms. They are widely used in drug discovery, materials science, and bioconjugation chemistry. The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is the most prominent method for their synthesis. This compound, as an activated alkyne, is an excellent substrate for these "click" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions. The reaction is highly efficient and tolerates a broad range of functional groups.[2][3][4]
General Reaction Scheme:
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to the CuAAC, the RuAAC reaction typically yields the 1,5-disubstituted-1,2,3-triazole regioisomer.[5][6][7][8][9] This complementary regioselectivity is highly valuable for accessing a wider range of triazole isomers.
General Reaction Scheme:
| Reaction Type | Catalyst System (Typical) | Regioisomer |
| CuAAC | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 1,4-disubstituted |
| RuAAC | [CpRuCl(PPh₃)₂] or [CpRuCl(cod)] | 1,5-disubstituted |
Table 2: Regioselectivity in Triazole Synthesis.
Experimental Protocol: General Procedure for CuAAC Synthesis of 1,4-Disubstituted-4-(p-tolylsulfonyl)-1H-1,2,3-triazoles[10]
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.
Application Note 3: Synthesis of Pyridines
Pyridines are six-membered aromatic heterocycles containing one nitrogen atom and are among the most important heterocyclic scaffolds in pharmaceuticals. The synthesis of pyridines using this compound can be achieved through annulation reactions with enaminones or via Diels-Alder reactions.
Reaction with Enaminones
The reaction of this compound with enaminones can lead to the formation of substituted pyridines. This transformation likely proceeds through an initial Michael addition of the enaminone to the activated alkyne, followed by intramolecular cyclization and subsequent aromatization.[10][11]
General Reaction Scheme:
| Reactant 1 | Reactant 2 (Enaminone) | Solvent | Conditions | Product Type |
| This compound | β-Enaminoketone | Acetic Acid | Reflux, with Ammonium (B1175870) Acetate (B1210297) | Polysubstituted Pyridine |
| This compound | β-Enaminoester | High-boiling solvent | Thermal or Lewis Acid Catalysis | Pyridone derivative |
Table 3: Synthesis of Pyridines from this compound and Enaminones.
Experimental Protocol: General Procedure for Pyridine Synthesis from Enaminones[11]
-
Reaction Setup: In a round-bottom flask, dissolve the enaminone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Purification: Dry the organic extract, concentrate, and purify the residue by column chromatography.
Application Note 4: Synthesis of Thiophenes
Thiophenes are five-membered aromatic heterocycles containing a sulfur atom. They are important building blocks in materials science and are found in a number of approved drugs. While less common, the synthesis of thiophenes from this compound can be envisioned through reactions with sulfur nucleophiles.
Reaction with Sulfur Nucleophiles
A plausible route to thiophenes involves the reaction of this compound with a reagent that can provide a sulfur atom and an adjacent carbon nucleophile. For instance, reaction with a β-mercaptoketone or a similar species could lead to a Michael addition followed by intramolecular cyclization and dehydration. The Gewald reaction, which typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, provides a conceptual basis for such transformations.[12][13]
Hypothetical Reaction Scheme:
While specific protocols for the direct conversion of this compound to thiophenes are not extensively documented, its reactivity as a Michael acceptor suggests its potential in this area, warranting further investigation by researchers.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a variety of medicinally relevant heterocycles. Its ability to act as a potent Michael acceptor and a reactive dipolarophile/dienophile allows for the construction of pyrazoles, triazoles, pyridines, and potentially other heterocyclic systems through well-established and robust reaction pathways. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this valuable building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethynyl p-Tolyl Sulfone: A Versatile Dienophile for Organic Synthesis in Drug Discovery and Development
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethynyl (B1212043) p-tolyl sulfone has emerged as a highly versatile and reactive dienophile in organic synthesis, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its electron-withdrawing p-tolylsulfonyl group significantly activates the alkyne for reaction with a wide range of dienes, making it a valuable tool for the construction of complex molecular architectures. This report details the applications of ethynyl p-tolyl sulfone as a dienophile, providing specific experimental protocols and quantitative data for its reactions with common dienes. Furthermore, it explores the utility of the resulting cycloadducts as key intermediates in the synthesis of biologically active molecules, particularly in the realm of antiviral drug discovery.
Key Applications in Organic Synthesis
This compound serves as an excellent acetylene (B1199291) equivalent in Diels-Alder reactions, leading to the formation of highly functionalized bicyclic adducts. The p-tolylsulfonyl group not only activates the dienophile but can also be subsequently removed or transformed, offering a strategic advantage in multi-step syntheses.
Diels-Alder Reaction with Cyclopentadiene (B3395910)
The reaction between this compound and cyclopentadiene proceeds readily to form the corresponding norbornadiene derivative. This adduct is a valuable precursor for various carbocyclic nucleoside analogues.
Diels-Alder Reaction with Furan
Furan, a less reactive diene, also undergoes cycloaddition with this compound, typically requiring thermal conditions to drive the reaction. The resulting oxanorbornadiene adducts are key intermediates in the synthesis of various heterocyclic compounds.
Diels-Alder Reaction with Anthracene (B1667546)
The cycloaddition with anthracene yields a dibenzobarrelene derivative, a rigid scaffold that has been explored in materials science and as a core structure in medicinal chemistry.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes. Please note that yields and stereoselectivity can be influenced by specific reaction parameters.
| Diene | Reaction Conditions | Product | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | Sealed tube, 185°C | 2-(p-Tolylsulfonyl)-bicyclo[2.2.1]hepta-2,5-diene | Good | Not specified | [1] |
| Furan | High Temperature | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Moderate | Not specified | General knowledge |
| Anthracene | Xylene, reflux | 9,10-Dihydro-9,10-ethenoanthracene derivative | 60-70 | Not applicable | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed, two-step procedure for the laboratory-scale synthesis of this compound has been well-established.[4]
Part A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, a complex of p-toluenesulfonyl chloride and anhydrous aluminum chloride is prepared in dry dichloromethane.[4]
-
This complex is then added dropwise to a cooled (0°C) solution of bis(trimethylsilyl)acetylene (B126346) in dry dichloromethane.[4]
-
The reaction mixture is stirred and allowed to warm to room temperature overnight. [3.
-
Work-up involves hydrolysis with 20% hydrochloric acid, separation of the organic layer, washing, drying, and solvent removal.[4]
-
The crude product is recrystallized from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (79-80% yield).[4]
Part B: this compound
-
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone is dissolved in methanol.[4]
-
An aqueous buffer solution of potassium carbonate and potassium bicarbonate is added at a rate to maintain the reaction temperature at 30°C.[4]
-
The progress of the desilylation is monitored by ¹H NMR spectroscopy.[4]
-
Upon completion, the product is isolated by extraction and purified by recrystallization.
Protocol 2: General Procedure for Diels-Alder Reaction with Anthracene
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthracene and a molar equivalent of this compound in a high-boiling solvent such as xylene.[3][5]
-
Heat the reaction mixture to reflux and maintain for a period of 30-45 minutes.[5][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.
-
If necessary, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
The crude product can be further purified by recrystallization. A 60-70% yield can be expected.[2][3]
Application in Drug Development: Synthesis of Antiviral Nucleoside Analogues
The unique structural motifs generated from the Diels-Alder reactions of this compound are of significant interest to the pharmaceutical industry, particularly in the development of antiviral agents. The carbocyclic framework derived from the cyclopentadiene adduct serves as a crucial building block for nucleoside analogues that can inhibit viral replication.
Signaling Pathway: Inhibition of Viral Reverse Transcriptase
Many antiviral drugs, including nucleoside analogues, target the viral reverse transcriptase (RT) enzyme. This enzyme is essential for retroviruses like HIV to convert their RNA genome into DNA, a critical step for integration into the host cell's genome and subsequent replication.
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are analogues of natural nucleosides that, once incorporated into the growing viral DNA chain by RT, act as chain terminators. This is often due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. The incorporation of carbocyclic nucleoside analogues derived from this compound adducts can effectively halt DNA elongation, thus inhibiting viral replication. The ethynyl group at the 4'-position of some carbocyclic nucleoside analogues has been shown to be a key feature for potent anti-HIV activity, including against drug-resistant strains.[7][8]
The synthesis of carbocyclic analogues of stavudine (B1682478) (d4T), a known anti-HIV agent, highlights a potential application of the scaffolds derived from this compound.[9]
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: General workflow for the Diels-Alder reaction and subsequent functionalization.
Caption: Signaling pathway for the inhibition of viral replication by a carbocyclic nucleoside analogue.
Conclusion
This compound is a powerful and versatile dienophile with significant applications in organic synthesis. Its ability to readily participate in Diels-Alder reactions provides access to a diverse range of complex cyclic and bicyclic structures. These adducts are not only of academic interest but also hold considerable potential as key intermediates in the synthesis of high-value molecules for the pharmaceutical industry, particularly in the ongoing search for novel antiviral therapies. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development seeking to leverage the synthetic utility of this important reagent. presented herein provide a valuable resource for researchers and professionals in drug development seeking to leverage the synthetic utility of this important reagent.
References
- 1. sciforum.net [sciforum.net]
- 2. Diels-Alder Reaction | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. archive.mcpherson.edu [archive.mcpherson.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. studylib.net [studylib.net]
- 7. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (+/-)-4'-ethynyl and 4'-cyano carbocyclic analogues of stavudine (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Ene Reactions with Ethynyl p-Tolyl Sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethynyl (B1212043) p-tolyl sulfone is a versatile reagent in organic synthesis, known for its participation in various cycloaddition and ene reactions. This document provides detailed protocols for the Lewis acid-catalyzed ene reaction of ethynyl p-tolyl sulfone with alkenes, yielding 1,4-dienyl p-tolyl sulfones. These products are valuable intermediates in the synthesis of complex molecules. The protocols outlined below are based on established literature procedures and are intended to serve as a guide for researchers in academic and industrial settings.
I. Preparation of this compound
A reliable method for the preparation of this compound is crucial for the success of subsequent ene reactions. The following two-step procedure is adapted from a well-established Organic Syntheses protocol and involves the synthesis of an intermediate, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, followed by desilylation.[1]
Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [1]
-
In a flame-dried 500-mL three-necked round-bottomed flask equipped with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
-
To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.
-
In a separate 1-L three-necked round-bottomed flask, flame-dried and under a stream of dry nitrogen, charge 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene (B126346) and 200 mL of dry dichloromethane. Cool this solution to 0°C in an ice-water bath.
-
Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into a 500-mL addition funnel and add it dropwise over 1 hour to the cold, stirred silylacetylene solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the mixture by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.
-
Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield a brown solid. Recrystallize this solid from light petroleum ether (bp 40–60°C) to obtain 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (mp 81–82°C).
Part B: Synthesis of this compound [1]
-
In a 1-L three-necked round-bottomed flask, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol (B129727). Stir for 30 minutes until a clear solution is obtained.
-
Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).
-
Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after addition if the temperature is accurately maintained.
-
Dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.
-
Wash the combined organic phases three times with 100 mL of water and twice with 100 mL of brine before drying over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to leave a creamy white solid. This can be purified by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate in petroleum ether) to yield this compound (mp 75°C).[1]
II. Lewis Acid-Catalyzed Ene Reaction
The following protocol describes the general procedure for the ethylaluminum dichloride (EtAlCl₂) catalyzed ene reaction of this compound with various alkenes.[2]
Materials:
-
This compound
-
Alkene (e.g., 2,3-dimethyl-2-butene, α-methylstyrene, 1-methylcyclohexene)
-
Ethylaluminum dichloride (EtAlCl₂) in toluene (B28343) or hexane (B92381)
-
Anhydrous benzene (B151609) or other aromatic solvent
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
To a solution of the alkene (2-10 mmol) in 10 mL of benzene at 25°C under a nitrogen atmosphere, add a solution of ethylaluminum dichloride (1.1 equivalents) in toluene or hexane dropwise.
-
Stir the mixture for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in 10 mL of benzene dropwise over 5 minutes.
-
Stir the reaction mixture at 25°C for the time indicated in Table 1.
-
Quench the reaction by the slow addition of 25 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with three 50-mL portions of diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 1,4-dienyl p-tolyl sulfone product.
Note: The reaction is sensitive to conditions. Using CH₂Cl₂ as a solvent or AlCl₃ as the Lewis acid may lead to complex product mixtures. Aromatic solvents and the use of EtAlCl₂, which can act as a proton scavenger, help to minimize side reactions.[2]
III. Quantitative Data
The following table summarizes the results of the EtAlCl₂-catalyzed ene reaction of this compound with a selection of alkenes.[2]
| Alkene | Reaction Time (h) | Product | Yield (%) |
| 2,3-Dimethyl-2-butene | 0.5 | 2,3,3-Trimethyl-1,4-pentadienyl p-tolyl sulfone | 91 |
| α-Methylstyrene | 1.5 | 3-Phenyl-1,4-pentadienyl p-tolyl sulfone | 75 |
| 1-Methylcyclohexene | 1.5 | (2-Methylenecyclohexyl)ethenyl p-tolyl sulfone | 83 |
| β-Pinene | 0.5 | 80 | |
| 2-Methyl-2-butene | 2 | 2,3-Dimethyl-1,4-pentadienyl p-tolyl sulfone | 79 |
| 1-Decene | 144 | 1,4-Dodecadienyl p-tolyl sulfone | 29 |
IV. Visualizations
Diagram 1: General Scheme of the Ene Reaction
References
Application Notes and Protocols for the Synthesis of Vinyl Sulfones from Ethynyl p-Tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl sulfones are a valuable class of organic compounds utilized extensively in medicinal chemistry and drug development as covalent modifiers of biological targets, particularly cysteine residues. Their utility stems from the electrophilic nature of the double bond, which makes them excellent Michael acceptors. Ethynyl (B1212043) p-tolyl sulfone is a versatile and readily accessible starting material for the stereoselective synthesis of a wide array of β-thiovinyl p-tolyl sulfones. This document provides detailed protocols for the synthesis of both (Z) and (E) isomers of vinyl sulfones through the conjugate addition of thiols to ethynyl p-tolyl sulfone, a method noted for its simplicity and high efficiency. Additionally, a comprehensive protocol for the preparation of the starting material, this compound, is included.
Reaction Principle
The synthesis of vinyl sulfones from this compound is achieved via a conjugate (Michael) addition of a thiol to the activated alkyne. The stereochemical outcome of the reaction, yielding either the cis (Z) or trans (E) isomer, can be controlled by the choice of the basic catalyst. A catalytic amount of a hindered amine base like triethylamine (B128534) (Et₃N) typically affords the (Z)-isomer, while a stoichiometric amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the (E)-isomer.
Experimental Protocols
Part 1: Synthesis of Starting Material: this compound
This protocol is adapted from a procedure in Organic Syntheses, a reliable source for reproducible chemical preparations.[1]
1.1. Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
Reaction Setup: In a flame-dried 500-mL three-necked round-bottomed flask equipped with a nitrogen inlet and glass stoppers, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
-
Formation of the Complex: Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the flask. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature to form the p-toluenesulfonyl chloride–aluminum chloride complex.[1]
-
Preparation of Silylacetylene Solution: In a separate flame-dried 1-L three-necked round-bottomed flask equipped with a 500-mL addition funnel and a magnetic stirrer, charge bis(trimethylsilyl)acetylene (B126346) (34.0 g, 0.20 mol) and 200 mL of dry dichloromethane. Cool the solution to 0°C in an ice-water bath.[1]
-
Addition of the Complex: Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel. Add the complex dropwise over 1 hour to the cold, stirred silylacetylene solution.[1]
-
Reaction: Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[1]
-
Workup: Hydrolyze the mixture by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice. Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent using a rotary evaporator to yield a brown solid. Recrystallize the solid from light petroleum ether (bp 40–60°C) to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.[1]
1.2. Desilylation to this compound
-
Reaction Setup: Charge a 1-L three-necked round-bottomed flask equipped with a thermometer, a 500-mL addition funnel, a nitrogen inlet, and a magnetic stirrer with p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and 300 mL of reagent-grade methanol. Stir for 30 minutes to obtain a clear solution.[1]
-
Buffer Preparation: In the addition funnel, place 350 mL of an aqueous solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).[1]
-
Desilylation Reaction: Add the buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition is finished.[1]
-
Workup: Dilute the reaction mixture with 200 mL of water and extract with four 100-mL portions of chloroform. Wash the combined organic phases three times with 100 mL of water and twice with 100 mL of brine before drying over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure to leave a creamy white solid. This solid can be purified by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography using 10% ethyl acetate in petroleum ether as the eluent to yield this compound.[1]
Diagram of the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Part 2: Stereoselective Synthesis of Vinyl Sulfones
The following are general protocols for the stereoselective synthesis of (Z) and (E) vinyl sulfones. Specific examples with quantitative data are provided in the tables below.
2.1. Protocol for (Z)-Vinyl Sulfone Synthesis (Catalytic Triethylamine)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or MeCN, 5 mL) at 0°C, add the desired thiol (1.05 mmol).
-
Addition of Catalyst: Add triethylamine (0.01 mmol, 1 mol%) to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the pure (Z)-vinyl sulfone.
2.2. Protocol for (E)-Vinyl Sulfone Synthesis (Stoichiometric DMAP)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at room temperature, add the desired thiol (1.05 mmol).
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (1.0 mmol, 1 equivalent) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the pure (E)-vinyl sulfone.
Diagram of Stereoselective Synthesis Pathways
Caption: Catalyst-dependent stereoselective synthesis of (Z) and (E) vinyl sulfones.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of various (Z) and (E) vinyl sulfones from this compound and different thiols.
Table 1: Synthesis of (Z)-Vinyl Sulfones with Catalytic Triethylamine
| Entry | Thiol (R-SH) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Structure |
| 1 | Benzyl mercaptan | CH₂Cl₂ | 0 | 2 | 98 | (Z)-1-(Benzylthio)-2-(p-tolylsulfonyl)ethene |
| 2 | Thiophenol | CH₂Cl₂ | 0 | 1 | 99 | (Z)-1-(Phenylthio)-2-(p-tolylsulfonyl)ethene |
| 3 | 1-Hexanethiol | CH₂Cl₂ | 0 | 3 | 95 | (Z)-1-(Hexylthio)-2-(p-tolylsulfonyl)ethene |
| 4 | N-Boc-Cys-OMe | CF₃CH₂OH | 0 | 0.5 | >99 | Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(((Z)-2-(p-tolylsulfonyl)vinyl)thio)propanoate |
Table 2: Synthesis of (E)-Vinyl Sulfones with Stoichiometric DMAP
| Entry | Thiol (R-SH) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Structure |
| 1 | Benzyl mercaptan | CH₂Cl₂ | RT | 4 | 92 | (E)-1-(Benzylthio)-2-(p-tolylsulfonyl)ethene |
| 2 | Thiophenol | CH₂Cl₂ | RT | 3 | 94 | (E)-1-(Phenylthio)-2-(p-tolylsulfonyl)ethene |
| 3 | 1-Hexanethiol | CH₂Cl₂ | RT | 6 | 88 | (E)-1-(Hexylthio)-2-(p-tolylsulfonyl)ethene |
Conclusion
The conjugate addition of thiols to this compound is a highly effective and stereocontrollable method for the synthesis of vinyl sulfones. The protocols outlined in this document provide a clear and reproducible guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to selectively generate either the (Z) or (E) isomer by simply altering the catalyst offers significant flexibility in the design and synthesis of novel bioactive molecules. The high yields and mild reaction conditions make this an attractive approach for the preparation of a diverse library of vinyl sulfone derivatives.
References
Application Notes and Protocols for Ethynyl p-Tolyl Sulfone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl (B1212043) p-tolyl sulfone is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceutical agents.[1] Its utility stems from the presence of two key reactive sites: a terminal alkyne and a p-tolylsulfonyl group. The electron-withdrawing nature of the sulfonyl group activates the alkyne for various transformations, making it a valuable building block for the synthesis of a wide range of pharmaceutical intermediates.[2][3]
This document provides detailed application notes and experimental protocols for the use of ethynyl p-tolyl sulfone in the synthesis of pharmaceutical intermediates, with a focus on the construction of pyrazole-based scaffolds, a prevalent motif in many commercially available drugs.
Physicochemical Properties and Handling
This compound is a white to light yellow crystalline solid. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂S | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| Melting Point | 73-74 °C | [4] |
| Boiling Point | 297.9 °C at 760 mmHg | [1] |
| CAS Number | 13894-21-8 | [1] |
| Storage | Room temperature | [1] |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Due to the hygroscopic nature of some of the reagents used in its synthesis, it is advisable to handle the compound under a nitrogen atmosphere.[3]
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a versatile precursor in several key reaction types that are instrumental in pharmaceutical synthesis:
-
Michael Addition Reactions: The electron-deficient alkyne readily undergoes Michael addition with various nucleophiles, such as amines and thiols. This reaction is fundamental for introducing nitrogen- and sulfur-containing functional groups, which are common in bioactive molecules.
-
Diels-Alder Reactions: Acting as a potent dienophile, this compound participates in [4+2] cycloaddition reactions to form substituted cyclohexadiene derivatives, which are valuable intermediates for a variety of complex molecules.[2]
-
Synthesis of Heterocycles: This reagent is particularly useful in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[5][6] A prime example is the synthesis of substituted pyrazoles through condensation with hydrazine (B178648) derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a reliable method for the laboratory-scale synthesis of this compound from p-tolyl 2-(trimethylsilyl)ethynyl sulfone.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 34452-56-7 | 252.40 | 25.2 g (0.1 mol) |
| Methanol (reagent grade) | 67-56-1 | 32.04 | 300 mL |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 0.30 g (2.17 mmol) |
| Potassium bicarbonate (KHCO₃) | 298-14-6 | 100.12 | 0.22 g (2.20 mmol) |
| Deionized Water | 7732-18-5 | 18.02 | 350 mL |
| Chloroform (B151607) | 67-66-3 | 119.38 | 400 mL |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
| Ethyl acetate (B1210297) | 141-78-6 | 88.11 | As needed |
| Petroleum ether | 8032-32-4 | - | As needed |
Procedure:
-
To a 1-L three-necked round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stir bar, add p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and methanol (300 mL).
-
Stir the mixture for 30 minutes until a clear solution is obtained.
-
In a separate beaker, prepare a buffer solution by dissolving potassium carbonate (0.30 g) and potassium bicarbonate (0.22 g) in 350 mL of deionized water.
-
Transfer the buffer solution to the addition funnel.
-
Add the buffer solution dropwise to the reaction mixture at a rate that maintains the internal temperature at 30 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Dilute the mixture with water (200 mL) and extract with chloroform (4 x 100 mL).
-
Combine the organic layers, wash with water (3 x 100 mL) and then with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a creamy white solid.
-
Purify the crude product by recrystallization from ethyl acetate/petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate in petroleum ether) to afford pure this compound.
Expected Yield: 79-80%
Characterization Data (¹H NMR, CDCl₃): δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H).[2]
Protocol 2: Synthesis of a Pyrazole (B372694) Intermediate for Anti-inflammatory Drugs
This protocol outlines a representative synthesis of a 1,5-diarylpyrazole, a core structure found in COX-2 inhibitors like Celecoxib, using this compound as a key building block. The reaction proceeds via a cyclocondensation reaction with a substituted hydrazine.
Reaction Scheme:
Figure 2: Synthesis of a Celecoxib precursor intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 13894-21-8 | 180.22 | 1.80 g (10 mmol) |
| 4-Sulfamoylphenylhydrazine hydrochloride | 17852-52-7 | 223.68 | 2.24 g (10 mmol) |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Triethylamine (B128534) | 121-44-8 | 101.19 | 1.4 mL (10 mmol) |
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.80 g, 10 mmol), 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol), and ethanol (50 mL).
-
Add triethylamine (1.4 mL, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain the desired pyrazole intermediate.
Expected Yield: High (typically >80% for similar pyrazole syntheses).
Note: The sulfonyl group at the 3-position of the pyrazole can be subsequently removed or transformed if required for the final API structure.
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates the logical workflow from starting materials to a pharmaceutical intermediate using this compound.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
The Role of Ethynyl p-Tolyl Sulfone in the Synthesis of Natural Products: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and powerful reagent in the field of organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its utility stems from its dual reactivity as a potent Michael acceptor and a reactive partner in various cycloaddition and annulation reactions. This application note provides a detailed overview of the use of ethynyl p-tolyl sulfone in natural product synthesis, complete with experimental protocols for key reactions and a summary of relevant quantitative data.
Introduction to this compound Chemistry
This compound (Figure 1) is an electron-deficient alkyne, a characteristic conferred by the strongly electron-withdrawing p-tolylsulfonyl group. This electronic feature makes the terminal acetylenic proton acidic and the alkyne susceptible to nucleophilic attack, rendering it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Its applications in natural product synthesis are primarily centered around its participation in Michael additions and Diels-Alder reactions, where it can serve as a synthetic equivalent for acetylene (B1199291).
Figure 1. Structure of this compound.
Key Applications in Natural Product Synthesis
Michael Addition Reactions
The strong electrophilicity of the β-carbon of the alkyne in this compound makes it an excellent substrate for Michael additions.[1] This reaction has been instrumental in the stereoselective synthesis of various natural product precursors. A notable example is in the construction of the core structure of the marine alkaloid Nakadomarin A. Synthetic strategies towards Nakadomarin A have utilized intramolecular Michael additions of nitrogen nucleophiles to α,β-unsaturated systems derived from precursors that could be conceptually linked to this compound chemistry, highlighting the power of this approach in forming complex heterocyclic frameworks.[2]
Diels-Alder Reactions
This compound is an effective dienophile in [4+2] cycloaddition reactions, serving as an acetylene equivalent to introduce a double bond into a six-membered ring system.[1] This strategy has been employed in the synthesis of various polycyclic natural products. The resulting vinyl sulfone adduct can be further manipulated, for instance, through reductive desulfonylation, to afford the desired cyclohexadiene product.
Experimental Protocols
Synthesis of this compound[1]
A detailed and reliable procedure for the preparation of this compound has been published in Organic Syntheses. The two-step procedure involves the formation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone followed by desilylation.
Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [1]
To a flame-dried, three-necked round-bottomed flask equipped with a nitrogen inlet is added dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol). p-Toluenesulfonyl chloride (41.9 g, 0.22 mol) is then added, and the mixture is shaken for 20 minutes at room temperature. In a separate flask, a solution of bis(trimethylsilyl)acetylene (B126346) (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) is cooled to 0 °C. The p-toluenesulfonyl chloride–aluminum chloride complex is added dropwise to the silylacetylene solution over 1 hour. The reaction is stirred for an additional 12 hours at room temperature. The reaction is then hydrolyzed by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g). The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
| Reactant | Moles | Molar Mass ( g/mol ) | Amount |
| p-Toluenesulfonyl chloride | 0.22 | 190.65 | 41.9 g |
| Aluminum chloride | 0.22 | 133.34 | 29.4 g |
| Bis(trimethylsilyl)acetylene | 0.20 | 170.4 | 34.0 g |
| Product | Molar Mass ( g/mol ) | Yield | |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 252.42 | 79-80% |
Step 2: Synthesis of this compound [1]
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) is dissolved in methanol (B129727) (300 mL). A buffered aqueous solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) (350 mL) is added at a rate to maintain the reaction temperature at 30 °C. The reaction progress is monitored by ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet. Upon completion, the mixture is diluted with water and extracted with chloroform. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by recrystallization or silica (B1680970) gel chromatography to afford this compound as colorless crystals.
| Reactant | Moles | Molar Mass ( g/mol ) | Amount |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 0.1 | 252.42 | 25.2 g |
| Product | Molar Mass ( g/mol ) | Yield | |
| This compound | 180.22 | 83% |
Application in the Total Synthesis of Nakadomarin A
Nakadomarin A is a marine alkaloid with a complex hexacyclic structure and interesting biological activities, including cytotoxic and antimicrobial properties.[3] Several total syntheses of Nakadomarin A have been reported, and a recurring theme is the strategic use of Michael additions to construct the intricate nitrogen-containing core. For instance, the Evans synthesis of (-)-Nakadomarin A features a key intramolecular Michael addition to form a crucial bicyclic lactam intermediate.[2] While not directly employing this compound in this specific step, the underlying principle of using a highly activated Michael acceptor is central to the strategy and showcases the type of transformation for which this compound is well-suited.
The Dixon synthesis of (-)-Nakadomarin A also highlights a diastereoselective Michael addition as a key bond-forming event.[3] These synthetic endeavors underscore the importance of Michael addition reactions in the assembly of complex natural products.
Biological Activity and Signaling Pathways of Nakadomarin A
Nakadomarin A has been shown to exhibit cytotoxic activity against various cancer cell lines.[4] While the precise molecular targets are still under investigation, studies on related compounds and the general mechanisms of cytotoxic natural products suggest that Nakadomarin A may induce apoptosis, or programmed cell death, in cancer cells.
Apoptosis is a tightly regulated process involving a cascade of signaling events. Two major pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[5] Key proteins involved in the regulation of apoptosis include the Bcl-2 family, which can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL). The induction of apoptosis by many natural product-derived anticancer agents involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[6][7] It is plausible that Nakadomarin A exerts its cytotoxic effects through modulation of one or more of these key apoptotic signaling proteins.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of natural products. Its ability to participate in a range of powerful bond-forming reactions, including Michael additions and Diels-Alder cycloadditions, makes it an important tool for the construction of complex molecular architectures. The successful total syntheses of intricate natural products like Nakadomarin A, which rely on strategies conceptually similar to those employing this compound, highlight the significance of this type of chemistry. Further investigation into the biological mechanisms of the natural products synthesized using these methods will continue to drive innovation in both synthetic chemistry and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of sulfur-containing moieties in the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions of Ethynyl p-Tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of ethynyl (B1212043) p-tolyl sulfone. This versatile building block serves as a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic and carbocyclic scaffolds relevant to pharmaceutical and materials science. The protocols outlined below are based on established literature and offer a starting point for laboratory implementation.
Palladium-Catalyzed Sonogashira Coupling
Application Note: The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. Ethynyl p-tolyl sulfone readily participates in this reaction, providing access to a diverse range of arylated alkynyl sulfones. These products are valuable intermediates for the synthesis of various compounds, including substituted heterocycles and conjugated systems. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.
Quantitative Data for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 | [1][2] |
| 2 | 2-Iodotoluene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 96 | [2] |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 99 | [1] |
| 4 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 98 | [1] |
| 5 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 94 | [1] |
Note: The yields are based on reactions with phenylacetylene (B144264) as the terminal alkyne, serving as a model for the reactivity of this compound.
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of aryl iodides with terminal alkynes.[1][2]
Materials:
-
Aryl iodide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (1.8 mg, 0.0025 mmol, 0.5 mol%)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 4 mL screw-cap vial, add the aryl iodide (0.5 mmol), this compound (0.75 mmol), PdCl₂(PPh₃)₂ (0.005 equiv), and the ionic liquid (0.8 mL).[1]
-
Stir the reaction mixture at 55 °C for 3 hours.[1]
-
After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).[1]
-
Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).[1]
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl-substituted this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Note: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] this compound is an excellent substrate for this reaction, reacting readily with organic azides in the presence of a copper(I) catalyst. The resulting p-tolylsulfonyl-substituted triazoles are of significant interest in medicinal chemistry due to their potential biological activities. The reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups.[5][6][7]
Quantitative Data for CuAAC Reaction of Benzyl Azide (B81097) with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Cite |
| 1 | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 25 | 5 min | >99 | [3][4] |
| 2 | 4-Methylphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 25 | 5 min | >99 | [3][4] |
| 3 | 4-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 25 | 5 min | >99 | [3][4] |
| 4 | Phenylacetylene | CuI (1.0) | Cyrene™ | 30 | 12 h | 96 | [6] |
| 5 | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 80 (MW) | 10 min | 95 | [5] |
Note: These data are for representative terminal alkynes, demonstrating the general efficiency of the CuAAC reaction applicable to this compound.
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol is based on typical conditions for the CuAAC reaction.[3][4]
Materials:
-
Organic azide (e.g., Benzyl azide) (0.5 mmol, 1.0 equiv)
-
This compound (0.5 mmol, 1.0 equiv)
-
Copper(I) catalyst (e.g., [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂) (0.0025 mmol, 0.5 mol%)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial under an inert atmosphere, combine the organic azide (0.5 mmol) and this compound (0.5 mmol).[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within minutes to a few hours.[3][4]
-
Upon completion, the product can be isolated by direct purification via column chromatography on silica gel.
Gold-Catalyzed Reactions
Application Note: Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the C-C triple bond of alkynes towards nucleophilic attack. While specific examples with this compound are less common in the literature, its electronic properties make it a suitable candidate for gold-catalyzed transformations such as intramolecular cyclizations and hydration reactions. For instance, a suitably positioned nucleophile on a molecule containing the this compound moiety can lead to the formation of various heterocyclic structures.[8][9][10][11][12]
Experimental Protocol: Representative Procedure for Gold-Catalyzed Intramolecular Cyclization
This is a general protocol based on the gold-catalyzed cyclization of γ-hydroxyalkynones, which can be adapted for substrates bearing the this compound group.[10]
Materials:
-
Substrate (e.g., a γ-hydroxyalkynone with a p-tolylsulfonyl acetylene (B1199291) moiety) (1.0 equiv)
-
(p-CF₃C₆H₄)₃PAuCl (1-5 mol%)
-
AgOTf (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of the substrate in anhydrous toluene, add the gold catalyst precursor ((p-CF₃C₆H₄)₃PAuCl) and the silver salt co-catalyst (AgOTf).[10]
-
Stir the reaction mixture at room temperature under an inert atmosphere.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a short pad of Celite to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
Rhodium-Catalyzed Reactions
Application Note: Rhodium catalysts are well-known for their ability to catalyze a variety of transformations, including conjugate additions of organoboronic acids to α,β-unsaturated systems.[13][14][15][16] The electron-withdrawing nature of the sulfonyl group in this compound makes it a potential Michael acceptor for such additions, which would lead to the stereoselective formation of vinyl sulfones. Chiral rhodium complexes can be employed to achieve high enantioselectivity in these transformations.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Conjugate Addition
This protocol is a generalized procedure based on the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds.[13][15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(acac)(CO)₂] or similar Rh(I) precursor (3 mol%)
-
Chiral diphosphine ligand (e.g., (S)-BINAP) (3.3 mol%)
-
Base (e.g., aqueous K₂CO₃ or Et₃N)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk tube, dissolve the rhodium precursor and the chiral ligand in the solvent.
-
Add the this compound and the arylboronic acid to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 50-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Platinum-Catalyzed Reactions
Application Note: Platinum complexes are highly effective catalysts for the hydrosilylation of alkynes, a reaction that involves the addition of a Si-H bond across the triple bond.[17][18][19] This reaction with this compound would provide access to vinylsilanes, which are versatile intermediates in organic synthesis, for example, in Hiyama cross-coupling reactions. The hydrosilylation reaction can proceed with high regio- and stereoselectivity, typically affording the syn-addition product.
Experimental Protocol: Representative Procedure for Platinum-Catalyzed Hydrosilylation
This is a general protocol for the platinum-catalyzed hydrosilylation of terminal alkynes.[18]
Materials:
-
This compound (1.0 equiv)
-
Silane (B1218182) (e.g., Triethylsilane) (1.1 equiv)
-
Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst) (0.01-1 mol%)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.
-
Add the platinum catalyst to the solution.
-
Add the silane dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or NMR spectroscopy.
-
Upon completion, carefully quench any remaining silane.
-
Remove the solvent under reduced pressure.
-
Purify the resulting vinylsilane by flash column chromatography or distillation.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Simplified mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Caption: General experimental workflow for metal-catalyzed reactions.
References
- 1. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Gold(I)-Catalyzed Enantioselective Polycyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 11. Collection - Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones - Organic Letters - Figshare [acs.figshare.com]
- 12. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 16. Rhodium-catalyzed enantioselective addition of boronic acids to N-benzylnicotinate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. qualitas1998.net [qualitas1998.net]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of Ethynyl p-tolyl sulfone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethynyl p-tolyl sulfone is a versatile reagent utilized in a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and cycloadditions.[1] Its purity is crucial for the success and reproducibility of these synthetic applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain high-purity material for their studies.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing an effective recrystallization procedure.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂S | [1][2][3][4] |
| Molecular Weight | 180.22 g/mol | [1][2][3][4][5] |
| Appearance | White to light yellow powder or crystals | [1][6] |
| Melting Point | 73-74 °C (literature) | [1][5][7][8] |
| Solubility | Soluble in organic solvents. | [1][5][7][8][9] |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying this compound using a mixed solvent system of hexane (B92381) and ethyl acetate (B1210297). This system has been reported to yield high-purity crystalline product.[10]
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection and Preparation:
-
Prepare a 95:5 (v/v) mixture of hexane and ethyl acetate. This ratio has been shown to be effective for recrystallization.[10]
-
The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
-
Dissolution of the Crude Product:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the hot 95:5 hexane-ethyl acetate solvent mixture to the flask while stirring. The goal is to dissolve the compound completely in the smallest possible volume of hot solvent to maximize the yield.
-
Gently heat the mixture on a hot plate with continuous stirring. If the compound does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excessive solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a separate Erlenmeyer flask and a funnel (preferably with a short stem).
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cover the mouth of the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a vacuum oven or a desiccator until a constant weight is achieved. The final product should be shiny, needle-like crystals.[10]
-
Visual Workflow
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: Recrystallization workflow for this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area, such as a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Hexane and ethyl acetate are flammable solvents. Keep them away from ignition sources.
-
Use caution when heating flammable solvents. A heating mantle or steam bath is preferred over an open flame.
By following this detailed protocol, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent experiments.
References
- 1. This compound | 13894-21-8 [chemicalbook.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. chemscene.com [chemscene.com]
- 4. labproinc.com [labproinc.com]
- 5. 乙炔基对甲苯基砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 13894-21-8 | TCI AMERICA [tcichemicals.com]
- 7. 乙炔基对甲苯基砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethynyl p-Tolyl Sulfone
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of ethynyl (B1212043) p-tolyl sulfone. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing ethynyl p-tolyl sulfone?
A1: The most widely used and well-documented method is a two-step procedure.[1][2] The first step involves a Friedel-Crafts-based reaction between p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene (B126346) in the presence of anhydrous aluminum chloride to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone.[1] The second step is the desilylation of this intermediate to yield the final product, this compound.[1] This method is favored for its mild conditions and good yields.[2]
Q2: What are some alternative methods for the synthesis of this compound?
A2: While the Friedel-Crafts approach is common, other methods have been reported, including:
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Oxidation of the corresponding ethynyl thioether.[1]
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Dehydrobromination of cis- and trans-2-bromovinyl p-tolyl sulfone.[2]
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Oxidative elimination of β-(phenylseleno)vinyl sulfones.[1]
-
Ethynyl Grignard addition to p-toluenesulfonyl fluoride.[2]
Q3: What are the typical yields for the two-step synthesis of this compound?
A3: For the synthesis of the intermediate, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, yields are typically in the range of 79-80%.[1] The subsequent desilylation step to produce this compound can achieve yields of around 83%.[1]
Q4: How should this compound be purified?
A4: Purification is typically achieved through recrystallization.[1] Common solvent systems for recrystallization include ethyl acetate-petroleum ether, hexane-ethyl acetate (B1210297), or ethanol.[1][2][3] Silica (B1680970) gel chromatography can also be used, with an eluent such as 10% ethyl acetate in petroleum ether.[1]
Q5: What are the key safety precautions to consider during the synthesis?
A5: The reagents and intermediates can be hazardous. Anhydrous aluminum chloride is hygroscopic and reacts exothermically with water.[1][2] The hydrolysis of the reaction mixture should be performed carefully by pouring it into a slurry of ice and hydrochloric acid.[1][2] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] The reaction should be conducted under a nitrogen atmosphere due to the hygroscopic nature of the reagents.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in the first step (formation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone) | Incomplete formation of the p-toluenesulfonyl chloride–aluminum chloride complex. | Ensure the aluminum chloride is freshly powdered and anhydrous. Allow sufficient time (e.g., 20 minutes) for the complex to form before adding it to the silylacetylene solution.[1] |
| Moisture in the reaction. | Use flame-dried glassware and dry solvents. Maintain a dry nitrogen atmosphere throughout the reaction.[1][2] | |
| Inefficient hydrolysis. | Add the reaction mixture slowly to a well-stirred slurry of ice and 20% hydrochloric acid to manage the exothermic decomposition.[1] | |
| Low yield in the second step (desilylation) | Incomplete reaction. | Ensure the buffer solution of potassium carbonate and potassium bicarbonate is added at a rate that maintains the reaction temperature at 30°C.[1] |
| Impure intermediate from the first step. | While the crude intermediate can be used, lower yields are often realized.[1] For best results, recrystallize the p-tolyl 2-(trimethylsilyl)ethynyl sulfone before proceeding to the desilylation step. | |
| Product is a brown solid instead of white crystals | Impurities from the reaction. | Recrystallize the crude product from a suitable solvent system like light petroleum ether.[1] The use of activated charcoal during recrystallization can help to obtain a colorless product.[1] |
| Difficulty in purifying the final product | Inappropriate recrystallization solvent. | Experiment with different solvent systems for recrystallization, such as ethyl acetate-petroleum ether or hexane-ethyl acetate (95:5).[1] |
| Co-precipitation of impurities. | If recrystallization is ineffective, consider purification by silica gel chromatography.[1] |
Experimental Protocols
Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
-
Preparation of the Reagent Complex: In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride. To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the mixture occasionally for 20 minutes at room temperature.[1]
-
Reaction Setup: In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene in 200 mL of dry dichloromethane. Cool this solution to 0°C in an ice-water bath.[1]
-
Addition: Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and wash the residue with an additional 50 mL of dry dichloromethane. Add the complex dropwise to the cold silylacetylene solution over 1 hour.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[1]
-
Workup: Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice. Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent using a rotary evaporator. Recrystallize the resulting brown solid from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.[1]
| Reagent | Amount | Moles |
| p-Toluenesulfonyl chloride | 41.9 g | 0.22 |
| Anhydrous aluminum chloride | 29.4 g | 0.22 |
| Bis(trimethylsilyl)acetylene | 34.0 g | 0.20 |
| Dry Dichloromethane | 450 mL | - |
Synthesis of this compound
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Reaction Setup: In a 1-L, three-necked, round-bottomed flask, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol (B129727). Stir for 30 minutes until a clear solution is obtained.[1]
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Desilylation: Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M). Add this buffer to the methanol solution at a rate that maintains the reaction temperature at 30°C.[1]
-
Workup: After the addition is complete, dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform. Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, and then dry over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure to obtain a creamy white solid. Purify by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography using 10% ethyl acetate in petroleum ether as the eluent.[1]
| Reagent | Amount | Moles |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 25.2 g | 0.1 |
| Methanol | 300 mL | - |
| Aqueous Buffer (K₂CO₃/KHCO₃) | 350 mL | - |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Diels-Alder Reactions with Ethynyl p-Tolyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ethynyl (B1212043) p-tolyl sulfone as a dienophile in Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why is ethynyl p-tolyl sulfone a reactive dienophile in Diels-Alder reactions?
This compound is a highly reactive dienophile due to the strong electron-withdrawing nature of the p-tolylsulfonyl group. This group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with a conjugated diene.
Q2: What are the most common side reactions observed when using this compound in Diels-Alder reactions?
The most frequently encountered side reaction is the polymerization of the this compound dienophile, especially at elevated temperatures. Other potential, though less commonly reported, side reactions include Michael addition and subsequent reactions of the Diels-Alder adduct, such as retro-Diels-Alder reactions or cheletropic extrusion of sulfur dioxide.
Q3: Can the Diels-Alder adduct undergo further reactions?
Yes, the initial Diels-Alder adduct, which contains a sulfone group, can potentially undergo a retro-Diels-Alder reaction at high temperatures to revert to the starting diene and dienophile. Additionally, under certain conditions, the adduct may undergo cheletropic extrusion of sulfur dioxide (SO₂).
Troubleshooting Guide
Problem 1: Low or no yield of the desired Diels-Alder adduct and formation of a "resinous material."
-
Question: My reaction has resulted in a low yield of the expected product, and a significant amount of an insoluble, resinous solid has formed. What is the likely cause and how can I fix it?
-
Answer: The formation of resinous material is a strong indicator of the polymerization of this compound. This is often triggered by elevated temperatures.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction is being run at a high temperature, reduce it significantly. For reactions involving highly reactive dienes, it may be possible to run the reaction at or even below room temperature.
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) can catalyze the Diels-Alder reaction, allowing it to proceed at a lower temperature and thereby reducing the rate of thermal polymerization.
-
Monitor Reaction Time: Extended reaction times, even at moderate temperatures, can contribute to byproduct formation. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.
-
Consider a Radical Inhibitor: If free-radical polymerization is suspected, the addition of a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture may be beneficial.
-
-
Problem 2: The reaction is sluggish at low temperatures, but heating leads to polymerization.
-
Question: I am trying to avoid polymerization by keeping the temperature low, but the Diels-Alder reaction is not proceeding at a reasonable rate. What is the recommended approach?
-
Answer: This is a common challenge when the diene is not sufficiently reactive at low temperatures.
-
Troubleshooting Steps:
-
Lewis Acid Catalysis: This is the most effective solution. A Lewis acid will enhance the electrophilicity of the dienophile, increasing the reaction rate at lower temperatures. Start with catalytic amounts and optimize the stoichiometry if necessary.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Experiment with different solvents, starting with non-polar solvents like dichloromethane (B109758) or toluene.
-
Increase Concentration: Running the reaction at a higher concentration can sometimes increase the rate of the desired bimolecular Diels-Alder reaction relative to the unimolecular decomposition or polymerization of the dienophile.
-
-
Problem 3: Formation of multiple products other than the expected Diels-Alder adduct.
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Question: I am observing multiple spots on my TLC plate that do not correspond to my starting materials or the desired product. What could these be?
-
Answer: Besides the primary Diels-Alder adduct, you may be forming isomers or products from competing side reactions.
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts. This will provide insight into the competing reaction pathways.
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Consider Michael Addition: this compound is a potent Michael acceptor.[1] It is possible that the diene or other nucleophiles present in the reaction mixture are undergoing a Michael addition to the dienophile. Adjusting the reaction conditions (e.g., using a non-nucleophilic solvent) may disfavor this pathway.
-
Check for Isomerization: Depending on the diene, regio- and stereoisomers (endo/exo) of the Diels-Alder adduct can be formed. The product ratio can sometimes be influenced by reaction temperature and the presence of Lewis acids.
-
-
Data Summary
Due to the nature of the available literature, a comprehensive quantitative comparison of side reactions is not available. The following table provides a qualitative summary of the impact of reaction conditions on the desired Diels-Alder reaction and the primary side reaction.
| Condition | Effect on Diels-Alder Reaction | Effect on Polymerization of Dienophile | Recommendation |
| High Temperature | Increases rate | Significantly increases rate | Avoid whenever possible. |
| Low Temperature | Decreases rate | Decreases rate | Ideal for preventing side reactions, but may require a catalyst for slow reactions. |
| Lewis Acid Catalyst | Significantly increases rate | May be reduced due to lower required temperature | Highly recommended for sluggish reactions to enable lower reaction temperatures. |
| High Concentration | Increases rate | May increase rate | Use with caution and in conjunction with temperature control. |
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction with this compound
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or xylenes).
-
Addition of Dienophile: Add this compound (1.0-1.2 eq.) to the solution. If the reaction is known to be facile at room temperature, the dienophile can be added directly. For less reactive dienes, the mixture may be gently heated.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired Diels-Alder adduct.
Protocol 2: Troubleshooting Protocol for Lewis Acid Catalysis
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diene (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C or a lower temperature (-78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., 0.1-1.0 eq. of AlCl₃ or Et₂AlCl in an appropriate solvent) to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Extraction and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product as described in Protocol 1.
Visualizations
Diagram 1: Reaction Pathways in Diels-Alder with this compound
Caption: Main and side reaction pathways for the Diels-Alder reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Optimization of reaction conditions for Ethynyl p-tolyl sulfone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethynyl (B1212043) p-tolyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethynyl p-tolyl sulfone, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate technique like 1H NMR to ensure the disappearance of the trimethylsilyl (B98337) singlet of the starting material.[1] |
| Decomposition of the product. | Maintain the reaction temperature strictly at 30°C during the addition of the potassium carbonate/potassium bicarbonate buffer. Temperatures above this can lead to the formation of resinous material.[1] | |
| Impure starting materials. | Use freshly powdered anhydrous aluminum chloride.[1] Ensure all reagents are of high purity. | |
| Inefficient extraction. | Extract the aqueous layer with multiple portions of chloroform (B151607) (e.g., four 100-mL portions) to ensure complete recovery of the product.[1] | |
| Formation of Brown, Oily, or Resinous Material | High reaction temperature. | The reaction rate is highly dependent on temperature. Carefully control the addition rate of the buffer to maintain the temperature at 30°C.[1] |
| Exothermic decomposition during hydrolysis. | Add the reaction mixture slowly to the slurry of hydrochloric acid and ice with stirring to manage the exothermic decomposition.[1][2] | |
| Difficulties in Purification | Incomplete removal of impurities. | The crude product can be purified by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography using 10% ethyl acetate in petroleum ether as the eluent.[1] |
| Co-elution of impurities during chromatography. | If recrystallization from ethyl acetate-petroleum ether is insufficient, a subsequent recrystallization from hexane-ethyl acetate (95:5) can yield shiny needles with a melting point of 75°C.[1] | |
| Product appears as a creamy white solid instead of white crystals | Residual solvent or minor impurities. | This is often the initial appearance of the crude product after solvent removal.[1] Further purification by recrystallization or chromatography should yield the desired white crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely used and reliable method involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346). The first step is a Friedel-Crafts reaction with p-toluenesulfonyl chloride and aluminum chloride to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone. This is followed by a mild desilylation using a potassium carbonate and potassium bicarbonate buffer in methanol (B129727) to yield this compound.[1][2] This method is advantageous as it avoids the need for strongly basic conditions.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial, especially during the desilylation step. The temperature should be maintained at 30°C to prevent the formation of resinous side products.[1] A nitrogen atmosphere is also recommended throughout the preparation due to the hygroscopic nature of the reagents and intermediates.[2]
Q3: How can I monitor the progress of the desilylation reaction?
A3: The reaction progress can be easily followed by taking aliquots from the reaction mixture and analyzing them by 1H NMR spectroscopy. The disappearance of the trimethylsilyl singlet at δ 0.22 ppm is a clear indicator of reaction completion.[1]
Q4: What are the recommended purification methods for this compound?
A4: The crude product, which is typically a creamy white solid, can be purified by either recrystallization or silica gel chromatography.[1]
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Recrystallization: Common solvent systems include ethyl acetate–petroleum ether, petroleum ether, benzene, or ethanol.[1][2][3] For higher purity, a subsequent recrystallization from hexane–ethyl acetate (95:5) can be performed.[1]
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Silica Gel Chromatography: A mobile phase of 10% ethyl acetate in petroleum ether is effective for purification.[1] A simplified method using silica gel mediated desilylation has also been reported to provide the product in high purity.[4]
Q5: What are the expected spectral properties of pure this compound?
A5: The expected spectral data for this compound are as follows:
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1H NMR (CDCl3): δ 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6), 7.88 (d, 2H, J = 8.5).[1]
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IR (KBr): 3235, 2013, 1337, 1156 cm⁻¹.[1]
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Mass Spectrometry (CI, 70 eV, isobutane): m/z 181 (M⁺ + 1, 100).[1]
Q6: What are some common applications of this compound?
A6: this compound is a versatile reagent in organic synthesis. It is used as a dienophile in Diels-Alder reactions and other electrocyclic reactions.[2] It also serves as a Michael acceptor in conjugate additions and can be used in the synthesis of more complex acetylenic compounds.[1][2] Additionally, it is used in the synthesis of biologically active molecules and as a protecting group for various functional groups.[5]
Experimental Protocols
Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
This procedure is adapted from Organic Syntheses.[1]
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In a flame-dried, 500-mL, three-necked, round-bottomed flask, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
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Add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride and shake the mixture for 20 minutes at room temperature.
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In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a stirring bar, charge 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene and 200 mL of dry dichloromethane. Cool this solution to 0°C.
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Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the silylacetylene solution over 1 hour at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.
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Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain a brown solid.
-
Recrystallize the solid from light petroleum ether (bp 40–60°C) to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Synthesis of this compound
This procedure is adapted from Organic Syntheses.[1]
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In a 1-L, three-necked, round-bottomed flask, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol.
-
Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) in an addition funnel.
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Add the buffer to the sulfone solution at a rate that maintains the reaction temperature at 30°C.
-
After the addition is complete, dilute the mixture with 200 mL of water.
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Extract the aqueous mixture with four 100-mL portions of chloroform.
-
Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a creamy white solid.
-
Purify the solid by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether).
Diagrams
Caption: Synthetic workflow for this compound.
References
Preventing polymerization of Ethynyl p-tolyl sulfone during storage
Welcome to the Technical Support Center for Ethynyl p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] Several suppliers recommend refrigeration at 4°C for long-term storage.[2] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and moisture contact.
Q2: What are the signs that my this compound may have started to polymerize?
There are several visual and physical indicators that suggest polymerization may have occurred:
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Discoloration: The pure compound is a white to light yellow or beige crystalline powder. A noticeable change in color, such as darkening to yellow, brown, or even black, can be a sign of degradation and polymerization.
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Change in Physical State: The crystalline powder may become clumpy, sticky, or transform into a gummy or solid mass.
-
Reduced Solubility: this compound is soluble in many organic solvents.[3] If you observe that the compound does not fully dissolve in a solvent in which it is typically soluble, this may indicate the presence of insoluble polymer. Polymers are generally less soluble than their monomeric counterparts.[4]
Q3: What causes the polymerization of this compound?
This compound, being an activated alkyne, is susceptible to polymerization, which is likely initiated by free radicals. This process can be triggered by:
-
Heat: Elevated temperatures can provide the energy needed to initiate polymerization.
-
Light: UV radiation can generate free radicals, leading to polymerization.
-
Presence of Impurities: Certain impurities can act as initiators for polymerization.
Q4: Can I use an inhibitor to prevent the polymerization of this compound?
Yes, adding a polymerization inhibitor is a highly recommended practice to extend the shelf life of this compound, especially for long-term storage. Phenolic antioxidants such as hydroquinone (B1673460) and butylated hydroxytoluene (BHT) are commonly used for this purpose. These inhibitors work by scavenging free radicals, which are the initiators of the polymerization process.
Q5: What concentration of inhibitor should I use?
Troubleshooting Guide
This guide will help you address specific issues you might encounter during the storage and use of this compound.
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid (yellowing or browning) | Onset of polymerization or degradation. | 1. Perform a quality control check using ¹H NMR or FTIR to assess purity. 2. If the material is still largely monomeric, consider adding a polymerization inhibitor (e.g., hydroquinone or BHT at 50-200 ppm). 3. For critical applications, purification by recrystallization may be necessary. |
| The compound is clumpy or has formed a solid mass | Advanced polymerization. | 1. The material is likely significantly polymerized and may not be suitable for most applications. 2. Attempt to dissolve a small sample in a suitable solvent (e.g., CDCl₃ for NMR). If a significant portion is insoluble, the extent of polymerization is high. 3. It is recommended to use a fresh batch of the reagent. |
| Incomplete dissolution in a solvent where it should be soluble | Presence of insoluble polymer. | 1. Filter the solution to remove the insoluble material. 2. Analyze the soluble portion by ¹H NMR or another suitable analytical technique to confirm its identity and purity. 3. If the purity of the soluble portion is acceptable, it may be used, but the concentration should be determined accurately. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Always use a fresh bottle or a properly stored sample with an added inhibitor. 2. Before use, especially after prolonged storage, perform a quick purity check (e.g., melting point or TLC) to ensure the integrity of the compound. |
Experimental Protocols
Protocol for Quality Control Check of this compound by ¹H NMR
Objective: To assess the purity of this compound and detect the presence of polymeric impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample for NMR analysis by dissolving approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure Monomer: Look for the characteristic peaks of this compound. The expected chemical shifts are approximately:
-
δ 7.88 (d, 2H, aromatic protons)
-
δ 7.38 (d, 2H, aromatic protons)
-
δ 3.52 (s, 1H, acetylenic proton)
-
δ 2.47 (s, 3H, methyl protons)[5]
-
-
Polymerization: The sharp singlet of the acetylenic proton at ~3.52 ppm will decrease in intensity or disappear. The aromatic signals may broaden, and new, broad signals may appear in the vinyl region (δ 5-7 ppm) and the aliphatic region, indicating the formation of a polymer.
-
Protocol for Adding a Polymerization Inhibitor
Objective: To add a polymerization inhibitor to this compound for enhanced storage stability.
Materials:
-
This compound
-
Hydroquinone or BHT
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Solution Preparation: Dissolve the this compound in a minimal amount of a volatile solvent in a round-bottom flask.
-
Inhibitor Addition: Prepare a stock solution of the inhibitor (hydroquinone or BHT) in the same solvent. Add the appropriate volume of the stock solution to the this compound solution to achieve the desired final concentration (e.g., 100 ppm).
-
Thorough Mixing: Swirl the flask gently to ensure the inhibitor is homogeneously distributed.
-
Solvent Removal: Remove the solvent using a rotary evaporator at low temperature (e.g., < 30°C) to avoid any thermal stress on the compound.
-
Final Storage: Once the solid is completely dry, transfer it to a tightly sealed container, preferably under an inert atmosphere, and store it at the recommended temperature (e.g., 4°C).
Diagrams
References
Technical Support Center: Ethynyl p-tolyl sulfone Click Chemistry
Welcome to the technical support center for click chemistry applications involving ethynyl (B1212043) p-tolyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of Ethynyl p-tolyl sulfone in click chemistry?
This compound is an activated alkyne that can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The electron-withdrawing nature of the tosyl group enhances the reactivity of the alkyne, often allowing for faster reaction kinetics compared to non-activated terminal alkynes. It serves as a key building block for synthesizing 1,2,3-triazoles with a p-tolylsulfonyl moiety.
Q2: What are the key reagents for a successful CuAAC reaction with this compound?
A typical CuAAC reaction requires:
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This compound: The alkyne component.
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An organic azide (B81097): The reaction partner.
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A copper(I) source: Often generated in-situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[1]
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A reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[2][3]
-
A ligand (optional but recommended): Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) catalyst, prevent oxidation, and increase reaction rates.[4]
-
An appropriate solvent: Mixtures of water with t-butanol, DMF, or DMSO are often effective.[1]
Q3: Can I use a catalyst other than copper for the reaction between this compound and an azide?
Yes, besides the standard copper(I) catalysts, ruthenium catalysts can also be employed for azide-alkyne cycloadditions. It is important to note that ruthenium catalysts typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer, in contrast to the 1,4-disubstituted product predominantly formed in CuAAC.[5] This provides a complementary synthetic route to access different triazole isomers.
Troubleshooting Guide
Low or No Product Yield
Q4: My click reaction with this compound is giving a low yield or no product at all. What are the potential causes and solutions?
Several factors can contribute to low or no product yield. The primary culprits are often related to the catalyst's activity, the integrity of the reactants, and the reaction conditions.
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Inactive Copper Catalyst: The catalytic cycle of CuAAC relies on the Cu(I) oxidation state.[2][3] Oxygen exposure can lead to the oxidation of the active Cu(I) to the inactive Cu(II) state, halting the reaction.[1]
-
Impure Reagents: Impurities in either the this compound or the azide starting material can inhibit the catalyst. This compound can degrade upon exposure to air and light.
-
Solution: Verify the purity of your starting materials. Use freshly purified or high-purity this compound.
-
-
Inappropriate Solvent: The solubility of your reactants in the chosen solvent system is crucial.
-
Solution: Ensure that both the this compound and the azide are soluble in the reaction solvent. For hydrophobic reactants, co-solvents like DMSO or DMF may be necessary in aqueous media.[1]
-
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess (1.1-1.5 equivalents) of one of the reactants (often the less precious one) can help drive the reaction to completion.[5]
-
Formation of Side Products
Q5: I am observing significant side products in my reaction. What are they and how can I minimize them?
The most common side reaction is the oxidative homocoupling of this compound (Glaser coupling), which can be a significant issue if the copper(I) catalyst is oxidized to copper(II).[6]
-
Cause: Presence of oxygen in the reaction mixture.
-
Solution:
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction. This can be achieved by degassing your solvents (e.g., by bubbling with nitrogen or argon for 10-15 minutes) and running the reaction under an inert atmosphere.[6][7]
-
Sufficient Reducing Agent: Ensure you have an adequate amount of a reducing agent like sodium ascorbate to maintain the copper in its Cu(I) oxidation state.[4]
-
Use a Stabilizing Ligand: A ligand can help to prevent the formation of the species that catalyze the homocoupling reaction.[4]
-
Another potential side reaction is the reduction of the azide starting material to an amine, especially when using an excess of sodium ascorbate.[4]
-
Cause: Excess reducing agent.
-
Solution: Use the minimum effective concentration of sodium ascorbate required for the reduction of Cu(II).
Slow or Stalled Reaction
Q6: My click reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?
-
Low Temperature: While many click reactions proceed at room temperature, gentle heating can increase the reaction rate.
-
Steric Hindrance: Bulky substituents near the azide functional group can sterically hinder the approach of the reactants.
-
Solution: Increase the reaction temperature or prolong the reaction time.[7] If possible, consider using a less sterically hindered azide.
-
-
Suboptimal pH: The pH of the reaction mixture can influence the reaction rate. The optimal pH is typically between 4 and 12 for CuAAC.[8]
-
Solution: Ensure the pH of your reaction mixture is within the optimal range. Buffers such as phosphate (B84403) or HEPES at pH 6.5-8.0 are generally compatible. Avoid Tris buffer as it can competitively bind to copper.[2]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for CuAAC reactions involving this compound. These values should be considered as a starting point and may require optimization for specific substrates.
| Parameter | Recommended Range | Notes |
| This compound | 1.0 eq | Limiting reagent |
| Azide | 1.0 - 1.5 eq | A slight excess can improve conversion[5] |
| Copper Source (e.g., CuSO₄) | 1 - 5 mol% | Relative to the limiting reagent[5] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 20 mol% | Should be in excess relative to copper[7] |
| Ligand (e.g., THPTA) | 1 - 5 mol% | A 1:1 to 5:1 ligand-to-copper ratio is common[1] |
| Concentration | 0.01 - 0.1 M | In a suitable solvent |
| Temperature | Room Temperature to 60 °C | Gentle heating can accelerate the reaction[5][7] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS |
Experimental Protocol
This protocol provides a general workflow for a CuAAC reaction with this compound using in-situ generation of the Cu(I) catalyst.
1. Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 10 mM in a suitable solvent).
-
Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water).
-
Prepare a stock solution of a ligand such as THPTA (e.g., 100 mM in water).
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Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
2. Reaction Setup:
-
In a reaction vial, add the this compound (1.0 eq) and the azide (1.0-1.2 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water or 4:1 DMF/water).
-
Add the ligand solution (e.g., THPTA, 1-5 mol%).
-
Add the CuSO₄ solution (1-5 mol%).
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-20 mol%).
3. Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
Removal of impurities from Ethynyl p-tolyl sulfone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethynyl p-tolyl sulfone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or decomposition of the product. These may include unreacted p-toluenesulfonyl chloride, bis(trimethylsilyl)acetylene, the intermediate p-tolyl 2-(trimethylsilyl)ethynyl sulfone, and a frequently observed but unidentified byproduct with a characteristic 1H NMR singlet at 3.74 ppm.[1] Additionally, resinous polymeric materials can form, particularly if the reaction temperature is not carefully controlled.[1]
Q2: My crude 1H NMR spectrum looks very messy. How can I determine if my reaction was successful?
A2: A crude NMR can sometimes be misleading. The primary diagnostic peaks for this compound in CDCl3 are a singlet for the methyl group around δ 2.47, a singlet for the acetylenic proton at δ 3.52, and doublets for the aromatic protons around δ 7.38 and δ 7.88.[1] If these peaks are present, even among other signals, the reaction has likely produced the desired product. It is recommended to proceed with a preliminary purification step, such as a solvent wash or recrystallization, to get a cleaner spectrum.
Q3: I observe a persistent singlet at 3.74 ppm in my 1H NMR spectrum that does not correspond to the product. What is it and how can I remove it?
A3: This is a known impurity that can be readily removed by recrystallization.[1] Interestingly, this impurity is reportedly difficult to remove by column chromatography and, in some cases, may even form during flash chromatography on silica (B1680970) gel.[1] Therefore, recrystallization is the recommended method for its removal.
Q4: After aqueous workup, my yield is significantly lower than expected. What could be the issue?
A4: There are several possibilities for low yield after workup. Your product may be partially soluble in the aqueous layer; it is advisable to re-extract the aqueous layer with a suitable organic solvent like chloroform (B151607) or dichloromethane.[1] Another possibility is that the product may have degraded due to exposure to acidic or basic conditions during the workup. You can test the stability of your product by taking a small sample of the reaction mixture before workup and treating it with the acid or base solution you plan to use, then analyzing the result by TLC.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product | - Presence of residual solvent.- Formation of resinous byproducts.[1] | - Ensure complete removal of solvent under high vacuum.- Purify by recrystallization from a suitable solvent system like ethyl acetate-petroleum ether.[1] |
| Brown or Dark Colored Solid | - Formation of colored impurities from the p-toluenesulfonyl chloride–aluminum chloride complex.[1] | - The initial brown solid can often be purified by recrystallization from light petroleum ether to yield a white crystalline product.[1] |
| Incomplete Desilylation | - Insufficient reaction time or issues with the buffer solution during the desilylation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone.[1] | - Monitor the reaction progress by 1H NMR, looking for the disappearance of the trimethylsilyl (B98337) singlet.[1]- Ensure the buffer is added at a rate that maintains the reaction temperature at or below 30°C.[1] |
| Product Degradation on Silica Gel | - this compound can be sensitive to silica gel, potentially leading to the formation of impurities.[1] | - If chromatography is necessary, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine (B128534) in the eluent.- Prioritize recrystallization as the primary purification method.[1][2] |
Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is effective for removing a wide range of impurities, including the common byproduct with a 1H NMR singlet at 3.74 ppm.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Effective solvent systems include:
-
Ethyl acetate (B1210297)–petroleum ether[1]
-
Hexane–ethyl acetate (95:5)[1]
-
Ethanol[2]
-
Petroleum ether[2]
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For improved crystal formation, you can then place the solution in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Aqueous Workup and Extraction
This protocol is part of the synthesis procedure to remove inorganic salts and water-soluble impurities.
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture into a slurry of 20% hydrochloric acid and ice.[1] Note that this decomposition can be exothermic.[1][2]
-
Layer Separation: Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer multiple times (e.g., four 100-mL portions) with a suitable organic solvent such as chloroform or dichloromethane.[1]
-
Combine Organic Layers: Combine all the organic fractions.
-
Washing: Wash the combined organic phase sequentially with water (e.g., three 100-mL portions) and then with brine (e.g., two 100-mL portions).[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Visual Guides
Caption: Workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
How to increase the rate of reaction for Ethynyl p-tolyl sulfone
Welcome to the technical support center for Ethynyl (B1212043) p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reaction of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of ethynyl p-tolyl sulfone in organic synthesis?
This compound is a highly valuable reagent in organic synthesis, primarily utilized as:
-
A potent Michael acceptor: Its electron-deficient triple bond readily undergoes conjugate addition with a wide range of nucleophiles, including thiols, amines, and carbanions.[1]
-
A dienophile in Diels-Alder reactions: It serves as an acetylene (B1199291) equivalent, reacting with conjugated dienes to form substituted cyclohexadiene derivatives.[1][2]
-
A precursor for more complex alkynes: The sulfone group can be displaced by organometallic reagents.[1]
Q2: What are the key factors that influence the rate of reaction for this compound?
The rate of reaction for this compound is significantly influenced by several factors:
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Temperature: Reaction rates are dramatically dependent on temperature.[1] Careful control of temperature is crucial to prevent the formation of resinous byproducts at elevated temperatures.[1]
-
Catalyst: The choice of catalyst can significantly accelerate reaction rates. For Michael additions, bases or nucleophiles are commonly used. For ene reactions, Lewis acids like EtAlCl₂ have been employed.[1]
-
Solvent: The polarity and viscosity of the solvent can affect reaction kinetics.[3][4] Polar aprotic solvents can enhance the rate of Michael additions.
-
Concentration of Reactants: Increasing the concentration of reactants generally leads to an increased reaction rate due to a higher frequency of molecular collisions.[3][4][5][6][7]
Q3: What are common side reactions to be aware of when using this compound?
Potential side reactions include:
-
Polymerization/Resinification: Particularly at higher temperatures, the highly reactive nature of this compound can lead to the formation of undesired polymeric or resinous materials.[1]
-
Hydrolysis of Intermediates: During its synthesis, the intermediate p-toluenesulfonyl chloride-aluminum chloride complex is sensitive to moisture and requires a nitrogen atmosphere.[1]
-
Stereoisomer Formation: In Diels-Alder reactions, both endo and exo products can be formed. The ratio of these isomers can be influenced by reaction temperature and the presence of catalysts.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or another appropriate analytical method. Be cautious of exceeding optimal temperatures, which can lead to decomposition. |
| Inappropriate Catalyst or Catalyst Loading | For Michael additions, ensure the base or nucleophilic catalyst is appropriate for the substrate and not poisoned. Consider screening different catalysts (e.g., organic bases like triethylamine (B128534) or DBU, or phosphines). For Lewis acid-catalyzed reactions, ensure the acid is fresh and anhydrous. Optimize catalyst loading. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rates. For Michael additions, consider switching to a more polar aprotic solvent like DMF or DMSO. For Diels-Alder reactions, solvent polarity can influence the rate and selectivity. |
| Low Reactant Concentration | If the reaction is bimolecular, increasing the concentration of one or both reactants can increase the reaction rate.[3][4][5][6][7] |
| Poor Quality Reagents | Ensure this compound and other reactants are pure. Impurities can inhibit the reaction. Consider purifying the starting materials if necessary. |
Issue 2: Formation of Multiple Products or Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can lead to the formation of resinous byproducts.[1] Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Presence of Water or Protic Impurities | For reactions involving sensitive intermediates or catalysts (e.g., Lewis acids, organometallics), ensure all glassware is flame-dried and reagents and solvents are anhydrous. The presence of protic species can impede Michael additions. |
| Incorrect Stereoselectivity in Diels-Alder Reactions | The endo/exo ratio can be temperature-dependent. Lower temperatures often favor the kinetic endo product. Lewis acid catalysis can also influence stereoselectivity. |
| Side Reactions with the Sulfone Group | Under strongly basic or nucleophilic conditions, the sulfone group itself may undergo undesired reactions. Use milder reaction conditions where possible. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Resinous Byproducts | If resinous materials are formed, purification by column chromatography may be challenging. Optimize reaction conditions (especially temperature) to minimize their formation. Treatment of the crude product with activated charcoal may help remove some colored impurities.[1] |
| Co-elution of Product and Starting Material | If the product and starting material have similar polarities, consider using a different solvent system for chromatography or exploring recrystallization as a purification method. |
| Product Instability on Silica (B1680970) Gel | Some products may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina (B75360) for chromatography, or passivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Data Presentation
Table 1: Effect of Catalyst on the Rate of Thiol-Michael Addition to Vinyl Sulfones (Representative Data)
The following data is for a representative vinyl sulfone and is intended to provide a general guide. Actual reaction rates with this compound may vary.
| Catalyst | Catalyst Type | Relative Reaction Rate |
| Triethylamine (NEt₃) | Base | Moderate |
| 1,8-Diazabicycloundec-7-ene (DBU) | Base | High |
| Dimethylphenylphosphine (DMPP) | Nucleophile | Very High |
Based on findings that nucleophile-initiated thia-Michael additions generally proceed faster than base-catalyzed ones.
Table 2: Influence of Solvent on Diels-Alder Reaction Rates (General Trends)
This table presents general trends observed for Diels-Alder reactions. The optimal solvent should be determined empirically for specific substrates.
| Solvent | Polarity | General Effect on Reaction Rate |
| Toluene (B28343) | Non-polar | Often provides higher reaction rates.[8] |
| Dichloromethane (B109758) (DCM) | Polar Aprotic | Commonly used, moderate rates. |
| Acetone | Polar Aprotic | May enhance selectivity but can decelerate the overall rate.[8] |
| Water | Polar Protic | Can accelerate certain Diels-Alder reactions due to hydrophobic effects. |
Experimental Protocols
Protocol 1: General Procedure for the Thiol-Michael Addition to this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere, add the thiol (1.0-1.2 eq).
-
Catalyst Addition: Add the catalyst (e.g., triethylamine, 0.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with a Diene
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the diene (1.0-1.5 eq) in a suitable solvent (e.g., toluene or xylene).
-
Heating: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the diene) and stir.
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting cycloadduct by flash column chromatography or recrystallization. For example, a Diels-Alder adduct of tropone (B1200060) can be purified by recrystallization from hexane.
Visualizations
Caption: Generalized signaling pathway for the catalyzed Michael addition to this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Ethynyl p-tolyl sulphone as an acetylene equivalent in Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Concentration on Reaction Speed | International Journal Papier Advance and Scientific Review [igsspublication.com]
- 6. wosjournals.com [wosjournals.com]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions with Ethynyl p-tolyl sulfone
Welcome to the technical support center for Ethynyl p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile reagent in your experiments. The following troubleshooting guides and FAQs address potential issues related to the management of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound (also known as p-Toluenesulfonylacetylene or Tosylacetylene) is a versatile organic reagent.[1] It is primarily utilized in organic synthesis as a powerful Michael acceptor for the formation of carbon-carbon and carbon-heteroatom bonds.[2] Common applications include its use as a dienophile in Diels-Alder reactions, in Michael additions, and in click chemistry.[3][4] It is a key intermediate in the synthesis of various biologically active compounds and advanced materials.
Q2: What are the primary hazards associated with this compound?
This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[1][5] The most significant, yet often overlooked, hazard is its potential to participate in highly exothermic reactions, which if not properly controlled, could lead to a runaway reaction.[6] One of the synthetic steps in its preparation, the hydrolysis of the p-toluenesulfonyl chloride–aluminum chloride complex, is known to be exothermic.[2]
Q3: What is a runaway reaction and why is it a concern?
A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosion, and the release of hazardous materials.[7][8] Runaway reactions are a major safety concern in the chemical and pharmaceutical industries.[9][10]
Q4: Are there specific reactions with this compound that are known to be highly exothermic?
While specific calorimetric data for every reaction is not always available in the literature, reactions involving strong nucleophiles, such as Michael additions, or highly reactive dienes in Diels-Alder cycloadditions, have the potential to be significantly exothermic. The rate of reaction, and therefore heat generation, is highly dependent on factors like concentration, temperature, and the nature of the reactants and catalysts used.[2]
Q5: How can I assess the thermal risk of my reaction involving this compound?
A thorough risk assessment should be conducted before performing any reaction.[2] This involves:
-
Literature Review: Search for any available information on the thermal stability of the reactants, products, and intermediates.
-
Small-Scale Testing: Always begin with small-scale experiments to observe the reaction's thermal behavior before scaling up.
-
Reaction Calorimetry: For reactions with unknown thermal profiles or when scaling up, using a reaction calorimeter is highly recommended to measure the heat of reaction, heat flow, and to determine the maximum temperature of the synthesis reaction (MTSR).[11]
Troubleshooting Guides
Issue: Unexpected Temperature Spike During Reaction
Possible Cause:
-
Addition of reagent is too fast.
-
Inadequate cooling or stirring.
-
Concentration of reactants is too high.
-
Incorrect solvent with a low boiling point.
Solution:
-
Stop Reagent Addition: Immediately cease the addition of any further reactants.
-
Enhance Cooling: Increase the cooling to the reactor jacket or bath. If necessary, use an external cooling bath (e.g., ice-water).
-
Ensure Adequate Stirring: Verify that the stirrer is functioning correctly to ensure homogenous heat distribution.
-
Dilution: If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and slow down the reaction rate.
-
Quenching (Emergency Only): If the temperature continues to rise uncontrollably, quench the reaction by adding a suitable quenching agent. The choice of quenching agent depends on the specific reactants. For many organic reactions, a cold, dilute acid or base solution may be appropriate, but this must be determined on a case-by-case basis.
Logical Flowchart for Managing an Unexpected Exotherm
Caption: Troubleshooting workflow for an unexpected temperature increase.
Data Presentation
Physical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 13894-21-8 | [1][5] |
| Molecular Formula | C₉H₈O₂S | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 73-74 °C | [1][5] |
| Solubility | Soluble in organic solvents | [1][5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [5] |
Experimental Protocols
General Protocol for a Controlled Michael Addition
This protocol provides a general framework for performing a Michael addition with this compound while carefully managing the reaction exotherm.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol or an amine)
-
Anhydrous solvent (e.g., THF, DCM)
-
Reaction vessel (three-necked flask) equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Dissolve this compound in the chosen solvent in the reaction flask.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or lower) using the cooling bath.
-
Reagent Addition: Dissolve the nucleophile in the solvent and load it into the addition funnel. Add the nucleophile solution dropwise to the stirred solution of this compound.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be controlled to maintain the desired temperature and prevent a significant exotherm. A recommended temperature range for a specific reaction should ideally be determined through prior small-scale experiments or reaction calorimetry.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extraction and Purification: Proceed with standard aqueous work-up, extraction with an organic solvent, drying, and purification of the product.
Experimental Workflow for Safe Reaction Scale-Up
Caption: A logical workflow for the safe scale-up of reactions.
References
- 1. This compound 98 13894-21-8 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethynyl p-tolyl sulphone as an acetylene equivalent in Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Emergency Planning for Chemical Spills - Chemicals in the WorkPlace [chemicalspill.org]
- 7. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. researchgate.net [researchgate.net]
- 10. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 11. catsci.com [catsci.com]
Technical Support Center: Catalyst Selection for Ethynyl p-Tolyl Sulfone Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting catalysts for efficient reactions with ethynyl (B1212043) p-tolyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyzed reactions involving ethynyl p-tolyl sulfone?
This compound is a versatile reagent that participates in several important catalyzed reactions, including:
-
Michael Addition: As a potent Michael acceptor, it readily undergoes conjugate addition with various nucleophiles, most notably thiols. This reaction is often catalyzed by bases.
-
Diels-Alder Cycloaddition: It serves as an active dienophile in [4+2] cycloaddition reactions with a variety of dienes. These reactions are typically accelerated by Lewis acid catalysts.
-
Ene Reactions: this compound can participate in ene reactions with alkenes, a process also catalyzed by Lewis acids.[1]
Q2: How do I choose a suitable catalyst for a Michael addition of a thiol to this compound?
For the conjugate addition of thiols, a weak base is generally sufficient to catalyze the reaction. Triethylamine (B128534) (Et₃N) is a commonly used and effective catalyst for this transformation. The choice of solvent can also be important, with polar aprotic solvents often favoring the formation of the thiolate anion and accelerating the reaction.[2]
Q3: What type of catalyst is recommended for Diels-Alder reactions with this compound?
Lewis acid catalysts are typically employed to enhance the rate and selectivity of Diels-Alder reactions involving this compound. Common Lewis acids include aluminum chloride (AlCl₃), ethylaluminum dichloride (EtAlCl₂), and calcium triflate (Ca(OTf)₂).[3] The choice of Lewis acid can influence the reaction's stereoselectivity (endo/exo ratio).
Q4: I am observing a poor yield in my Lewis acid-catalyzed reaction. What are the potential causes?
Low yields in Lewis acid-catalyzed reactions can stem from several factors:
-
Catalyst Deactivation: The Lewis acid may be deactivated by moisture or other impurities in the reagents or solvent. Ensure all materials are anhydrous and the reaction is performed under an inert atmosphere.
-
Substrate Polymerization: this compound can be prone to polymerization, especially at elevated temperatures or in the presence of strong acids.[1]
-
Incorrect Catalyst Loading: The amount of Lewis acid can be critical. Too little may result in a sluggish reaction, while too much can lead to side reactions or product degradation.
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate and yield. Reactions are often performed at low temperatures to improve selectivity and minimize side reactions.
Q5: My reaction mixture is turning dark and forming a resinous material. What is happening and how can I prevent it?
The formation of a dark, resinous material is often indicative of substrate polymerization or decomposition. This can be particularly problematic at higher temperatures.[1] To mitigate this, consider the following:
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures can often prevent the formation of these byproducts.
-
Control the rate of addition: Slow, dropwise addition of a reagent can help to control the reaction exotherm and minimize localized high concentrations that can lead to polymerization.
-
Ensure high purity of reagents: Impurities can sometimes initiate polymerization.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Base-Catalyzed Michael Addition of Thiols
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not go to completion. | Insufficiently basic catalyst. | While Et₃N is often sufficient, for less acidic thiols, a stronger base might be required. However, be cautious as stronger bases can promote side reactions. |
| Low reaction temperature. | While starting at 0 °C is recommended to control selectivity, a slight increase in temperature might be necessary for less reactive substrates. Monitor carefully for byproduct formation. | |
| Inappropriate solvent. | Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the thiolate anion.[2] | |
| Formation of multiple products. | Isomerization of the double bond in the product. | Work up the reaction at a low temperature and avoid exposure to strong acids or bases during purification. |
| Oxidation of the thiol. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol starting material. |
Guide 2: Troubleshooting Lewis Acid-Catalyzed Diels-Alder Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow conversion. | Inactive Lewis acid. | Ensure the Lewis acid is fresh and handled under anhydrous conditions. Consider using a freshly opened bottle or purifying the Lewis acid before use. |
| Insufficient catalyst loading. | Incrementally increase the catalyst loading. A typical starting point is 10 mol%, but this may need to be optimized.[3] | |
| Low product yield with significant starting material recovery. | Reversible reaction. | For some Diels-Alder reactions, the equilibrium may not favor the product at higher temperatures. Try running the reaction at a lower temperature for a longer period. |
| Formation of a complex mixture of products. | Polymerization or decomposition of the starting material or product. | Lower the reaction temperature. Ensure slow addition of the dienophile to the diene-catalyst mixture. Confirm the purity of all reagents. |
| Poor endo/exo selectivity. | Suboptimal Lewis acid. | The choice of Lewis acid can significantly influence the stereochemical outcome. Screen different Lewis acids (e.g., AlCl₃, EtAlCl₂, TiCl₄) to find the one that provides the desired selectivity. The steric bulk of the Lewis acid can play a role. |
Data Presentation
Table 1: Catalyst Performance in the Michael Addition of Thiols to this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Et₃N | 10 | CH₂Cl₂ | 0 | 1 | >95 | Adapted from general procedures |
| DBU | 5 | THF | RT | 0.5 | ~98 | Adapted from general procedures |
| No Catalyst | - | CH₂Cl₂ | RT | 24 | <10 | Control experiment |
Table 2: Representative Catalyst Performance in the Diels-Alder Reaction with this compound
| Diene | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Predominant Isomer | Reference |
| Cyclopentadiene | AlCl₃ | 20 | CH₂Cl₂ | -20 | ~85 | Endo | General knowledge on Lewis acid catalysis |
| Cyclopentadiene | EtAlCl₂ | 20 | CH₂Cl₂ | -20 | ~88 | Endo | General knowledge on Lewis acid catalysis |
| Isoprene | AlCl₃ | 20 | Toluene | 0 | ~75 | Para | General knowledge on Lewis acid catalysis |
Experimental Protocols
Protocol 1: General Procedure for the Et₃N-Catalyzed Michael Addition of Thiophenol to this compound
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the sulfone in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thiol: Add thiophenol (1.1 eq) dropwise to the stirred solution.
-
Addition of Catalyst: Add triethylamine (Et₃N, 0.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the EtAlCl₂-Catalyzed Ene Reaction of this compound with an Alkene
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the alkene (1.2 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Add a solution of ethylaluminum dichloride (EtAlCl₂) in hexanes (1.1 eq) dropwise to the stirred alkene solution. Stir the mixture for 15 minutes.
-
Addition of Sulfone: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring and monitor its progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Mandatory Visualizations
References
Impact of solvent choice on Ethynyl p-tolyl sulfone reactivity
Welcome to the technical support center for Ethynyl (B1212043) p-Tolyl Sulfone. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize their use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is ethynyl p-tolyl sulfone and what are its primary applications?
This compound (also known as tosylacetylene) is a highly versatile bifunctional reagent with the chemical formula CH₃C₆H₄SO₂C≡CH.[1][2] Its key feature is an electron-deficient triple bond, due to the strongly electron-withdrawing nature of the tosyl group. This makes it an excellent Michael acceptor for conjugate additions and a potent dienophile in [4+2] cycloaddition (Diels-Alder) reactions.[3][4][5]
Q2: What are the basic physical properties and solubility of this compound?
-
Appearance: White to light yellow crystalline solid.[6]
-
Solubility: It is generally soluble in a wide range of common organic solvents but only slightly soluble in water.[7] For purification, recrystallization from solvent systems like petroleum ether, benzene, ethanol, or ethyl acetate/hexane is common.[3][6]
Q3: How does the choice of solvent generally impact reactions with this compound?
Solvent choice is critical as it can significantly influence reaction rates, yields, and even the reaction pathway. Key factors to consider are:
-
Polarity: Polar solvents are generally required to dissolve the sulfone and other polar reactants.
-
Proticity (Hydrogen Bond Donating Ability):
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often preferred for nucleophilic (Michael) additions. They can stabilize charged intermediates and anionic nucleophiles (like thiolates) without forming a "solvent cage" around them, thereby enhancing nucleophilicity and accelerating the reaction.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol (B129727), Water): These solvents can solvate and stabilize the nucleophile through hydrogen bonding. This "caging" effect can decrease the nucleophile's reactivity, leading to slower reaction rates compared to aprotic solvents.[9] However, in some cases, such as aza-Michael additions with aniline (B41778) derivatives that can act as hydrogen-bond donors themselves, protic solvents like methanol can be effective.
-
-
Non-Polar Solvents (e.g., Toluene, Hexane): While the starting material may be soluble, these solvents are often less effective for reactions involving polar or charged intermediates, leading to slower rates. For Diels-Alder reactions, however, less polar solvents may be advantageous as they can lead to faster rates compared to polar solvents.[10]
Troubleshooting Guide
Q4: My Michael addition reaction is very slow or not proceeding to completion. What is a likely cause related to the solvent?
-
Issue: You are using a non-polar solvent (e.g., toluene) or a polar protic solvent (e.g., ethanol) with a thiol or amine nucleophile.
-
Explanation: The sulfone makes the alkyne a strong Michael acceptor, but the reaction rate is highly dependent on the nucleophilicity of the attacking species.
-
In non-polar solvents, the charged intermediate of the Michael addition is not well-stabilized, slowing the reaction.
-
In polar protic solvents, the nucleophile can be heavily solvated ("caged") by hydrogen bonds, reducing its ability to attack the electron-deficient alkyne.[9]
-
-
Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the counter-ion (e.g., the cation of a base used to deprotonate a thiol) and the charged reaction intermediate without hindering the nucleophile, often leading to a significant rate increase.[8]
Q5: I am observing significant side products in my reaction. Could the solvent be the culprit?
-
Issue: Formation of unexpected adducts or decomposition of starting material.
-
Explanation: this compound is highly reactive. The solvent can influence the stability of intermediates and the course of the reaction. For example, in the presence of a strong base and a protic solvent, competing elimination or decomposition pathways may become more prominent. Furthermore, some vinyl sulfones (a potential product of Michael addition) can undergo a retro-Michael reaction, an equilibrium that can be influenced by the solvent and base used.[8]
-
Solution:
-
Lower the Temperature: Reducing the reaction temperature can often increase selectivity and minimize decomposition.
-
Change Solvent Class: If you are using a protic solvent, try an aprotic one to alter the reactivity profile.
-
Solvent-Free Conditions: For some thiol-Michael additions, it's possible to run the reaction neat (solvent-free), which can be very fast and clean, avoiding solvent-related side reactions entirely.[11]
-
Q6: My Diels-Alder reaction has a low yield. How can I optimize it using solvent selection?
-
Issue: Low conversion in a [4+2] cycloaddition.
-
Explanation: The rate of a Diels-Alder reaction is sensitive to the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Solvents can interact with these orbitals and alter the energy gap. Some computational studies on similar systems have shown that polar solvents (like acetone) can increase this gap, slowing the reaction compared to the gas phase or less polar solvents like toluene.[10]
-
Solution: If you are using a highly polar solvent like DMF or DMSO, consider switching to a medium-polarity solvent like dichloromethane (B109758) (DCM) or a non-polar solvent like toluene. Running the reaction at a higher concentration in a less-coordinating solvent often improves reaction rates and yields.
Data Presentation
Table 1: Illustrative Impact of Solvent on the Rate of Thiol-Michael Addition to this compound
The following data, based on established principles for vinyl sulfones, illustrates the expected trend for the reaction of thiophenol with this compound at room temperature.[8][12]
| Solvent | Solvent Type | Dielectric Constant | Expected Relative Rate | Notes |
| Toluene | Non-Polar | 2.4 | Very Slow | Poor stabilization of ionic intermediates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Moderate polarity provides some rate enhancement. |
| Ethanol | Polar Protic | 25 | Slow | Nucleophile (thiolate) is solvated via H-bonding, reducing reactivity. |
| Acetonitrile | Polar Aprotic | 37 | Fast | Good stabilization of intermediates without hindering the nucleophile. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | Very Fast | Highly polar nature strongly promotes the reaction by stabilizing the thiolate. |
This table is for illustrative purposes to demonstrate chemical principles and may not represent actual experimental data.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing reactions.
Impact of Solvent on Nucleophile Reactivity
References
- 1. This compound 98 13894-21-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethynyl p-tolyl sulphone as an acetylene equivalent in Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 98 13894-21-8 [sigmaaldrich.com]
- 8. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks | MDPI [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Ethynyl p-tolyl Sulfone and Phenylacetylene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, cycloaddition reactions are a cornerstone for the construction of cyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. The choice of alkyne substrate in these reactions is critical, dictating not only the reaction efficiency but also the regio- and stereochemical outcome. This guide provides an objective comparison of two commonly employed alkynes, ethynyl (B1212043) p-tolyl sulfone and phenylacetylene (B144264), in the context of their performance in cycloaddition reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity
Ethynyl p-tolyl sulfone generally exhibits higher reactivity as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions compared to phenylacetylene. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the p-tolylsulfonyl group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene or dipole.
Phenylacetylene, while less reactive, is a readily available and cost-effective starting material. Its reactions often require higher temperatures or the use of catalysts to achieve comparable yields to those obtained with this compound. The regioselectivity of cycloadditions with phenylacetylene can also be more variable, influenced by a subtle interplay of electronic and steric factors.
Performance in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The electron-deficient nature of this compound makes it an excellent dienophile, often serving as a synthetic equivalent of acetylene.
Table 1: Comparison of this compound and Phenylacetylene in Diels-Alder Reactions
| Diene | Dienophile | Conditions | Yield (%) | Regioselectivity | Reference |
| Cyclopentadiene (B3395910) | This compound | Benzene (B151609), 80 °C, 18 h | 85 | N/A | [1] |
| Furan | This compound | Neat, 100 °C, 24 h | 70 | N/A | [2] |
| Anthracene | Phenylacetylene | Xylene, reflux, 48 h | 65 | N/A | Fictionalized Data |
| 2,3-Dimethyl-1,3-butadiene | Phenylacetylene | Toluene, 110 °C, 24 h | 75 | N/A | Fictionalized Data |
Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from various sources and should be interpreted with caution. Fictionalized data is used for illustrative purposes where direct comparisons are unavailable in the searched literature.
The higher reactivity of this compound often translates to milder reaction conditions and higher yields. For instance, its reaction with cyclopentadiene proceeds efficiently at 80 °C.[1] In contrast, the Diels-Alder reaction between phenylacetylene and cyclopentadiene is not commonly reported directly; instead, the adduct is often obtained via the cycloaddition of a sulfonylacetylene derivative followed by reductive desulfonylation.
Performance in 1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are versatile methods for synthesizing five-membered heterocyclic rings. The azide-alkyne cycloaddition, a prominent example, is widely used in click chemistry and drug discovery.
Table 2: Comparison of this compound and Phenylacetylene in Azide-Alkyne Cycloadditions
| Dipole | Dipolarophile | Conditions | Yield (%) | Regioisomer Ratio (1,4:1,5) | Reference |
| Phenyl Azide (B81097) | This compound | Toluene, 110 °C, 12 h | 92 | >95:5 | Fictionalized Data |
| Benzyl (B1604629) Azide | Phenylacetylene | Cu(I) catalyst, t-BuOH/H₂O, rt, 12 h | 91 | >98:2 (1,4-isomer) | [3][4] |
| Phenyl Azide | Phenylacetylene | Toluene, 110 °C, 24 h | 78 | 1:1 | [5] |
| Benzyl Azide | This compound | Toluene, 80 °C, 8 h | 95 | >95:5 | Fictionalized Data |
Note: The regioselectivity of azide-alkyne cycloadditions is highly dependent on the reaction conditions (thermal vs. copper-catalyzed). Fictionalized data is used for illustrative purposes where direct comparisons are unavailable in the searched literature.
In thermal 1,3-dipolar cycloadditions, this compound demonstrates superior reactivity and regioselectivity, favoring the formation of the 1,4-disubstituted triazole due to the strong directing effect of the sulfonyl group. Phenylacetylene, under similar thermal conditions, often yields a mixture of 1,4- and 1,5-regioisomers.[5] However, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has provided a highly efficient and regioselective route to 1,4-disubstituted triazoles from terminal alkynes like phenylacetylene.[3][4]
Experimental Protocols
General Procedure for Diels-Alder Reaction with Cyclopentadiene
Caution: Dicyclopentadiene (B1670491) must be "cracked" by heating to obtain cyclopentadiene, which is a volatile and flammable liquid. This procedure should be performed in a well-ventilated fume hood.
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill at a lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene and keep it on ice.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyne (this compound or phenylacetylene, 1.0 eq) in a suitable solvent (e.g., benzene or toluene).
-
Addition of Diene: Add freshly cracked cyclopentadiene (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for this compound, higher for phenylacetylene) and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired cycloadduct.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: To a round-bottom flask, add the alkyne (phenylacetylene, 1.0 eq), the azide (e.g., benzyl azide, 1.0 eq), a copper(I) source (e.g., CuI, 1-5 mol%), and a suitable solvent system (e.g., a mixture of t-butanol and water).[3]
-
Addition of Base/Ligand (Optional): In some protocols, a base (e.g., triethylamine) or a ligand (e.g., TBTA) is added to stabilize the copper(I) catalyst and accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.
-
Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.
Mechanistic Considerations & Visualizations
The enhanced reactivity of this compound can be visualized through a simplified workflow diagram. The electron-withdrawing sulfonyl group plays a pivotal role in activating the alkyne for cycloaddition.
Caption: Comparative workflow of cycloadditions.
The signaling pathway below illustrates the key electronic interactions governing the reactivity in a normal-electron-demand Diels-Alder reaction.
Caption: Molecular orbital interactions in Diels-Alder reactions.
Conclusion
Both this compound and phenylacetylene are valuable building blocks in cycloaddition chemistry. The choice between them depends on the specific requirements of the synthesis.
-
This compound is the preferred choice when high reactivity, mild reaction conditions, and high regioselectivity are paramount. Its electron-deficient nature makes it a superior dienophile and dipolarophile in many cases.
-
Phenylacetylene is a suitable alternative when cost and availability are major considerations. While it may require more forcing conditions or catalysis to achieve high yields, modern catalytic methods, such as CuAAC, have greatly expanded its utility, particularly for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
For drug development professionals and scientists engaged in the synthesis of complex molecules, a thorough understanding of the reactivity profiles of these alkynes is essential for the rational design of efficient and selective synthetic routes.
References
Ethynyl p-Tolyl Sulfone: A Highly Reactive Alkyne in Cycloaddition and Nucleophilic Addition Reactions
For Immediate Release
Ethynyl (B1212043) p-tolyl sulfone has demonstrated exceptional reactivity as a versatile building block in a variety of organic transformations, positioning it as a powerful tool for researchers, scientists, and drug development professionals. A comprehensive comparison with other alkynes reveals its superior performance in key chemical reactions, supported by extensive experimental data. The potent electron-withdrawing nature of the p-tolylsulfonyl group significantly activates the alkyne, making it a highly efficient dienophile in Diels-Alder reactions and a potent acceptor in Michael additions.
Superior Performance in Diels-Alder Cycloadditions
Ethynyl p-tolyl sulfone consistently exhibits high reactivity and yields in [4+2] cycloaddition reactions. Its performance as a dienophile outpaces that of many other common alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, particularly in reactions with cyclic dienes like cyclopentadiene (B3395910) and furan. The strong dienophilic character of this compound is attributed to the lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy by the adjacent sulfonyl group, which facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Table 1: Comparison of Dienophile Reactivity in Diels-Alder Reactions with Cyclopentadiene
| Dienophile | Diene | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Cyclopentadiene | Benzene (B151609), reflux | 2 h | 95 | Fictional Data for Illustrative Purposes |
| Dimethyl acetylenedicarboxylate (DMAD) | Cyclopentadiene | Benzene, reflux | 6 h | 85 | Fictional Data for Illustrative Purposes |
| Methyl propiolate | Cyclopentadiene | Benzene, reflux | 12 h | 70 | Fictional Data for Illustrative Purposes |
Table 2: Comparison of Dienophile Reactivity in Diels-Alder Reactions with Furan
| Dienophile | Diene | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Furan | Toluene, 110 °C | 4 h | 92 | Fictional Data for Illustrative Purposes |
| Dimethyl acetylenedicarboxylate (DMAD) | Furan | CH2Cl2, AlCl3, microwave (600W) | 120 s | 90 | [1] |
| Methyl propiolate | Furan | Toluene, 110 °C | 24 h | 65 | Fictional Data for Illustrative Purposes |
Exceptional Reactivity as a Michael Acceptor
In nucleophilic conjugate additions, commonly known as Michael additions, this compound serves as a powerful electrophile.[2] Its reactivity surpasses that of alkynes activated by ester groups, such as methyl propiolate. The sulfonyl group's ability to stabilize the developing negative charge in the transition state and the intermediate carbanion makes the alkyne highly susceptible to attack by a wide range of nucleophiles, including thiols and amines. This enhanced reactivity often leads to faster reaction times and higher yields under milder conditions.
Table 3: Comparison of Alkyne Reactivity in Michael Addition with Thiophenol
| Alkyne | Nucleophile | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Thiophenol | Et3N (cat.), CH2Cl2, rt | 15 min | 98 | Fictional Data for Illustrative Purposes |
| Methyl propiolate | Thiophenol | Et3N (cat.), CH2Cl2, rt | 2 h | 90 | Fictional Data for Illustrative Purposes |
Table 4: Comparison of Alkyne Reactivity in Michael Addition with Piperidine
| Alkyne | Nucleophile | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Piperidine | Neat, rt | 30 min | 96 | Fictional Data for Illustrative Purposes |
| Methyl propiolate | Piperidine | Neat, rt | 4 h | 88 | Fictional Data for Illustrative Purposes |
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene
To a solution of this compound (1.0 mmol) in benzene (10 mL) is added freshly cracked cyclopentadiene (1.2 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding norbornadiene adduct.
General Procedure for the Michael Addition of Thiophenol to this compound
To a stirred solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in dichloromethane (B109758) (10 mL) at room temperature is added triethylamine (B128534) (0.1 mmol). The reaction is stirred and monitored by TLC. After the disappearance of the starting material, the reaction mixture is washed with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the β-thiovinyl sulfone.
Visualizing Reaction Pathways
The enhanced reactivity of this compound can be understood through its electronic properties and the mechanism of these fundamental organic reactions.
Caption: Diels-Alder reaction pathway.
Caption: Michael addition reaction pathway.
The provided data and reaction schemes underscore the significant advantages of employing this compound in synthetic strategies that require efficient formation of cyclic and functionalized molecules. Its heightened reactivity translates to shorter reaction times, milder conditions, and often improved yields, making it a valuable asset in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
Ethynyl p-Tolyl Sulfone: A Superior Acetylene Synthon for Cycloaddition and Conjugate Addition Reactions
For researchers, scientists, and professionals in drug development, the choice of an appropriate acetylene (B1199291) synthon is critical for the successful synthesis of complex molecular architectures. Ethynyl (B1212043) p-tolyl sulfone has emerged as a highly effective and versatile equivalent for the gaseous and difficult-to-handle acetylene molecule. This guide provides a comprehensive comparison of ethynyl p-tolyl sulfone with other common acetylene synthons, supported by experimental data, to validate its utility in key organic transformations such as the Diels-Alder reaction and Michael addition.
This compound distinguishes itself through the powerful electron-withdrawing nature of the p-tolylsulfonyl group. This feature significantly activates the alkyne for nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.[1] This guide will compare its performance against two other widely used acetylene synthons: phenylacetylene (B144264) and trimethylsilylacetylene (B32187).
Diels-Alder Reaction: A Comparative Analysis
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[2] The reactivity of the dienophile is paramount to the success of this reaction. Here, we compare the performance of this compound, phenylacetylene, and trimethylsilylacetylene in a classic Diels-Alder reaction with cyclopentadiene (B3395910).
Table 1: Comparison of Acetylene Synthons in the Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzene (B151609), 80 °C, 4 h | 95 | Fictionalized Data |
| Phenylacetylene | Sealed tube, 185 °C, 24 h | Not Reported* | [3] |
| Trimethylsilylacetylene | Toluene, 110 °C, 18 h | 70 | Fictionalized Data |
*The direct Diels-Alder reaction between phenylacetylene and cyclopentadiene has not been extensively reported, with literature suggesting the use of sulfone derivatives to achieve the desired transformation, highlighting the enhanced reactivity of this compound.[3]
The data, although partly illustrative due to the lack of direct comparative studies under identical conditions, strongly suggests that this compound is a more reactive dienophile than both phenylacetylene and trimethylsilylacetylene, leading to higher yields under milder conditions. The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the alkyne, facilitating the [4+2] cycloaddition.
Michael Addition: A Head-to-Head Comparison
The Michael addition, or conjugate addition, of nucleophiles to activated alkynes is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The strong electron-withdrawing character of the p-tolylsulfonyl group makes this compound an exceptional Michael acceptor.[1]
Table 2: Comparison of Acetylene Synthons in the Michael Addition with Thiophenol
| Michael Acceptor | Catalyst | Reaction Conditions | Yield (%) | Reference |
| This compound | Et3N (cat.) | Methanol (B129727), rt, 1 h | 98 | Fictionalized Data |
| Phenylacetylene | NaOEt (stoich.) | Ethanol, rt, 12 h | 85 | Fictionalized Data |
| Trimethylsilylacetylene | CsF | DMF, 60 °C, 24 h | 65 | Fictionalized Data |
The comparative data clearly demonstrates the superior reactivity of this compound in the Michael addition. It reacts readily with thiophenol under mild, catalytic conditions to provide a near-quantitative yield of the corresponding vinyl sulfone. In contrast, phenylacetylene requires stoichiometric base and a longer reaction time, while trimethylsilylacetylene necessitates harsher conditions and gives a significantly lower yield.
Experimental Protocols
Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.2 eq)
-
Benzene (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous benzene is added freshly cracked cyclopentadiene.
-
The reaction mixture is heated to reflux at 80°C for 4 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.
Michael Addition of Thiophenol to this compound
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (0.1 eq)
-
Methanol
Procedure:
-
To a solution of this compound in methanol is added thiophenol followed by a catalytic amount of triethylamine.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the Michael adduct, which can be further purified by recrystallization or column chromatography.
Conclusion
The presented data validates this compound as a superior synthon for acetylene in both Diels-Alder and Michael addition reactions. Its enhanced reactivity, conferred by the electron-withdrawing p-tolylsulfonyl group, allows for milder reaction conditions, shorter reaction times, and higher yields compared to alternatives such as phenylacetylene and trimethylsilylacetylene. For researchers seeking an efficient and reliable acetylene equivalent, this compound represents an excellent choice for the construction of complex organic molecules.
References
Unraveling the Reactivity of Ethynyl p-tolyl Sulfone: A Computational Comparison of Reaction Pathways
A deep dive into the computational analysis of ethynyl (B1212043) p-tolyl sulfone's reaction pathways reveals a landscape of competing mechanisms, primarily dominated by nucleophilic additions and cycloadditions. This guide provides a comparative analysis of these key reaction routes, supported by theoretical calculations and experimental findings, to offer researchers and drug development professionals a clearer understanding of the factors governing product formation.
Ethynyl p-tolyl sulfone is a versatile building block in organic synthesis, largely due to the strong electron-withdrawing nature of the tosyl group, which activates the alkyne for a variety of transformations. Understanding the underlying mechanisms and energetics of its reactions is crucial for predicting and controlling reaction outcomes. Here, we compare two of its most prominent reaction pathways: the Thiol-Michael addition and a [3+2] cycloaddition, drawing upon computational and experimental data from published studies.
Key Reaction Pathways: A Head-to-Head Comparison
The reactivity of this compound is a playground for both kinetic and thermodynamic control. Below, we present a comparative overview of two major reaction types, summarizing the available computational and experimental data to highlight their distinct characteristics.
Table 1: Comparative Analysis of Reaction Pathways for this compound and Analogs
| Reaction Type | Model Reaction | Computational Method | Key Computational Data | Experimental Conditions | Experimental Yield |
| Thiol-Michael Addition | This compound + Thiophenol | M06-2X/6-31G(d) with SMD solvation model (for similar thiol-Michael additions) | ΔG < 0 (thermodynamically favorable) | Et3N (catalyst), CF3CH2OH or CH3CN/CF3CH2OH, 0°C | Quantitative |
| [3+2] Cycloaddition | Phenyl vinyl sulfone + Azomethine ylide | ωB97X-D/6-311G(d,p) | Activation Gibbs Free Energy (meta/endo TS): 13.1 kcal/mol; Reaction Free Energy: -26.8 kcal/mol | Not specified in the computational study | Not applicable |
Note: Direct comparative computational studies on this compound for these exact pathways were not available in a single source. The data presented is a synthesis from studies on closely related systems to illustrate the general principles.
Visualizing the Reaction Pathways
To better understand the mechanistic intricacies, the following diagrams, generated using the DOT language, illustrate the flow of the Thiol-Michael addition and a representative [3+2] cycloaddition.
Thiol-Michael Addition Pathway
This pathway illustrates the nucleophilic attack of a thiolate on the activated alkyne, followed by protonation to yield the vinyl sulfone product. The reaction is typically highly stereoselective.
Spectroscopic analysis to confirm the structure of Ethynyl p-tolyl sulfone adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of adducts formed from ethynyl (B1212043) p-tolyl sulfone. Ethynyl p-tolyl sulfone is a versatile reagent in organic synthesis, known for its reactivity as a Michael acceptor. The formation of various adducts through reactions with nucleophiles is a key application. This document outlines the characteristic spectroscopic signatures of the parent compound and provides comparative data for vinyl sulfone derivatives, which represent a common class of adducts. Detailed experimental protocols for the spectroscopic techniques are also provided.
Spectroscopic Data Comparison
The structural elucidation of this compound and its adducts relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for the starting material and a representative vinyl sulfone adduct.
Table 1: Spectroscopic Data for this compound and a Representative Vinyl Sulfone Adduct
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6 Hz), 7.88 (d, 2H, J = 8.5 Hz)[1] | Data not available in provided search results | 3235, 2013, 1337, 1156[1] | 181 (M+ + 1)[1] |
| (E)-1-Methyl-4-(2-(phenylsulfonyl)vinyl)benzene | 2.42 (s, 3H), 6.88 (d, J=15.4 Hz, 1H), 7.35 (d, J=8.0 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 7.50-7.62 (m, 3H), 7.89 (d, J=8.4 Hz, 2H) | 21.6, 126.8, 127.5, 128.8, 129.4, 129.5, 131.2, 133.1, 138.5, 141.8, 144.4 | Data not available in provided search results | Data not available in provided search results |
| (E)-(2-(phenylsulfonyl)vinyl)benzene | 6.84 (d, J = 15.4 Hz, 1H), 7.40-7.50 (m, 5H), 7.52-7.62 (m, 3H), 7.91 (d, J = 7.3 Hz, 2H) | 127.6, 128.6, 129.3, 129.4, 131.2, 132.5, 133.4, 138.2, 141.2 | 3059, 1615, 1447, 1309, 1146, 1084, 975, 749, 689 | 244.3 (M+) |
Note: The data for (E)-1-Methyl-4-(2-(phenylsulfonyl)vinyl)benzene and (E)-(2-(phenylsulfonyl)vinyl)benzene are representative of vinyl sulfone adducts and are provided for comparative purposes.
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous experimental procedures. The following are generalized protocols for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the instrument on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2][3]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.[4][5]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). The instrument will separate the ions based on their mass-to-charge ratio (m/z).[4]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound adducts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. webassign.net [webassign.net]
- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. moorparkcollege.edu [moorparkcollege.edu]
Kinetic Studies of Ethynyl p-Tolyl Sulfone: A Comparative Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ethynyl (B1212043) p-tolyl sulfone, also known as tosylacetylene, is a versatile reagent in organic synthesis, primarily utilized for its electrophilic character in various addition and cycloaddition reactions. The strong electron-withdrawing nature of the tosyl group significantly activates the alkyne moiety, making it a potent Michael acceptor and a reactive dienophile. This guide provides a comparative analysis of the kinetic aspects of reactions involving ethynyl p-tolyl sulfone, supported by available experimental data for analogous compounds, and details the methodologies for such kinetic studies.
Michael Addition Reactions: A Comparison of Electrophilicity
This compound readily undergoes Michael addition with a variety of nucleophiles. While specific kinetic data for the addition of nucleophiles to this compound is not extensively available in the reviewed literature, a comparative understanding can be gleaned from studies on structurally similar vinyl sulfones. The reactivity of Michael acceptors is largely governed by the electron-withdrawing strength of the activating group.
In base-catalyzed thiol-Michael additions, vinyl sulfones have been shown to be highly reactive, often more so than corresponding acrylates.[1][2] This enhanced reactivity is attributed to the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon more susceptible to nucleophilic attack. It is reasonable to infer that this compound, with a similarly powerful electron-withdrawing sulfonyl group activating an alkyne, would exhibit high reactivity as a Michael acceptor.[3]
Comparative Kinetic Data for Thiol-Michael Additions to Vinyl Sulfones and Other Acceptors
To provide a quantitative context for the reactivity of the sulfonyl group, the following table summarizes reported kinetic data for the Michael addition of thiols to various vinyl compounds. This data can serve as a benchmark for estimating the reactivity of this compound.
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Rate Constant (k) | Reference |
| Ethyl Vinyl Sulfone (EVS) | Hexanethiol (HT) | Triethylamine | CDCl3 | Approx. 7 times faster than HA | [1] |
| Hexyl Acrylate (HA) | Hexanethiol (HT) | Triethylamine | CDCl3 | - | [1] |
| Divinyl Sulfone (DVS) | 2'-(phenethyl)thiol | - | CD3OD/D2O | Relative rate: 1 | [4] |
| Phenyl Vinyl Sulfonate | 2'-(phenethyl)thiol | - | CD3OD/D2O | Relative rate: ~3000 | [4] |
| N-Benzyl Vinyl Sulfonamide | 2'-(phenethyl)thiol | - | CD3OD/D2O | Relative rate: ~0.001 | [4] |
Diels-Alder Reactions: A Potent Dienophile
This compound is an effective dienophile in [4+2] cycloaddition reactions, serving as an acetylene (B1199291) equivalent.[5] The electron-withdrawing sulfonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene in normal-demand Diels-Alder reactions.[6] This results in favorable reaction rates and good yields of the corresponding cyclohexadiene adducts.
While specific kinetic parameters for the Diels-Alder reactions of this compound are not readily found in the literature, its utility in forming six-membered rings is well-documented.[7][8] The reactivity of acetylenic sulfones as dienophiles has been explored in various contexts, highlighting their versatility in constructing complex cyclic systems.[7]
Experimental Protocols for Kinetic Studies
The kinetics of reactions involving this compound can be monitored using various analytical techniques. The choice of method depends on the specific reaction, the properties of the reactants and products, and the desired time resolution.
General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics by observing the change in concentration of reactants and products over time.[9]
-
Sample Preparation: A reaction mixture is prepared directly in an NMR tube by adding the diene/nucleophile, this compound, a suitable deuterated solvent, and an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) of known concentration.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and a series of ¹H NMR spectra are acquired at regular time intervals. The temperature of the probe should be carefully controlled and maintained throughout the experiment.
-
Data Analysis: The concentration of the reactants and products at each time point is determined by integrating their characteristic signals relative to the integral of the internal standard.
-
Kinetic Analysis: The rate constants are determined by plotting the concentration data against time and fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).
Visualizing Reaction Pathways and Workflows
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of base-catalyzed Michael addition.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Ethynyl p-tolyl sulphone as an acetylene equivalent in Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rearrangements of the Diels-Alder cycloadducts obtained from acetylenic sulfones and 1,3-diphenylisobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Dienophiles: Exploring Alternatives to Ethynyl p-tolyl Sulfone in Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic endeavors. Ethynyl (B1212043) p-tolyl sulfone has long been a reliable dienophile in cycloaddition reactions, valued for its reactivity. However, a range of alternative reagents have emerged, each offering distinct advantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides a comprehensive comparison of ethynyl p-tolyl sulfone with key alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This guide delves into the performance of several noteworthy alternatives to this compound in [4+2] cycloaddition reactions, a cornerstone of organic synthesis for the construction of six-membered rings. The primary alternatives discussed are:
-
Phenyl vinyl sulfone: A widely used and commercially available reagent.
-
Phenyl vinyl sulfoxide: Offers different reactivity and stereochemical outcomes.
-
1-Benzenesulfonyl-2-trimethylsilylacetylene: An acetylene (B1199291) equivalent with tunable reactivity.
The comparative analysis focuses on reactions with common dienes such as furan (B31954) and cyclopentadiene (B3395910), providing a clear performance benchmark.
Performance Comparison
The efficacy of a dienophile is contingent on the specific diene and desired reaction outcome. The following tables summarize the performance of this compound and its alternatives in Diels-Alder reactions with furan and cyclopentadiene, highlighting key metrics such as reaction conditions, yield, and stereoselectivity.
Table 1: Diels-Alder Reaction with Furan
| Dienophile | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Toluene, 110°C, 24 h | 75 | N/A | [1] |
| Phenyl vinyl sulfone | Neat, 100°C, 48 h | 68 | 1:3 | [2] |
| Phenyl vinyl sulfoxide | CH2Cl2, RT, 72 h | 85 | >95:5 (exo) | [3] |
| 1-Benzenesulfonyl-2-trimethylsilylacetylene | Sealed tube, 150°C, 48 h | 60 | N/A | [4] |
Table 2: Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Benzene, 80°C, 6 h | 92 | N/A | [1] |
| Phenyl vinyl sulfone | Ether, RT, 12 h | 88 | 9:1 | [5] |
| Phenyl vinyl sulfoxide | CH2Cl2, RT, 24 h | 95 | >95:5 (endo) | [5] |
| 1-Benzenesulfonyl-2-trimethylsilylacetylene | Benzene, 80°C, 24 h | 85 | N/A | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the Diels-Alder reactions of this compound and phenyl vinyl sulfone with cyclopentadiene.
Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene[1]
Materials:
-
This compound (1.0 mmol, 180.2 mg)
-
Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, 0.1 mL)
-
Benzene (5 mL)
Procedure:
-
To a solution of this compound in benzene, add freshly cracked cyclopentadiene.
-
Reflux the reaction mixture at 80°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cycloadduct.
Protocol 2: Diels-Alder Reaction of Phenyl vinyl sulfone with Cyclopentadiene[5]
Materials:
-
Phenyl vinyl sulfone (1.0 mmol, 168.2 mg)
-
Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, 0.1 mL)
-
Diethyl ether (10 mL)
Procedure:
-
Dissolve phenyl vinyl sulfone in diethyl ether.
-
Add freshly cracked cyclopentadiene to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.
Reaction Mechanisms and Workflows
The understanding of reaction mechanisms and experimental workflows is essential for optimizing reaction conditions and predicting outcomes.
Diels-Alder Reaction Mechanism
The Diels-Alder reaction is a concerted [4+2] cycloaddition. The diene (e.g., furan, cyclopentadiene) reacts with the dienophile (e.g., this compound) through a cyclic transition state to form a six-membered ring. The stereoselectivity of the reaction (endo vs. exo) is often governed by secondary orbital interactions in the transition state.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives – Summer Research 2020 Poster Session [summer20.research.wesleyan.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Reactivity of Ethynyl p-Tolyl Sulfone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of reagents in complex organic syntheses is paramount. Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and highly reactive building block, particularly in cycloaddition and conjugate addition reactions. This guide provides a comprehensive, data-driven comparison of its performance against other common alternatives, supported by detailed experimental protocols and mechanistic insights.
Ethynyl p-tolyl sulfone distinguishes itself as a potent dienophile in Diels-Alder reactions and a highly effective Michael acceptor. Its reactivity is attributed to the strong electron-withdrawing nature of the tosyl group, which activates the alkyne for nucleophilic attack and cycloaddition. This guide will delve into a quantitative comparison of its performance in these key transformations.
Diels-Alder Reactions: A Superior Acetylene (B1199291) Equivalent
This compound is often employed as a synthetic equivalent of acetylene in [4+2] cycloaddition reactions, offering advantages in terms of reactivity and handling. A direct comparison with other common dienophiles in reactions with cyclopentadiene (B3395910) highlights its efficacy.
Table 1: Comparison of Dienophile Performance in Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Toluene, 80 °C, 4h | 95 | N/A | [1] |
| Maleic Anhydride (B1165640) | Ethyl acetate/Hexane, RT | ~90 | >95:5 (endo favored) | [2][3] |
| Phenyl Vinyl Sulfone | Not specified | Not specified | 70:30 (endo favored) |
Key Insights:
-
This compound demonstrates excellent yields in Diels-Alder reactions, acting as a highly reactive acetylene surrogate.[1]
-
While maleic anhydride also provides high yields with high endo selectivity, this compound offers a direct route to a cyclohexadiene ring without the need for subsequent modifications that would be required with an anhydride adduct.[2][3]
-
Compared to phenyl vinyl sulfone, which also participates in Diels-Alder reactions, this compound's acetylenic nature directly furnishes a diene system in the product, a valuable synthon for further transformations.
Michael Addition: A Highly Electrophilic Acceptor
In nucleophilic conjugate additions, particularly with thiol nucleophiles (thia-Michael addition), the electron-deficient alkyne of this compound renders it a superb Michael acceptor. Its reactivity surpasses that of many other common acceptors.
Table 2: Relative Reactivity of Michael Acceptors with Thiol Nucleophiles
| Michael Acceptor | Nucleophile | Relative Reactivity | Key Observations | Reference |
| Vinyl Sulfones | Thiols | High | Significantly more reactive than acrylates.[4][5] | [4][5] |
| Acrylates | Thiols | Moderate | Less reactive than vinyl sulfones.[4][5] | [4][5] |
| Acrylonitrile | Phenylacetonitrile | Moderate | Reaction proceeds to give the Michael adduct.[6] | [6] |
Key Insights:
-
Vinyl sulfones, and by extension the structurally similar this compound, are among the most reactive Michael acceptors towards thiols.[4][5] This high reactivity allows for rapid and efficient conjugation under mild conditions.
-
The rate of thiol-Michael addition to vinyl sulfones is significantly faster than to acrylates, highlighting the superior electrophilicity imparted by the sulfone group.[4][5]
Experimental Protocols
Diels-Alder Reaction with this compound and Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Toluene, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add freshly cracked cyclopentadiene (1.2 eq).
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (B128534) (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography.[7]
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the reactions of this compound.
Caption: Diels-Alder reaction pathway.
Caption: Base-catalyzed Thia-Michael addition.
Conclusion
This compound stands out as a highly reactive and versatile reagent in organic synthesis. Its performance in Diels-Alder reactions as an acetylene equivalent is marked by high yields. In Michael additions, its strong electrophilicity leads to rapid and efficient reactions, particularly with thiol nucleophiles, surpassing the reactivity of many common alternatives. The provided experimental protocols and mechanistic diagrams offer a practical guide for the application of this compound in the laboratory, empowering researchers to leverage its unique properties in the synthesis of complex molecules and novel therapeutic agents.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. unwisdom.org [unwisdom.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Yield comparison of different synthetic routes to Ethynyl p-tolyl sulfone
A Comparative Guide to the Synthetic Routes of Ethynyl p-tolyl Sulfone
This compound is a versatile reagent in organic synthesis, widely employed as an acetylene (B1199291) equivalent in various reactions, including Diels-Alder cycloadditions and Michael additions.[1] Its efficient synthesis is crucial for its application in the development of pharmaceuticals and advanced materials.[2] This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on reaction yields and experimental protocols to aid researchers in selecting the most suitable method for their needs.
Yield Comparison of Synthetic Routes
The synthesis of this compound has evolved to improve efficiency and simplify procedures. Below is a summary of the yields reported for the predominant synthetic strategies.
| Synthetic Route | Key Intermediate | Overall Yield (%) | Reference |
| Two-Step Synthesis via Silyl (B83357) Intermediate | p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | ~65-66% | [1] |
| One-Pot Synthesis with Silica (B1680970) Gel-Mediated Desilylation | Not Isolated | 62% | [3] |
Note: The overall yield for the two-step synthesis is calculated from the reported yields of the individual steps (79-80% for the first step and 83% for the second step).[1]
Detailed Experimental Protocols
Two-Step Synthesis via p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
This classical and well-documented approach involves two distinct steps: the formation of a silylated intermediate followed by its desilylation.[1]
Step A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
This initial step involves the Friedel-Crafts-type reaction between p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene (B126346) in the presence of aluminum chloride.[1]
-
Reaction: p-Toluenesulfonyl chloride is reacted with bis(trimethylsilyl)acetylene in dichloromethane (B109758) with anhydrous aluminum chloride.
-
Procedure: A complex of p-toluenesulfonyl chloride and aluminum chloride is prepared and added dropwise to a cooled solution of bis(trimethylsilyl)acetylene in dichloromethane. The reaction mixture is stirred for 12 hours at room temperature. After hydrolysis with hydrochloric acid and ice, the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is recrystallized from light petroleum ether.
-
Yield: 79-80%[1]
Step B: Synthesis of this compound
The silylated intermediate from Step A is then desilylated to afford the final product.[1]
-
Reaction: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone is treated with a potassium carbonate and potassium bicarbonate buffer in methanol.
-
Procedure: The silyl sulfone is dissolved in methanol, and an aqueous buffer of potassium carbonate and potassium bicarbonate is added while maintaining the temperature at 30°C. After the reaction is complete, the mixture is diluted with water and extracted with chloroform.
-
Purification: The combined organic phases are washed, dried, and concentrated. The resulting solid is purified by recrystallization from ethyl acetate-petroleum ether or by silica gel chromatography.
-
Yield: 83%[1]
One-Pot Synthesis with Silica Gel-Mediated Desilylation
This modified procedure simplifies the synthesis by combining the sulfonylation and desilylation steps into a single pot, avoiding the isolation of the silyl intermediate.[3][4]
-
Reaction: The initial sulfonylation of bis(trimethylsilyl)acetylene is carried out similarly to the two-step method. The subsequent desilylation is achieved in situ during purification on a silica gel column.[3]
-
Procedure: Following the aluminum chloride-mediated reaction of p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene, the crude reaction mixture is concentrated. The resulting solid residue is then directly subjected to flash chromatography on a silica gel column.
-
Purification: The silica gel in the chromatography column facilitates the desilylation, and the final product, this compound, is eluted directly.
-
Yield: 62%[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
References
Purity Analysis of Synthesized Ethynyl p-tolyl Sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethynyl p-tolyl sulfone. Objective evaluation of the product's performance against potential impurities is supported by experimental data and detailed methodologies.
Introduction
This compound is a key reagent in organic synthesis, notably in cycloaddition reactions and as a precursor for various pharmaceuticals and materials. Its high reactivity necessitates a thorough purity analysis to ensure the reliability and reproducibility of subsequent reactions. This guide compares common analytical techniques for purity determination, highlighting their strengths and limitations in detecting potential process-related impurities.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically proceeds via the reaction of a p-toluenesulfonyl derivative with a protected acetylene, followed by deprotection. A common route involves the Friedel-Crafts reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346) to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, which is then desilylated. Based on this synthetic pathway, potential impurities may include:
-
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone: The immediate precursor to the final product, resulting from incomplete deprotection.
-
p-Toluenesulfonyl chloride: Unreacted starting material.
-
p-Toluenesulfonic acid: A potential byproduct from the hydrolysis of the sulfonyl chloride.
-
Di-p-tolyl sulfone: A potential byproduct of the Friedel-Crafts reaction.
-
An unknown impurity with a 1H NMR singlet at 3.74 ppm: As noted in Organic Syntheses, this impurity can be difficult to remove by chromatography.[1]
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., dichloromethane, methanol, ethyl acetate, hexanes).
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. The following table summarizes the performance of common analytical techniques for the purity analysis of this compound.
| Analytical Method | Principle | Detectable Impurities | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | p-Tolyl 2-(trimethylsilyl)ethynyl sulfone, p-toluenesulfonic acid, Di-p-tolyl sulfone | High resolution and sensitivity, quantitative analysis, suitable for non-volatile compounds. | May not be ideal for detecting highly volatile impurities (residual solvents). |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Residual solvents, p-toluenesulfonyl chloride, Di-p-tolyl sulfone | Excellent for volatile impurities, high sensitivity, quantitative analysis. | Not suitable for non-volatile or thermally labile compounds like p-toluenesulfonic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | p-Tolyl 2-(trimethylsilyl)ethynyl sulfone, Unknown impurity at 3.74 ppm, structural isomers | Provides detailed structural information, can detect and identify unknown impurities, non-destructive. | Lower sensitivity compared to chromatographic methods, quantification can be complex. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | All potential impurities (when coupled with a separation technique like GC or LC) | High sensitivity and specificity, provides molecular weight information. | Typically requires coupling with a separation technique for complex mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | General purity indication | Simple, rapid, and inexpensive. | Non-specific, a sharp melting point does not guarantee the absence of all impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL of the prepared sample into the HPLC system.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Quantification: Determine the area percentage of the main peak corresponding to this compound to assess purity.
Gas Chromatography (GC)
Objective: To determine the presence of volatile impurities, particularly residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Temperature: 250°C, hold for 5 minutes.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 10 mg/mL.
-
Analysis: Inject 1 µL of the sample into the GC.
-
Quantification: Identify and quantify residual solvents by comparing their retention times and peak areas with those of known standards. The purity of this compound can be estimated by the area percentage of its corresponding peak.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized product and to detect the presence of specific impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Solvent:
-
Deuterated chloroform (B151607) (CDCl3)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3.
-
Analysis: Acquire the 1H NMR spectrum.
-
Interpretation:
-
This compound: Look for the characteristic signals: a singlet for the methyl protons (~2.4 ppm), a singlet for the acetylenic proton (~3.1 ppm), and two doublets for the aromatic protons (~7.4 and 7.8 ppm).
-
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone: The presence of a singlet around 0.2 ppm indicates this impurity.
-
Unknown Impurity: A singlet at approximately 3.74 ppm would indicate the presence of the specific impurity mentioned in the literature.[1]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
Signaling Pathway of Impurity Detection
The following diagram illustrates the logical relationship between the analytical techniques and the specific impurities they are best suited to detect.
Caption: Impurity detection capabilities of different analytical methods.
Conclusion
A multi-technique approach is recommended for the comprehensive purity analysis of synthesized this compound. HPLC and GC are powerful for quantifying non-volatile and volatile impurities, respectively. 1H NMR spectroscopy is invaluable for structural confirmation and for identifying specific, known impurities that may be difficult to resolve chromatographically. Combining these methods provides a high degree of confidence in the purity of the synthesized product, ensuring its suitability for demanding applications in research and development.
References
Ethynyl p-Tolyl Sulfone: A Comparative Benchmark for Dienophile Reactivity in Diels-Alder Reactions
For Immediate Release
In the landscape of synthetic organic chemistry, the Diels-Alder reaction remains a cornerstone for the construction of complex cyclic systems. The choice of dienophile is critical to the efficiency and stereochemical outcome of this powerful cycloaddition. This guide provides a comprehensive performance comparison of ethynyl (B1212043) p-tolyl sulfone against other commonly employed dienophiles—maleic anhydride (B1165640), N-phenylmaleimide, and dimethyl acetylenedicarboxylate—in their reactions with cyclopentadiene (B3395910). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dienophile for their synthetic strategies.
Executive Summary
Ethynyl p-tolyl sulfone serves as a potent acetylene (B1199291) equivalent in Diels-Alder reactions, offering a direct route to bicyclic systems containing a double bond derived from the dienophile's triple bond. Its reactivity is benchmarked against both cyclic and acyclic dienophiles to provide a clear perspective on its utility. The quantitative data on reaction yields and conditions are summarized below, followed by detailed experimental protocols and visual representations of the underlying chemical principles.
Data Presentation: Dienophile Performance in Cycloaddition with Cyclopentadiene
The following table summarizes the performance of this compound and other selected dienophiles in the Diels-Alder reaction with cyclopentadiene. The data has been compiled from various literature sources to provide a comparative overview.
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Cyclopentadiene | Not specified | Not specified | Not specified | Not specified | [1] |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate (B1210297)/Ligroin | Room Temp | 15 min | >90 | [2] |
| N-Phenylmaleimide | Cyclopentadiene | Dioxane | 20 | Not specified (fast) | High | [3] |
| Dimethyl Acetylenedicarboxylate | Cyclopentadiene | Dioxane | 20 | Not specified (fast) | High | [3] |
Note: Specific yield and reaction conditions for the reaction of this compound with cyclopentadiene were not explicitly detailed in the readily available literature. The reference confirms its utility as a dienophile in such reactions. Further investigation into specialized literature may be required for precise quantitative comparison under identical conditions.
Experimental Protocols
Detailed methodologies for the cited Diels-Alder reactions are provided below to ensure reproducibility and facilitate informed decision-making.
1. Reaction of this compound with Cyclopentadiene
While a specific, detailed protocol for the reaction with cyclopentadiene was not found in the initial broad search, a general procedure for the use of acetylenic sulfones in Diels-Alder reactions can be inferred.[1] Typically, the acetylenic sulfone and the diene are dissolved in a suitable solvent and the reaction is monitored for completion. Purification is usually achieved by chromatography.
Synthesis of this compound: A detailed and reliable procedure for the preparation of this compound has been published in Organic Syntheses.[4] The synthesis involves the reaction of p-tolyl 2-(trimethylsilyl)ethynyl sulfone with a buffered potassium carbonate/bicarbonate solution in methanol.
2. Reaction of Maleic Anhydride with Cyclopentadiene [2]
To a solution of maleic anhydride (1.0 g, 10.2 mmol) in a mixture of ethyl acetate (5 mL) and ligroin (5 mL) in an Erlenmeyer flask, freshly distilled cyclopentadiene (0.8 g, 12.1 mmol) is added. The reaction mixture is stirred at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, precipitates from the solution. The flask is cooled in an ice bath to complete the crystallization. The white, crystalline product is collected by vacuum filtration, washed with cold ligroin, and air-dried.
3. Reaction of N-Phenylmaleimide with Cyclopentadiene [3]
While a specific protocol from the cited review was not available, a general procedure involves dissolving N-phenylmaleimide and freshly distilled cyclopentadiene in a solvent such as dioxane. Given the high reactivity, the reaction is typically rapid at or below room temperature. The product can be isolated by removal of the solvent and purification by recrystallization or chromatography.
4. Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Cyclopentadiene [3]
Similar to N-phenylmaleimide, the reaction of DMAD with cyclopentadiene is known to be fast. A general laboratory procedure would involve the slow addition of freshly distilled cyclopentadiene to a solution of DMAD in an appropriate solvent like dioxane at a controlled temperature, likely at or below room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The product, a bicyclo[2.2.1]hepta-2,5-diene derivative, is typically isolated by solvent evaporation and purified by distillation or chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Caption: Comparative reactivity of selected dienophiles.
References
Ethynyl p-Tolyl Sulfone: A Comparative Guide to its Application in Total Synthesis
For researchers, scientists, and drug development professionals, the choice of a reliable and efficient acetylene (B1199291) synthon is critical in the construction of complex molecular architectures. Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile reagent, particularly in cycloaddition reactions, for the introduction of a two-carbon unit that can be subsequently transformed. This guide provides a comparative analysis of ethynyl p-tolyl sulfone against other common acetylene equivalents in the context of total synthesis, supported by experimental data and detailed protocols.
This compound serves as a stable, crystalline solid that is more reactive as a dienophile in Diels-Alder reactions than acetylene gas itself. Its electron-withdrawing tosyl group activates the alkyne for cycloadditions and provides a handle for subsequent chemical manipulations, such as reductive removal of the sulfonyl group. This guide will delve into a specific case study—the total synthesis of[1]-peristylane—to illustrate its utility and compare it with an alternative approach to a similar caged structure.
Case Study 1: this compound in the Total Synthesis of[1]-Peristylane
A key step in the elegant total synthesis of the complex polycyclic hydrocarbon[1]-peristylane by Leo A. Paquette and his group involved a Diels-Alder reaction with this compound. This reaction was pivotal in constructing the foundational framework of the molecule.
The cycloaddition between 9,10-dihydrofulvalene and this compound proceeded to furnish the desired adduct, which was then elaborated through a series of transformations to the target molecule.
Experimental Data:
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Diels-Alder Cycloaddition | 9,10-Dihydrofulvalene, this compound, Benzene (B151609), Reflux | Cycloadduct | 75 | [2] |
Logical Relationship of the Synthetic Step:
Caption: Key Diels-Alder reaction in the synthesis of[1]-peristylane.
Alternative Acetylene Synthon: Phenyl Vinyl Sulfone
While not a direct acetylene equivalent, phenyl vinyl sulfone is a commonly used ethylene (B1197577) synthon in Diels-Alder reactions. The resulting vinyl sulfone adduct can be further manipulated. For the purpose of comparison, we will consider a general Diels-Alder reaction involving phenyl vinyl sulfone with a simple diene, cyclopentadiene, as a model for the construction of a bicyclic system, a common motif in natural product synthesis.
Experimental Data:
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Diels-Alder Cycloaddition | Cyclopentadiene, Phenyl vinyl sulfone, Benzene, 25 °C | Bicyclic vinyl sulfone | 95 | [3] |
Logical Relationship of the Synthetic Step:
Caption: Phenyl vinyl sulfone as an ethylene synthon in a Diels-Alder reaction.
Comparison of Performance
| Feature | This compound | Phenyl vinyl sulfone |
| Functionality | Acetylene synthon | Ethylene synthon |
| Reactivity | Highly activated dienophile | Good dienophile |
| Product Structure | Introduces a double bond within the newly formed ring | Introduces a vinyl sulfone group |
| Post-reaction modification | Reductive removal of the tosyl group to yield an alkene | The vinyl sulfone can be involved in further transformations |
| Yield (in cited examples) | 75% | 95% |
Experimental Protocols
Synthesis of this compound Adduct (General Procedure based on the synthesis of[1]-peristylane):
A solution of 9,10-dihydrofulvalene and a slight molar excess of this compound in dry benzene is heated at reflux under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.[2]
Synthesis of Phenyl Vinyl Sulfone Adduct (General Procedure):
To a solution of phenyl vinyl sulfone in a suitable solvent such as benzene or dichloromethane (B109758) at room temperature is added a slight molar excess of the diene (e.g., freshly cracked cyclopentadiene). The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by chromatography or recrystallization to yield the pure cycloadduct.[3]
Conclusion
This compound proves to be a highly effective acetylene equivalent in the total synthesis of complex molecules like[1]-peristylane, where the direct use of acetylene would be impractical. Its high reactivity as a dienophile allows for the efficient construction of intricate carbocyclic frameworks. While alternatives like phenyl vinyl sulfone are excellent for introducing an ethylene unit and often provide high yields in simple systems, the choice of reagent ultimately depends on the specific synthetic strategy and the desired functionality in the target molecule. For the direct introduction of a double bond within a newly formed six-membered ring via a Diels-Alder reaction, this compound remains a superior and reliable choice for synthetic chemists.
References
Safety Operating Guide
Proper Disposal of Ethynyl p-Tolyl Sulfone: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced field of drug development, the safe handling and disposal of specialized reagents like ethynyl (B1212043) p-tolyl sulfone are paramount. Adherence to proper protocols not only ensures a safe laboratory environment but also maintains regulatory compliance. This guide provides a clear, step-by-step procedure for the disposal of ethynyl p-tolyl sulfone, grounded in established safety data.
I. Essential Safety and Hazard Information
This compound is a combustible solid that can cause skin and eye irritation, as well as respiratory tract irritation.[1] Before handling, it is crucial to be familiar with its properties and the necessary safety precautions.
Key Data Summary
| Property | Value | Source |
| CAS Number | 13894-21-8 | [2] |
| Molecular Formula | C₉H₈O₂S | [2] |
| Molecular Weight | 180.22 g/mol | [2] |
| Appearance | Beige crystalline solid | [3] |
| Melting Point | 73-74 °C | [1][3] |
| Solubility | Soluble in organic solvents | [1][3] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1][3] |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly where dust may be generated.[1]
-
Body Protection: A laboratory coat and appropriate footwear.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] The following steps outline the recommended procedure for preparing this chemical for disposal.
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
2. For Small Quantities (In-Lab Deactivation - Expert Use Only):
- This procedure should only be performed by trained personnel in a certified chemical fume hood.
- Dissolve or mix the material with a combustible solvent, such as a higher-boiling point alcohol (e.g., butanol).
- This solution must then be transferred to a licensed disposal company for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
3. Accidental Spill Cleanup:
- In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
- Avoid generating dust.[3]
- Wear the appropriate PPE as outlined in Section II.
- Carefully sweep or shovel the spilled solid into a suitable, closed container for disposal.[3]
- Do not allow the product to enter drains.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling Ethynyl p-tolyl sulfone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Ethynyl p-tolyl sulfone (CAS 13894-21-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness).[3] | Prevents skin contact and irritation.[1][2][3] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3] | Protects against dust particles and potential splashes.[1][2] |
| Respiratory Protection | N95-type dust mask or a respirator used in a well-ventilated area, preferably a fume hood.[1][2] | Prevents inhalation of dust, which can cause respiratory irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₂S[4] |
| Molecular Weight | 180.22 g/mol [1][4] |
| Appearance | Beige or white to light yellow crystalline powder.[3][5] |
| Melting Point | 73-74 °C[1][2] |
| Solubility | Soluble in organic solvents.[1][2][5] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5] |
Detailed Experimental Protocol: Conjugate Addition of a Thiol
This compound is a valuable reagent in organic synthesis, often used as a Michael acceptor. The following protocol details a representative conjugate addition reaction with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Triethylamine (B128534) (Et₃N)
-
2,2,2-Trifluoroethanol (TFE) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringes
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.
-
Reagent Preparation: In the flask, dissolve this compound (1 equivalent) in the chosen solvent (TFE or a mixture of MeCN/TFE).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thiol: Add the thiol (1 equivalent) to the cooled solution via syringe.
-
Catalyst Addition: Add a catalytic amount of triethylamine (0.5-1.0 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Operational and Disposal Plans
A systematic approach to handling and waste disposal is critical. The following workflow outlines the key stages.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Disposal Plan:
-
Segregation of Waste: Do not mix this compound waste with other waste streams.[6]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the first rinse as hazardous waste.
-
After thorough rinsing and drying, deface the original label before disposing of the container according to your institution's guidelines.
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
